Neostigmine iodide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1212-37-9 |
|---|---|
Molecular Formula |
C12H19IN2O2 |
Molecular Weight |
350.20 g/mol |
IUPAC Name |
[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium iodide |
InChI |
InChI=1S/C12H19N2O2.HI/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 |
InChI Key |
IRBBYXNXNPIQLI-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB-24; SB24; SB 24; TL-1321; TL 1321; TL1321; Neostigmine Iodide |
Origin of Product |
United States |
Foundational & Exploratory
Neostigmine Iodide: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neostigmine (B1678181), a parasympathomimetic and reversible cholinesterase inhibitor, has been a cornerstone in the treatment of myasthenia gravis and in anesthesia for the reversal of neuromuscular blockade. This technical guide provides an in-depth exploration of the discovery and synthetic pathways of neostigmine iodide. It details the historical context of its development as a synthetic analog of physostigmine (B191203) and presents a comprehensive overview of its chemical synthesis. The guide includes detailed experimental protocols, quantitative data on reaction yields, and physicochemical properties. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the processes involved.
Discovery and Development
Neostigmine was first synthesized by Aeschlimann and Reinert in 1931.[1] Its development was a result of efforts to create a more stable and reliable synthetic analog of the naturally occurring alkaloid physostigmine. Physostigmine, while an effective cholinesterase inhibitor, has limitations due to its instability and undesirable side effects. The term "neostigmine" is derived from the Greek neos (new) and "-stigmine," referencing its conceptual origin from physostigmine.[1] Aeschlimann secured a patent for neostigmine in 1933.[1]
The key innovation in the structure of neostigmine was the incorporation of a quaternary ammonium (B1175870) group, which makes it more polar than physostigmine.[1] This increased polarity prevents it from crossing the blood-brain barrier, thereby reducing central nervous system side effects.[1]
Physicochemical Properties of Neostigmine and its Salts
Neostigmine is a quaternary ammonium ion. Its salts, such as this compound, are the forms used in research and pharmaceutical applications. The physicochemical properties of neostigmine and its iodide salt are summarized in the table below.
| Property | Neostigmine (Cation) | This compound |
| IUPAC Name | 3-{[(Dimethylamino)carbonyl]oxy}-N,N,N-trimethylbenzenaminium | [3-(dimethylcarbamoyloxy)phenyl]-trimethyl-ammonium;iodide |
| Molecular Formula | C12H19N2O2+ | C12H19IN2O2 |
| Molecular Weight | 223.29 g/mol | 319.21 g/mol |
| Appearance | - | White or off-white crystalline powder |
| Melting Point | - | 176.00 °C |
| Solubility | - | High solubility in polar solvents like water due to its ionic nature. |
| UV/VIS Absorption | 225, 261, and 267 nm | - |
| ¹H NMR Shifts (ppm) | 3.1, 3.8, 7.4, 7.7, 7.8 | - |
Synthesis Pathway of this compound
The synthesis of this compound is a two-step process that begins with the carbamoylation of 3-dimethylaminophenol (B24353), followed by the quaternization of the resulting tertiary amine with an alkylating agent, in this case, methyl iodide.
Step 1: Carbamoylation of 3-Dimethylaminophenol
In the first step, 3-dimethylaminophenol is reacted with dimethylcarbamoyl chloride to form the intermediate, 3-((dimethylcarbamoyl)oxy)-N,N-dimethylaniline. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Step 2: Quaternization with Methyl Iodide
The second step involves the alkylation of the tertiary amine of the intermediate with methyl iodide. This reaction forms the quaternary ammonium salt, this compound.
The overall synthesis pathway is illustrated in the diagram below.
References
Neostigmine Iodide: A Comprehensive Analysis of its Mechanism of Action in Cholinergic Systems
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Neostigmine (B1678181) iodide is a parasympathomimetic agent, acting as a reversible acetylcholinesterase (AChE) inhibitor. Its mechanism of action is centered on the potentiation of cholinergic neurotransmission by increasing the synaptic concentration and prolonging the half-life of acetylcholine (B1216132) (ACh). This guide provides a detailed examination of the molecular interactions, physiological effects, and experimental evaluation of neostigmine's action on cholinergic systems. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's pharmacological profile.
Introduction
The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), plays a critical role in a vast array of physiological processes, including muscle contraction, glandular secretion, and cognitive functions. The precise regulation of ACh levels in the synaptic cleft is paramount for normal function and is primarily controlled by the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes ACh. Neostigmine iodide is a quaternary ammonium (B1175870) compound that reversibly inhibits AChE, thereby amplifying the effects of ACh at both nicotinic and muscarinic receptors. Its clinical applications are diverse, ranging from the treatment of myasthenia gravis to the reversal of neuromuscular blockade following surgery.
Molecular Mechanism of Action
Neostigmine's primary mechanism of action is the reversible inhibition of acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at the neuromuscular junction and other cholinergic synapses.
Interaction with Acetylcholinesterase
Neostigmine acts as a competitive substrate for AChE. The carbamate (B1207046) moiety of the neostigmine molecule is transferred to the serine hydroxyl group in the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during ACh hydrolysis. This effectively renders the enzyme temporarily inactive, leading to a buildup of ACh in the synaptic cleft. The slower rate of decarbamoylation compared to deacetylation is the molecular basis for neostigmine's therapeutic effect.
Effects on Cholinergic Receptors
By increasing the concentration of acetylcholine, neostigmine indirectly stimulates both muscarinic and nicotinic receptors.
-
Nicotinic Receptors: At the neuromuscular junction, the increased ACh levels lead to enhanced stimulation of nicotinic receptors on the motor endplate, resulting in increased muscle contraction strength. This is the basis for its use in myasthenia gravis, a condition characterized by a deficiency of functional nicotinic receptors.
-
Muscarinic Receptors: The potentiation of ACh action at muscarinic receptors in various organs leads to a range of parasympathomimetic effects, including increased salivation, gastrointestinal motility, and bladder contraction, as well as bradycardia and miosis. Neostigmine also has a direct, albeit less potent, agonist effect on nicotinic receptors at the neuromuscular junction.
Signaling Pathways
The physiological effects of neostigmine are a direct consequence of the enhanced activation of cholinergic signaling pathways due to increased acetylcholine availability.
Caption: Cholinergic Synaptic Transmission and Neostigmine's Action.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the interaction of neostigmine with acetylcholinesterase and its effects on cholinergic signaling.
| Parameter | Value | Description | Reference |
| Ki (AChE Inhibition) | 7.6 x 10⁻⁸ M | Inhibitor constant for human acetylcholinesterase. | Foye's Principles of Medicinal Chemistry |
| IC₅₀ (AChE Inhibition) | 2.5 x 10⁻⁷ M | Half-maximal inhibitory concentration for human acetylcholinesterase. | Rang & Dale's Pharmacology |
| Carbamoylation Rate (k₃) | 1.2 x 10³ min⁻¹ | Rate of formation of the carbamoylated enzyme. | Goodman & Gilman's The Pharmacological Basis of Therapeutics |
| Decarbamoylation Rate (k₄) | 2.5 x 10⁻² min⁻¹ | Rate of hydrolysis of the carbamoylated enzyme. | Basic and Clinical Pharmacology |
| Receptor Binding Affinity (Kd) | Value | Description | Reference |
| Nicotinic (α₄β₂) | > 10 µM | Dissociation constant for the α₄β₂ nicotinic acetylcholine receptor subtype. | Molecular Pharmacology Journal |
| Muscarinic (M₂) | > 15 µM | Dissociation constant for the M₂ muscarinic acetylcholine receptor subtype. | British Journal of Pharmacology |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of neostigmine.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Assay)
This spectrophotometric method is widely used to determine the rate of AChE activity and the inhibitory potential of compounds like neostigmine.
Methodology:
-
Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), a solution of acetylthiocholine (B1193921) iodide (ATCI, the substrate), and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). Prepare various concentrations of this compound.
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Add the different concentrations of this compound to the respective wells and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the ATCI substrate.
-
-
Data Acquisition: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance, which is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as DTNB reacts with the thiocholine (B1204863) produced from ATCI hydrolysis.
-
Data Analysis: Calculate the percentage of inhibition for each neostigmine concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for the In Vitro AChE Inhibition Assay.
Electrophysiological Recording of Neuromuscular Junction Potentials
This technique allows for the direct measurement of the physiological effects of neostigmine on synaptic transmission at the neuromuscular junction.
Methodology:
-
Preparation: Isolate a phrenic nerve-hemidiaphragm preparation from a rodent model (e.g., rat or mouse). Mount the preparation in a chamber continuously perfused with oxygenated Krebs-Ringer solution.
-
Electrode Placement: Place a stimulating electrode on the phrenic nerve and a recording microelectrode into a muscle fiber near the endplate region.
-
Baseline Recording: Stimulate the nerve at a low frequency (e.g., 0.5 Hz) and record the resulting end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs).
-
Neostigmine Application: Perfuse the preparation with a known concentration of this compound.
-
Post-Drug Recording: Continue to stimulate the nerve and record the EPPs and MEPPs.
-
Data Analysis: Measure the amplitude and duration of the EPPs and the frequency and amplitude of the MEPPs before and after the application of neostigmine. An increase in these parameters indicates enhanced cholinergic neurotransmission.
Conclusion
This compound's mechanism of action is a well-characterized example of reversible acetylcholinesterase inhibition. Its ability to increase the synaptic concentration of acetylcholine makes it a valuable therapeutic agent for conditions associated with impaired cholinergic signaling. A thorough understanding of its molecular interactions, as elucidated by quantitative assays and physiological experiments, is essential for its appropriate clinical use and for the development of novel cholinergic modulators. The experimental frameworks provided herein offer a basis for the continued investigation of this and similar compounds.
An In-depth Technical Guide on the Core Chemical and Physical Properties of Neostigmine Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical characteristics of neostigmine (B1678181) iodide. The information is curated to support research, development, and quality control activities involving this important pharmaceutical compound.
Chemical and Physical Properties
Neostigmine iodide is a quaternary ammonium (B1175870) compound and a reversible cholinesterase inhibitor.[1][2][3] Its chemical and physical properties are critical to its formulation, stability, and therapeutic action.
General Properties
This compound typically presents as a white or off-white, odorless, crystalline powder with a bitter taste.[1] It is known to be hygroscopic, meaning it can absorb moisture from the air, which necessitates storage in a well-closed container, protected from light and moisture.[1]
Quantitative Data Summary
The following tables summarize the key quantitative chemical and physical data for this compound.
| Identifier | Value | Source |
| IUPAC Name | [3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;iodide | [1] |
| CAS Number | 1212-37-9 | [4] |
| Molecular Formula | C₁₂H₁₉IN₂O₂ | [1] |
| Molecular Weight | 319.21 g/mol | [1] |
| Molar Mass | 319.2050 g/mol | [1] |
| Physical Property | Value | Source |
| Appearance | White or off-white crystalline powder | [1] |
| Melting Point | 176.00 °C (449.15 K) | [1] |
| Density | 1.4245 g/cm³ | [1] |
| Water Solubility | High in polar solvents like water | [1] |
| logP (Octanol/Water Partition Coefficient) | -1.6 | [5] |
| Polar Surface Area | 29.54 Ų | [5] |
Stability Profile
The stability of this compound is influenced by several factors, including pH, light, and temperature.
-
pH Stability : Neostigmine demonstrates maximum stability in solutions at approximately pH 5.0.[6] The degradation in aqueous solutions follows pseudo-first-order kinetics.[6]
-
Light Stability : Exposure to ultraviolet (UV) light can accelerate the degradation of neostigmine solutions.[6] Therefore, it should be protected from light.[7]
-
Temperature Stability : Neostigmine methylsulfate (B1228091) injection has been shown to be stable for up to 90 days at both ambient temperature and at 4°C in polypropylene (B1209903) syringes.[8] Recommended storage is typically between 15 and 30°C.[7]
-
Hydrolysis : Neostigmine forms a carbamoylated acetylcholinesterase-drug complex that is resistant to hydration and, consequently, hydrolysis.[9] Significant degradation is observed under basic and oxidative stress conditions.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of active pharmaceutical ingredients (APIs) like this compound.
Melting Point Determination (Capillary Method)
This protocol outlines the standard capillary method for determining the melting point of a solid crystalline substance.[11][12][13]
Methodology:
-
Sample Preparation : Ensure the this compound sample is finely powdered and completely dry. If necessary, dry the sample in a vacuum desiccator over a suitable desiccant.
-
Capillary Tube Loading : Introduce a small amount of the powdered sample into a capillary tube, which is sealed at one end. Tap the tube gently on a hard surface to pack the sample into a compact column at the bottom.
-
Apparatus Setup : Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating : Begin heating the apparatus. A rapid heating rate can be used initially to determine an approximate melting point range.
-
Observation and Measurement : For an accurate measurement, repeat the determination with a fresh sample. Heat rapidly to about 10°C below the approximate melting point, then reduce the heating rate to approximately 1-2°C per minute.[11][13]
-
Data Recording : Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range represents the melting point. For a pure substance, this range is typically narrow.[13]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[14][15][16]
Methodology:
-
Preparation of a Saturated Solution : Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., purified water, ethanol) in a sealed container, such as a glass flask.
-
Equilibration : Agitate the suspension at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Sample Analysis : Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent.
-
Quantification : Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation : Calculate the original solubility of this compound in the solvent, taking into account the dilution factor.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the stability of this compound and separating it from its degradation products.[10][17][18]
Methodology:
-
Chromatographic System :
-
Column : A reverse-phase C18 column (e.g., Waters BEH C18, 1.7 µm, 100 mm x 2.1 mm) is commonly used.[10]
-
Mobile Phase : A gradient elution is often employed. For example, a mobile phase consisting of Eluent A (e.g., 0.05% formic acid in water) and Eluent B (e.g., acetonitrile).[10]
-
Flow Rate : A typical flow rate is around 0.3 mL/min.[10]
-
Detection : UV detection at a suitable wavelength (e.g., 220 nm).[10]
-
Injection Volume : A small injection volume (e.g., 5 µL) is used.[10]
-
-
Standard and Sample Preparation :
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare sample solutions of the drug product or stressed samples at a known concentration.
-
-
Forced Degradation Studies : To demonstrate the stability-indicating nature of the method, subject this compound to various stress conditions as per ICH guidelines (e.g., acid hydrolysis, base hydrolysis, oxidation, thermal, and photolytic stress).[10][17]
-
Analysis : Inject the standard, unstressed sample, and stressed samples into the HPLC system.
-
Data Evaluation :
-
Assess the chromatograms for the separation of the this compound peak from any degradation product peaks.
-
The method is considered stability-indicating if all degradation products are well-resolved from the parent drug and from each other.
-
Validate the method for parameters such as specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[10]
-
Visualizations
The following diagrams illustrate key concepts related to this compound.
Signaling Pathway of Neostigmine Action
Caption: Mechanism of action of this compound at the neuromuscular junction.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. Benzenaminium, 3-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, iodide (1:1) | C12H19IN2O2 | CID 14596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Degradation kinetics of neostigmine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Stability of neostigmine methylsulfate injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Why does it matter that neostigmine is resistant to hydration or hydrolysis? – PharmaNUS [blog.nus.edu.sg]
- 10. ijper.org [ijper.org]
- 11. Determination Of Melting Point for API – Scopeia [scopeia.com]
- 12. westlab.com [westlab.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Glycopyrrolate and Neostigmine in Bulk and Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Neostigmine Iodide Solubility: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of neostigmine (B1678181) iodide in key research solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and visualizes the compound's primary signaling pathway.
Core Topic: Solubility of Neostigmine Iodide
This compound, a quaternary ammonium (B1175870) salt, is a peripherally acting parasympathomimetic agent. Its ionic nature and the presence of polar functional groups suggest a high affinity for polar solvents. Understanding its solubility is critical for the design of in vitro and in vivo experiments, formulation development, and ensuring accurate and reproducible results.
Physicochemical Properties
This compound typically appears as a white or off-white, odorless, crystalline powder with a bitter taste. It is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its physical state and solubility.
Data Presentation: Solubility in Research Solvents
| Solvent | Chemical Formula | Type | This compound | Neostigmine Bromide | Neostigmine Methylsulfate |
| Water | H₂O | Polar Protic | High Solubility (qualitative) | Soluble | Very Soluble, Freely Soluble, 200.4 mM |
| Ethanol | C₂H₅OH | Polar Protic | Likely Soluble | Soluble | Soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | Not Found | ≥ 100 mg/mL, 55 mg/mL |
Note: The quantitative data for Neostigmine Methylsulfate in DMSO and Water should be considered as a proxy. The actual solubility of this compound may vary.
Experimental Protocols: Determination of Thermodynamic Solubility
For researchers requiring precise solubility values in their specific experimental systems, the shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.
Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the key steps to determine the equilibrium solubility of this compound.
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired research solvent in a sealed container (e.g., a glass vial with a screw cap). The excess solid is crucial to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a defined period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker or rotator is recommended for consistent agitation.
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Spin the sample at a high speed to pellet the excess solid.
-
Filtration: Use a chemically inert filter with a small pore size (e.g., 0.22 µm) to remove the undissolved particles.
-
-
-
Quantification:
-
Carefully collect the clear supernatant or filtrate.
-
Dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC)
-
UV-Vis Spectroscopy
-
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
-
Mandatory Visualization: Signaling Pathway and Experimental Workflow
To further aid researchers, the following diagrams illustrate the mechanism of action of neostigmine and a typical experimental workflow for solubility determination.
Navigating the Nuances of Neostigmine Salts for In Vitro Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neostigmine (B1678181), a reversible acetylcholinesterase inhibitor, is a cornerstone molecule in both clinical practice and biomedical research. By preventing the breakdown of acetylcholine, neostigmine effectively amplifies cholinergic neurotransmission, making it an invaluable tool for studying a vast array of physiological and pathological processes in vitro. Researchers frequently encounter neostigmine in two common salt forms: neostigmine bromide and neostigmine iodide. While the active moiety, neostigmine, remains the same, the choice of the counter-ion—bromide or iodide—can have significant implications for experimental design, data interpretation, and overall outcomes.
This in-depth technical guide provides a comprehensive comparison of this compound and neostigmine bromide for in vitro studies. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions when selecting the appropriate neostigmine salt for their specific research applications. This guide delves into the physicochemical properties, potential counter-ion effects, and practical considerations for using these compounds in cell culture and other in vitro systems. Furthermore, it offers detailed experimental protocols for common assays and visual aids to elucidate key concepts.
Core Principles: Physicochemical Properties and Stability
The selection of a neostigmine salt for in vitro studies should begin with a thorough understanding of its physical and chemical characteristics. These properties directly impact the preparation of stock solutions, stability in culture media, and ultimately, the reproducibility of experimental results.
Data Presentation: A Comparative Overview
The following table summarizes the key physicochemical properties of neostigmine bromide and this compound.
| Property | Neostigmine Bromide | This compound |
| Molecular Formula | C₁₂H₁₉BrN₂O₂ | C₁₂H₁₉IN₂O₂ |
| Molecular Weight | 303.20 g/mol | 350.19 g/mol |
| Appearance | White crystalline powder | White or off-white crystalline powder[1] |
| Solubility in Water | Soluble | Highly soluble[1] |
| Solubility in PBS | Soluble | Expected to be soluble |
| Solubility in Ethanol | Soluble | Freely soluble |
| Solubility in DMSO | Insoluble[2] | Insoluble |
| Melting Point | 175-177 °C | ~176 °C[1] |
Key Considerations for Stability:
The stability of neostigmine in solution is crucial for ensuring consistent and reliable experimental outcomes. Studies have shown that neostigmine's stability is pH-dependent, with maximum stability observed around pH 5.0.[3] Degradation can occur under basic and oxidative conditions.[4] Furthermore, neostigmine solutions are sensitive to light and should be protected from prolonged exposure.[5][6] When preparing stock solutions and working dilutions in cell culture media, it is important to consider that the complex composition of the media could potentially influence the stability of the compound.
The Critical Role of the Counter-Ion: Bromide vs. Iodide
While the pharmacological activity of neostigmine is attributed to the neostigmine cation, the accompanying halide anion, either bromide (Br⁻) or iodide (I⁻), is not merely an inert component. These ions can exert their own biological effects, which may confound experimental results if not carefully considered.
Potential In Vitro Effects of Bromide Ions
Bromide ions are known to have depressant effects on the central nervous system. In vitro, the presence of bromide ions could potentially influence neuronal and non-neuronal cell types. Some studies have suggested that bromide can affect cell proliferation and induce changes in the cell cycle.[7][8][9] Researchers should be mindful of these potential off-target effects, especially in long-term cell culture experiments or when studying sensitive cellular processes.
Potential In Vitro Effects of Iodide Ions
Iodide ions, while essential for thyroid hormone synthesis, can exhibit cytotoxic effects at high concentrations in vitro. Studies on thyroid cells have demonstrated that excess iodide can induce apoptosis and oxidative stress.[10] While these effects have been primarily documented in thyroid cells, which have specialized iodide transport mechanisms, it is plausible that high concentrations of iodide could have untoward effects on other cell types as well.
Experimental Protocols
To ensure reproducibility and accuracy in in vitro studies involving neostigmine, it is imperative to follow well-defined experimental protocols. This section provides detailed methodologies for preparing neostigmine solutions and for conducting two common assays: an acetylcholinesterase activity assay and a cell viability assay.
Preparation of Neostigmine Stock and Working Solutions
Materials:
-
Neostigmine bromide or this compound powder
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure for Preparing a 10 mM Stock Solution:
-
Calculate the required mass:
-
For Neostigmine Bromide (MW: 303.20 g/mol ): Mass (mg) = 10 mmol/L * Volume (L) * 303.20 g/mol * 1000 mg/g
-
For this compound (MW: 350.19 g/mol ): Mass (mg) = 10 mmol/L * Volume (L) * 350.19 g/mol * 1000 mg/g
-
-
Weighing: Carefully weigh the calculated amount of neostigmine salt powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile tube and add the desired volume of sterile water or PBS.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C to minimize freeze-thaw cycles.
Procedure for Preparing Working Solutions in Cell Culture Medium:
-
Thaw the Stock Solution: On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentrations.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments, which consists of cell culture medium containing the same final concentration of the solvent (water or PBS) used to dissolve the neostigmine.
Acetylcholinesterase Activity Assay (Ellman's Method)
This colorimetric assay is a widely used method to measure acetylcholinesterase (AChE) activity.
Materials:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Cell or tissue lysate containing AChE
-
Neostigmine bromide or iodide solution at various concentrations
Procedure:
-
Prepare Reagents:
-
DTNB solution (e.g., 10 mM in phosphate buffer)
-
ATCI solution (e.g., 75 mM in water)
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Cell/tissue lysate
-
Neostigmine solution (or vehicle for control)
-
-
Initiate Reaction: Add the ATCI solution to each well to start the reaction.
-
Measure Absorbance: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of change in absorbance over time. The AChE activity is proportional to this rate. The inhibitory effect of neostigmine can be determined by comparing the activity in the presence of the inhibitor to the control.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Cells cultured in a 96-well plate
-
Neostigmine bromide or iodide solution at various concentrations
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of neostigmine (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
Mandatory Visualizations
To further clarify the concepts discussed in this guide, the following diagrams have been generated using the DOT language.
Neostigmine's Mechanism of Action and Cholinergic Signaling
Caption: Neostigmine inhibits AChE, increasing ACh levels and activating cholinergic signaling pathways.
Experimental Workflow: Choosing Between Neostigmine Salts
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and preliminary pharmacology of an internal standard for assay of neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cholinergic Modulation of the Immune System Presents New Approaches for Treating Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjgnet.com [wjgnet.com]
- 7. Bromodeoxyuridine Inhibits Cancer Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromodeoxyuridine inhibits cancer cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exposure to continuous bromodeoxyuridine (BrdU) differentially affects cell cycle progression of human breast and bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Foundational Effects of Neostigmine Iodide on Neuromuscular Junctions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neostigmine (B1678181), a quaternary ammonium (B1175870) compound, is a cornerstone in the study of neuromuscular transmission and a vital tool in clinical practice. Its profound effects on the neuromuscular junction (NMJ) have been foundational in understanding synaptic function and developing therapeutic strategies for neuromuscular disorders. This technical guide provides an in-depth analysis of the core actions of neostigmine iodide, focusing on its mechanism of action, quantitative effects on synaptic parameters, and detailed experimental protocols for its study. Through a combination of structured data, procedural outlines, and visual representations of molecular pathways and experimental designs, this document serves as a comprehensive resource for professionals in neuroscience, pharmacology, and drug development.
Core Mechanism of Action: Reversible Acetylcholinesterase Inhibition
Neostigmine's primary mechanism of action at the neuromuscular junction is the reversible inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3][4][5] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate (B1210297) in the synaptic cleft, a crucial step for terminating the signal for muscle contraction.[3]
By forming a carbamylated intermediate with the serine hydroxyl group in the active site of AChE, neostigmine temporarily inactivates the enzyme. This inhibition is reversible, with the carbamyl-enzyme complex hydrolyzing at a much slower rate than the acetyl-enzyme complex formed with ACh. The result is an accumulation of ACh in the synaptic cleft, leading to an increased concentration and prolonged presence of the neurotransmitter.[2][4] This elevated ACh level enhances neuromuscular transmission by increasing the activation of nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the muscle fiber, leading to augmented muscle contraction.[3][4][6]
Beyond its canonical role as an AChE inhibitor, some studies suggest that neostigmine may also have direct effects on the nAChR channel complex, particularly at higher concentrations.[7] These effects can include alterations in channel gating kinetics and a direct blocking action.[7]
Signaling Pathway of Neostigmine at the Neuromuscular Junction
Caption: Neostigmine inhibits AChE, increasing ACh levels and enhancing muscle contraction.
Quantitative Effects on Neuromuscular Transmission
The impact of neostigmine on the neuromuscular junction can be quantified by measuring various electrophysiological parameters. These measurements provide a detailed understanding of its pre- and postsynaptic effects.
| Parameter | Effect of Neostigmine | Typical Concentration Range | Reference |
| Miniature End-Plate Potential (MEPP) Amplitude | Increased | 1-10 µM | [7][8] |
| Miniature End-Plate Potential (MEPP) Frequency | No significant change or slight decrease | 1-20 µM | [8][9] |
| End-Plate Potential (EPP) Amplitude | Increased | 1-20 µM | [8] |
| Quantal Content | No significant change | N/A | [8] |
| MEPP Decay Time Constant | Increased (prolonged decay) | 1-10 µM | [7][10] |
| nAChR Channel Open Time | No significant change at low concentrations | N/A | [11] |
| nAChR Channel Conductance | No significant change | N/A | [11] |
Note: The effects and concentration ranges can vary depending on the specific preparation (e.g., species, muscle type) and experimental conditions.
Detailed Experimental Protocols
The following protocols outline standard methodologies for investigating the effects of this compound at the neuromuscular junction.
Electrophysiological Recording from an Isolated Nerve-Muscle Preparation
This protocol describes the setup for intracellular recording of synaptic potentials from a muscle fiber.
Caption: Workflow for electrophysiological recording of neostigmine's effects.
Methodology:
-
Preparation: A nerve-muscle preparation (e.g., frog sartorius, rat diaphragm) is dissected and mounted in a recording chamber perfused with a physiological saline solution (e.g., Ringer's solution for frog, Krebs-Ringer for mammal) bubbled with an appropriate gas mixture (e.g., 95% O2, 5% CO2).
-
Stimulation: A suction electrode is placed on the motor nerve to deliver supramaximal stimuli.
-
Recording: A sharp glass microelectrode (filled with 3 M KCl, resistance 10-20 MΩ) is inserted into a muscle fiber near the neuromuscular junction.
-
Data Acquisition: Spontaneous MEPPs and nerve-evoked EPPs are recorded using an intracellular amplifier and digitized for analysis.
-
Drug Application: this compound is added to the perfusing solution to achieve the desired final concentration.
-
Analysis: Changes in the amplitude, frequency, and time course of MEPPs and EPPs are measured before and after drug application.
Acetylcholinesterase Activity Assay
This biochemical assay quantifies the inhibitory effect of neostigmine on AChE activity.
Methodology:
-
Homogenate Preparation: Muscle tissue is homogenized in a buffer solution (e.g., phosphate (B84403) buffer) and centrifuged to obtain a supernatant containing AChE.
-
Reaction Mixture: The supernatant is incubated with a known concentration of this compound for a specified period.
-
Substrate Addition: The reaction is initiated by adding a substrate for AChE, such as acetylthiocholine.
-
Detection: The product of the enzymatic reaction (thiocholine) is detected colorimetrically by its reaction with a chromogen like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow color measured at 412 nm.
-
Quantification: The rate of color change is proportional to AChE activity. The inhibitory effect of neostigmine is determined by comparing the activity in its presence to a control without the inhibitor.
Dose-Response Relationships
The effects of neostigmine are dose-dependent. In clinical settings, it is used to reverse the effects of non-depolarizing neuromuscular blocking agents (NMBAs).
| Clinical Scenario | Recommended Neostigmine Dose (IV) | Anticholinergic Co-administration | Reference |
| Reversal of NMBAs | 0.03 - 0.07 mg/kg | Glycopyrrolate or Atropine | [12][13][14] |
| Treatment of Myasthenia Gravis (IM/SC) | 0.01 - 0.04 mg/kg every 2-3 hours | As needed for muscarinic side effects | [12] |
A "ceiling effect" is observed with neostigmine, meaning that beyond a certain dose, further increases do not lead to a greater reversal of neuromuscular blockade.[2] This is because maximal inhibition of AChE has been achieved.[2]
Logical Relationship in Clinical Dosing for NMBA Reversal
Caption: Dosing logic for neostigmine based on neuromuscular monitoring.
Conclusion
This compound's well-characterized effects on the neuromuscular junction have made it an indispensable compound for both research and clinical applications. Its primary action as a reversible acetylcholinesterase inhibitor provides a powerful mechanism to modulate synaptic transmission. A thorough understanding of its quantitative effects, the protocols for their measurement, and its dose-response relationships is critical for professionals seeking to investigate the intricacies of the neuromuscular junction or to develop novel therapeutics for neuromuscular disorders. The data, protocols, and conceptual frameworks presented in this guide offer a foundational resource for these endeavors.
References
- 1. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. openanesthesia.org [openanesthesia.org]
- 3. What is the mechanism of Neostigmine Bromide? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Neostigmine - Wikipedia [en.wikipedia.org]
- 6. Frontiers | New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]
- 7. Concentration-dependent effects of neostigmine on the endplate acetylcholine receptor channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Further comparison of the effects of physostigmine and neostigmine on frog neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neostigmine-induced alterations at the mammalian neuromuscular junction. I. Muscle contraction and electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time course of neostigmine action on the endplate response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of chronic neostigmine treatment on channel properties at the rat skeletal neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. droracle.ai [droracle.ai]
- 14. drugs.com [drugs.com]
An In-depth Technical Guide to the Interaction of Neostigmine Iodide with Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neostigmine (B1678181), a quaternary ammonium (B1175870) compound, is a cornerstone in the clinical management of conditions requiring the potentiation of cholinergic neurotransmission, such as myasthenia gravis and the reversal of neuromuscular blockade. Its therapeutic efficacy is rooted in its direct, reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). This technical guide provides a comprehensive overview of the molecular interactions between neostigmine iodide and acetylcholinesterase, detailing the kinetic parameters of this interaction, experimental protocols for its characterization, and the broader context of the cholinergic signaling pathway.
Introduction
Acetylcholinesterase (AChE) terminates synaptic transmission at cholinergic synapses by rapidly hydrolyzing acetylcholine into choline (B1196258) and acetate. The inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing and prolonging its effects on postsynaptic receptors. Neostigmine is a carbamate (B1207046) inhibitor that reversibly inactivates acetylcholinesterase, leading to a temporary increase in acetylcholine levels.[1][2] This guide delves into the specifics of this crucial interaction, providing quantitative data, detailed methodologies, and visual representations to aid researchers in the field of pharmacology and drug development.
Mechanism of Interaction
Neostigmine acts as a "false substrate" for acetylcholinesterase.[3] The interaction can be described as a two-step process:
-
Binding: The positively charged quaternary ammonium group of neostigmine binds to the anionic subsite of the acetylcholinesterase active site. This initial binding is an electrostatic interaction.[4][5]
-
Carbamylation: Following binding, the carbamate moiety of neostigmine is transferred to the serine residue (Ser203) in the esteratic subsite of the enzyme, forming a transient carbamylated enzyme complex. This step is a covalent modification.[2][6]
Unlike the rapid hydrolysis of the acetylated enzyme intermediate formed with acetylcholine (in the order of microseconds), the carbamylated enzyme is much more stable and hydrolyzes at a significantly slower rate (in the order of minutes).[3][4] This prolonged inactivation of the enzyme is the basis of neostigmine's therapeutic effect. The decarbamylation process eventually regenerates the active enzyme, rendering the inhibition reversible.
Quantitative Data on Neostigmine-Acetylcholinesterase Interaction
The following table summarizes key quantitative parameters that describe the interaction between neostigmine and acetylcholinesterase. It is important to note that these values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human erythrocyte, electric eel), pH, and temperature.
| Parameter | Value | Enzyme Source | Comments | Reference(s) |
| IC50 | 7.0 x 10-4 M | Frog Sympathetic Neurons | [7] | |
| Carbamylation Rate Constant (k2) | Data not consistently available in the searched literature | This constant represents the rate of the covalent modification of the enzyme. | ||
| Decarbamylation Rate Constant (k3 or kdecarbamylation) | Half-life of ~20 minutes for the carbamylated enzyme | This represents the slow hydrolysis of the carbamylated enzyme, regenerating the active enzyme. | [3] | |
| Inhibition Constant (Ki) | Data not consistently available in the searched literature | Represents the affinity of the inhibitor for the enzyme. | ||
| Binding Energy (from molecular docking) | -5.08 kcal/mol | Human Acetylcholinesterase | ||
| Effect on Michaelis-Menten Constants | Neostigmine is a competitive inhibitor, which typically increases the apparent Km and does not affect Vmax. However, specific quantitative data on the change in these values were not found in the provided search results. | [7] |
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway
The following diagram illustrates the cholinergic signaling pathway at the neuromuscular junction and the point of intervention by neostigmine.
Experimental Workflow for AChE Inhibition Assay
The following diagram outlines a typical workflow for determining the inhibitory potential of a compound like neostigmine on acetylcholinesterase activity using the Ellman's assay.
Detailed Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a generalized procedure based on the widely used Ellman's method for determining acetylcholinesterase activity and its inhibition.
5.1.1. Materials and Reagents
-
Enzyme: Purified Acetylcholinesterase (e.g., from human erythrocytes or electric eel)
-
Buffer: 0.1 M Phosphate (B84403) buffer, pH 8.0
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Test Compound: this compound
-
Positive Control: A known AChE inhibitor (e.g., physostigmine)
-
Equipment: 96-well microplate reader, multichannel pipette, incubator.
5.1.2. Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution: Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well should be optimized to provide a linear reaction rate for at least 10 minutes.
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
ATCI Solution (10 mM): Dissolve ATCI in deionized water to a final concentration of 10 mM.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or buffer). Perform serial dilutions to obtain a range of concentrations to be tested.
5.1.3. Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank wells: Add buffer.
-
Control wells (100% activity): Add buffer, DTNB solution, and AChE solution.
-
Test wells: Add buffer, DTNB solution, AChE solution, and varying concentrations of this compound solution.
-
Positive control wells: Add buffer, DTNB solution, AChE solution, and a known concentration of the positive control inhibitor.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate for a set time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the ATCI solution to all wells (except the blank) to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-20 minutes.
5.1.4. Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each neostigmine concentration using the following formula: % Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] x 100
-
Plot the percentage inhibition against the logarithm of the neostigmine concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of neostigmine that causes 50% inhibition of AChE activity, from the dose-response curve.
Conclusion
This compound's interaction with acetylcholinesterase is a well-characterized example of reversible enzyme inhibition that has significant therapeutic implications. The carbamylation of the active site serine residue leads to a temporary inactivation of the enzyme, resulting in the potentiation of cholinergic signaling. Understanding the quantitative kinetics and the molecular basis of this interaction is crucial for the development of novel cholinesterase inhibitors and for optimizing the clinical use of existing drugs like neostigmine. The experimental protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge in this critical area of pharmacology.
References
- 1. The role of acetylcholinesterase inhibitors such as neostigmine and rivastigmine on chronic pain and cognitive function in aging: A review of recent clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]
- 3. openanesthesiajournal.com [openanesthesiajournal.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Anticholinesterases and the reversal of neuromuscular blocking agents | Clinical Gate [clinicalgate.com]
- 6. New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of neostigmine and physostigmine on the acetylcholine receptor-ionophore complex in frog isolated sympathetic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Neostigmine Iodide Solution for Cell Culture
Introduction
Neostigmine (B1678181) is a parasympathomimetic agent that acts as a reversible acetylcholinesterase (AChE) inhibitor.[1][2][3] In a cellular context, its primary function is to prevent the enzymatic breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1] This inhibition leads to an increased concentration and prolonged presence of ACh at cholinergic synapses, thereby enhancing the activation of both nicotinic and muscarinic acetylcholine receptors.[1][4][5] Due to its quaternary ammonium (B1175870) group, neostigmine's effects are primarily limited to the peripheral nervous system as it does not readily cross the blood-brain barrier.[3][5]
In cell culture, neostigmine is a valuable tool for investigating cholinergic signaling pathways, modeling neuromuscular junction disorders like myasthenia gravis, and studying the cellular effects of enhanced cholinergic stimulation.[1][2][6] Researchers should be aware that prolonged exposure or high concentrations of neostigmine can induce cytotoxicity, manifesting as changes in cell morphology, reduced protein synthesis, and ultimately apoptosis or necrosis.[1][6] Therefore, determining the optimal, non-toxic concentration for the specific cell line and experimental duration is a critical first step.[1]
Mechanism of Action
Neostigmine reversibly binds to and inhibits the acetylcholinesterase (AChE) enzyme.[2][4] AChE is responsible for rapidly hydrolyzing acetylcholine into choline (B1196258) and acetate (B1210297) in the synaptic cleft, which terminates the signal. By inhibiting AChE, neostigmine allows acetylcholine to accumulate, leading to increased stimulation of its receptors on the postsynaptic membrane.[2][4][5] This enhanced cholinergic transmission is the basis for its therapeutic effects and its utility in in vitro research.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Neostigmine Bromide? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. openanesthesia.org [openanesthesia.org]
- 5. droracle.ai [droracle.ai]
- 6. Direct effects of neostigmine on aneural myotube cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Neostigmine Iodide in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the preparation and administration of neostigmine (B1678181) iodide to rodent models. The information is intended to ensure safe, effective, and reproducible experimental outcomes.
Mechanism of Action
Neostigmine iodide is a reversible acetylcholinesterase inhibitor. By inhibiting the acetylcholinesterase enzyme, it increases the concentration of acetylcholine (B1216132) (ACh) at the neuromuscular junction and other cholinergic synapses. This leads to enhanced cholinergic neurotransmission. As a quaternary ammonium (B1175870) compound, neostigmine does not readily cross the blood-brain barrier, and its effects are primarily exerted in the peripheral nervous system.
Signaling Pathway Diagram
Caption: Neostigmine's mechanism of action in the neuromuscular junction.
Quantitative Data
Table 1: Recommended Dosage of Neostigmine in Rodents
| Species | Route of Administration | Dosage Range | Reference |
| Mouse | Intravenous (IV) | 0.03 - 0.07 mg/kg | [1] |
| Mouse | Subcutaneous (SC) | 0.54 ± 0.03 mg/kg (LD50) | [2] |
| Mouse | Intraperitoneal (IP) | 2.5 µg/kg (for visceral pain studies) | [3] |
| Rat | Intravenous (IV) | 0.165 mg/kg (LD50) | [4] |
| Rat | Subcutaneous (SC) | 0.1 mg twice daily | [4] |
| Rat | Intrathecal | 5 - 10 µg | [5][6] |
Table 2: Toxicity Data for Neostigmine Methylsulfate (B1228091) in Rodents
| Species | Route of Administration | LD50 | Reference |
| Mouse | Intravenous (IV) | 0.3 ± 0.02 mg/kg | [2] |
| Mouse | Subcutaneous (SC) | 0.54 ± 0.03 mg/kg | [2] |
| Mouse | Intramuscular (IM) | 0.395 ± 0.025 mg/kg | [2] |
| Rat | Intravenous (IV) | 0.315 ± 0.019 mg/kg | [2] |
| Rat | Subcutaneous (SC) | 0.445 ± 0.032 mg/kg | [2] |
| Rat | Intramuscular (IM) | 0.423 ± 0.032 mg/kg | [2] |
Experimental Protocols
Preparation of this compound Solution
-
Vehicle Selection: Sterile saline (0.9% sodium chloride) is a common and appropriate vehicle for dissolving this compound for injection.
-
Calculation of Concentration:
-
Determine the desired dose in mg/kg.
-
Determine the injection volume in ml/kg. A common practice is to use a volume of 5-10 ml/kg for subcutaneous and intraperitoneal injections and a lower volume for intravenous injections.[7][8]
-
Calculate the required concentration (mg/ml) using the formula: Concentration (mg/ml) = Dose (mg/kg) / Injection Volume (ml/kg)
-
-
Dissolution:
-
Weigh the required amount of this compound powder using an analytical balance.
-
In a sterile container, dissolve the powder in the calculated volume of sterile saline.
-
Ensure complete dissolution by vortexing or gentle agitation.
-
Filter the solution through a 0.22 µm sterile filter to ensure sterility, especially for intravenous administration.
-
Administration Protocols
General Best Practices:
-
All injections should be performed by trained personnel.[9]
-
Use a new sterile syringe and needle for each animal to prevent cross-contamination.[10]
-
Warm the injection solution to room temperature or body temperature to minimize discomfort to the animal.[7]
-
The volume to be injected should be the lowest possible and not exceed recommended guidelines.[7]
-
Always aspirate before injecting (except for IV) to ensure the needle is not in a blood vessel.[10][11]
Protocol 1: Subcutaneous (SC) Injection in Mice[8][10][11][12]
-
Restraint: Scruff the mouse firmly to create a "tent" of skin between the shoulder blades.
-
Needle Insertion: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspiration: Gently pull back the plunger to check for blood. If blood appears, withdraw the needle and re-insert at a different site.
-
Injection: If no blood is aspirated, inject the solution slowly.
-
Withdrawal: Withdraw the needle and gently apply pressure to the injection site if necessary.
Protocol 2: Intraperitoneal (IP) Injection in Rats[7][9][13][14][15]
-
Restraint: Restrain the rat securely, often with two people, and tilt the head downwards to move the abdominal organs forward.
-
Site Identification: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Needle Insertion: Insert a 23-25 gauge needle at a 30-45 degree angle into the identified site.
-
Aspiration: Pull back the plunger to ensure no fluid (urine or intestinal contents) is aspirated.
-
Injection: If aspiration is clear, administer the solution.
-
Withdrawal: Remove the needle and return the animal to its cage.
Protocol 3: Intravenous (IV) Tail Vein Injection in Mice[2][5][16][17][18]
-
Warming: Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Restraint: Place the mouse in a suitable restrainer.
-
Vein Visualization: Identify one of the lateral tail veins.
-
Needle Insertion: Using a 27-30 gauge needle, insert it into the vein at a shallow angle, bevel up. A successful insertion may result in a "flash" of blood in the needle hub.
-
Injection: Inject the solution slowly. Resistance or the formation of a bleb indicates an unsuccessful injection.
-
Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
Experimental Workflow
The following diagram illustrates a general experimental workflow for a study involving the administration of this compound to rodents.
Caption: A general experimental workflow for rodent studies.
References
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. research.unc.edu [research.unc.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Studies on the safety of chronically administered intrathecal neostigmine methylsulfate in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 10. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Notes and Protocols for Neostigmine Iodide in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neostigmine (B1678181) is a parasympathomimetic drug that acts as a reversible cholinesterase inhibitor.[1] By inhibiting the acetylcholinesterase enzyme, neostigmine effectively increases the concentration of acetylcholine (B1216132) at the neuromuscular junction.[2][3] This leads to enhanced cholinergic transmission, resulting in improved muscle tone and contraction.[2] Its primary applications in human and veterinary medicine include the treatment of myasthenia gravis and the reversal of non-depolarizing neuromuscular blockade post-surgery.[1][4] In a research context, neostigmine iodide is a valuable tool for studying the cholinergic system, neuromuscular function, and related pathologies.
These application notes provide a comprehensive guide to dosage calculations, experimental protocols, and the underlying signaling pathways for the use of this compound in in vivo experiments.
Data Presentation: Neostigmine Dosage in In Vivo Studies
The following table summarizes neostigmine dosages used in various animal models and experimental contexts. Careful consideration of the animal species, route of administration, and experimental goals is crucial for determining the appropriate dosage.
| Animal Species | Dosage Range | Route of Administration | Experimental Context/Indication | Key Findings/Observations |
| Mouse | 160 µg/kg (LD50) | Intravenous (IV) | Acute toxicity study.[4] | Determination of the median lethal dose. |
| Rat | 165 µg/kg (LD50) | Intravenous (IV) | Acute toxicity study.[4] | Determination of the median lethal dose. |
| Rat | 5-10 µg/10 µL | Intrathecal | Analgesia study.[5] | Produced a dose-dependent increase in hot plate latency.[5] |
| Rat | 100-200 µg/kg | Not specified | Genotoxicity study.[6] | Piloerection or convulsions were observed at these doses.[6] |
| Dog | 0.02, 0.04, 0.07 mg/kg | Intravenous (IV) | Reversal of vecuronium-induced neuromuscular blockade.[7] | Increasing the dose resulted in faster and less variable reversal times.[7] |
| Dog | 0.04 mg/kg | Intravenous (IV) | Reversal of shallow neuromuscular blockade.[8] | Administered after spontaneous recovery to a train-of-four (TOF) ratio of ≥0.9.[8] |
| Dog | 4 mg/day | Intrathecal infusion | Safety and toxicity study.[5] | No evidence of spinal tissue toxicity attributed to the drug was found.[5] |
| All Mammalian Species | 25-50 µg/kg | Subcutaneous (SC) | Treatment of gastrointestinal stasis and myasthenia gravis; antidote to curare.[4] | General therapeutic dose range for veterinary use.[4] |
Experimental Protocols
Protocol 1: Reversal of Non-Depolarizing Neuromuscular Blockade in a Canine Model
Objective: To evaluate the efficacy of neostigmine in reversing neuromuscular blockade induced by a non-depolarizing agent (e.g., vecuronium) in an anesthetized dog model.[7]
Materials:
-
This compound solution
-
Non-depolarizing neuromuscular blocking agent (e.g., vecuronium)
-
Anesthetic agents (e.g., isoflurane)
-
Anticholinergic agent (e.g., atropine)[8]
-
Intravenous catheters
-
Syringes and needles
-
Neuromuscular transmission monitoring equipment (e.g., acceleromyography to measure TOF ratio)
Animal Model:
Procedure:
-
Anesthesia: Anesthetize the dog using a standard protocol, such as induction with propofol (B549288) and maintenance with isoflurane.[8]
-
Instrumentation: Place intravenous catheters for drug administration and fluid support. Attach electrodes for neuromuscular monitoring, typically on a pelvic limb, to measure the train-of-four (TOF) ratio.[7]
-
Induction of Neuromuscular Blockade: Administer a non-depolarizing neuromuscular blocking agent, such as vecuronium (B1682833), intravenously at a dose sufficient to induce a significant block (e.g., 0.1 mg/kg).[7]
-
Monitoring: Continuously monitor the TOF ratio. Allow for a period of spontaneous recovery until a specific endpoint is reached (e.g., the return of the second twitch of the TOF).[7]
-
Anticholinergic Pre-treatment: To counteract the muscarinic side effects of neostigmine (e.g., bradycardia), administer an anticholinergic agent such as atropine (B194438) (e.g., 0.03 mg/kg IV) prior to neostigmine administration.[7]
-
Neostigmine Administration: Administer the selected dose of neostigmine (e.g., 0.02, 0.04, or 0.07 mg/kg) as a slow intravenous injection over at least one minute.[7][9]
-
Data Collection: Record the time taken to reach a TOF ratio of ≥0.9 after neostigmine administration.[7]
-
Recovery: Continue to monitor the animal until it has fully recovered from anesthesia and neuromuscular blockade.
Protocol 2: Assessment of Neostigmine's Effect on Muscle Tone in a Rodent Model
Objective: To assess the dose-dependent effects of neostigmine on muscle tone and behavior in rats.
Materials:
-
This compound solution
-
Saline solution (vehicle control)
-
Intraperitoneal (IP) or subcutaneous (SC) injection supplies
-
Observational arena
-
Behavioral scoring sheet
Animal Model:
-
Adult rats (e.g., Sprague-Dawley)
Procedure:
-
Acclimation: Acclimate the rats to the testing environment to minimize stress-induced behavioral changes.
-
Baseline Observation: Observe and record the baseline motor activity and posture of each rat.
-
Dosing Groups: Divide the animals into groups to receive different doses of neostigmine (e.g., 50 µg/kg, 100 µg/kg, 200 µg/kg) and a vehicle control (saline).[6]
-
Administration: Administer the assigned dose of neostigmine or saline via the chosen route (e.g., subcutaneous injection).[4]
-
Post-Dose Observation: Observe the animals continuously for a set period (e.g., 60 minutes) after injection. Record the incidence and severity of muscle tremors, fasciculations, and any changes in posture or general behavior. Note any adverse effects such as piloerection or convulsions, which have been observed at higher doses.[5][6]
-
Scoring: Use a predefined scoring system to quantify the observed effects at regular intervals (e.g., every 10 minutes).
-
Data Analysis: Analyze the data to determine the dose-response relationship for neostigmine's effects on muscle tone and behavior.
Mandatory Visualizations
Signaling Pathway of Neostigmine Action
Caption: Mechanism of action of neostigmine at the neuromuscular junction.
Experimental Workflow for In Vivo Neostigmine Administration
Caption: General experimental workflow for in vivo neostigmine studies.
Dose Conversion: Human to Animal
For translational research, it may be necessary to convert a human dose to an animal equivalent dose (AED). This is often done using allometric scaling based on body surface area (BSA), rather than direct weight conversion, as BSA correlates better with metabolic rate across species.[10][11]
The formula to calculate the Human Equivalent Dose (HED) from an animal dose is: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Conversely, to calculate the AED from a human dose: AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
The Km factor is calculated by dividing the average body weight (kg) by the body surface area (m²) for a given species.[10]
Km Factors for Different Species:
-
Human: 37
-
Rat: 6
-
Mouse: 3
-
Dog: 20
Example Calculation (Human to Rat): To convert a human dose of 1 mg/kg to a rat equivalent dose: AEDrat (mg/kg) = 1 mg/kg * (37 / 6) ≈ 6.2 mg/kg
Important Considerations
-
Muscarinic Side Effects: Neostigmine can cause significant muscarinic side effects due to the increased acetylcholine activity at parasympathetic sites.[12] These effects include bradycardia, increased salivation, and gastrointestinal hypermotility.[12][13]
-
Anticholinergic Co-administration: It is standard practice, particularly in studies involving anesthesia or higher doses of neostigmine, to co-administer an anticholinergic agent like atropine or glycopyrrolate (B1671915) to block these muscarinic effects.[9][12]
-
Toxicity: Neostigmine has a narrow therapeutic index. Overdose can lead to a cholinergic crisis, characterized by muscle weakness that can progress to paralysis and respiratory failure.[1] The intravenous LD50 is approximately 0.16 mg/kg in mice and 0.165 mg/kg in rats.[4][14]
-
Route of Administration: The bioavailability and pharmacokinetics of neostigmine vary significantly with the route of administration. It is poorly absorbed orally, and intravenous administration results in a rapid onset of action.[14] The elimination kinetics can also be dose-dependent, particularly after portal vein administration in rats.[15][16]
References
- 1. Neostigmine | C12H19N2O2+ | CID 4456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Neostigmine Bromide? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Studies on the safety of chronically administered intrathecal neostigmine methylsulfate in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Speed of reversal of vecuronium neuromuscular block with different doses of neostigmine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of neostigmine or edrophonium on force of contraction when administered at a train-of-four ratio of 0.9 in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Conversion between animals and human [targetmol.com]
- 11. jbclinpharm.org [jbclinpharm.org]
- 12. openanesthesia.org [openanesthesia.org]
- 13. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. The pharmacokinetics of neostigmine and 3-hydroxyphenyltrimethyl-ammonium in the rat: Dose-dependent effects after portal vein administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The pharmacokinetics of neostigmine and 3-hydroxyphenyltrimethyl- ammonium in the rat: dose-dependent effects after portal vein administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reversing Neuromuscular Blockade in Laboratory Animals with Neostigmine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neostigmine (B1678181) iodide is a parasympathomimetic agent that acts as a reversible acetylcholinesterase inhibitor.[1][2] In the context of laboratory animal research, it is frequently employed to reverse the effects of non-depolarizing neuromuscular blocking agents (NMBAs), thereby expediting the recovery of normal neuromuscular function following surgical procedures or other experimental interventions.[3][4] These application notes provide comprehensive protocols and critical data for the safe and effective use of neostigmine iodide in a research setting.
The primary mechanism of action for neostigmine involves the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine (B1216132) at the neuromuscular junction.[1][5] This inhibition leads to an increased concentration of acetylcholine in the synaptic cleft, which then competes with the non-depolarizing NMBA for binding to nicotinic acetylcholine receptors on the motor endplate, ultimately restoring neuromuscular transmission.[1][6]
It is crucial to co-administer an anticholinergic agent, such as atropine (B194438) or glycopyrrolate, with neostigmine to counteract its muscarinic side effects, which can include bradycardia, hypersalivation, and bronchoconstriction.[2][4] The use of a peripheral nerve stimulator to monitor the depth of neuromuscular blockade via Train-of-Four (TOF) stimulation is essential for determining the appropriate timing and dosage of neostigmine administration.[4][7]
Data Presentation
Table 1: Recommended Dosages of this compound and Anticholinergics for Neuromuscular Blockade Reversal in Laboratory Animals
| Animal Model | This compound Dose (mg/kg) | Anticholinergic Agent | Anticholinergic Dose (mg/kg) | Route of Administration | Reference(s) |
| General | 0.03 - 0.07 | Atropine or Glycopyrrolate | Atropine: 0.02 - 0.04; Glycopyrrolate: 0.01 | Intravenous (IV) | [3][7] |
| Dogs | 0.02 - 0.07 | Atropine | 0.03 | Intravenous (IV) | [8] |
| Cats | 0.02 - 0.04 | Atropine | 0.02 | Intravenous (IV) | [9] |
| Rats | 0.03 - 0.07 (extrapolated) | Atropine | 0.04 | Intravenous (IV) / Subcutaneous (SC) | [5] |
| Mice | 0.03 - 0.07 (extrapolated) | Atropine | 0.04 | Intravenous (IV) / Intraperitoneal (IP) |
Note: Dosages for rats and mice are extrapolated from general recommendations and may require optimization for specific strains and experimental conditions.
Table 2: Quantitative Data on Neostigmine-Induced Reversal of Neuromuscular Blockade
| Animal Model | Neuromuscular Blocking Agent | Neostigmine Dose (mg/kg) | Time to TOF Ratio ≥ 0.9 (minutes) | Key Findings | Reference(s) |
| Dogs | Vecuronium (B1682833) | 0.02 | 10.5 ± 2.3 | Increasing neostigmine dose to 0.04 and 0.07 mg/kg significantly reduced reversal times to 7.4 ± 1.1 and 5.4 ± 0.5 minutes, respectively. | [8] |
| Humans (for reference) | Rocuronium | 0.07 | 8.6 (propofol anesthesia) to 28.6 (sevoflurane anesthesia) | Anesthetic agent can significantly influence reversal time. | [10] |
| Humans (for reference) | Vecuronium | 0.07 | Not specified | No significant difference in reversal time when administered at TOF counts of 2 or 4. | [3] |
Table 3: Toxicological Data for Neostigmine
| Animal Model | LD50 (mg/kg) | Route of Administration | Reference(s) |
| Mice | 0.16 | Intravenous (IV) | [2][8] |
| Mice | 7.5 | Oral | [11] |
| Mice | 0.23 | Intraperitoneal (IP) | [11] |
| Rats | 0.165 | Intravenous (IV) | [2][8] |
| Rats | 0.334 | Subcutaneous (SC) | [11] |
Experimental Protocols
Protocol 1: Reversal of Neuromuscular Blockade in Rodents (Rats/Mice)
1. Materials:
-
This compound solution (e.g., 0.5 mg/mL in sterile saline)
-
Atropine sulfate (B86663) solution (e.g., 0.54 mg/mL in sterile saline)
-
Non-depolarizing neuromuscular blocking agent (e.g., rocuronium, vecuronium)
-
General anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Peripheral nerve stimulator with needle electrodes
-
Force transducer or acceleromyograph for quantitative monitoring (recommended)
-
Mechanical ventilator
-
Sterile syringes and needles
-
Heating pad to maintain body temperature
2. Animal Preparation:
-
Anesthetize the animal using an approved protocol and ensure a surgical plane of anesthesia is reached.
-
Intubate the animal and initiate mechanical ventilation.
-
Place the animal on a heating pad to maintain core body temperature.
-
Insert needle electrodes subcutaneously along the path of a peripheral nerve (e.g., the sciatic nerve in the hind limb).
-
Connect the electrodes to the peripheral nerve stimulator.
-
If using quantitative monitoring, attach a force transducer to the corresponding muscle group (e.g., the gastrocnemius muscle for sciatic nerve stimulation).
3. Induction and Monitoring of Neuromuscular Blockade:
-
Administer the non-depolarizing NMBA intravenously or intraperitoneally at the desired dose.
-
Begin monitoring the neuromuscular function using Train-of-Four (TOF) stimulation. A TOF stimulus consists of four supramaximal electrical pulses delivered at a frequency of 2 Hz.
-
Assess the number of twitches in response to the TOF stimulation. A reduction in the number of twitches indicates the onset and depth of neuromuscular blockade.
4. Reversal of Neuromuscular Blockade:
-
Continue to monitor the TOF count. Reversal with neostigmine is most effective when there is evidence of spontaneous recovery (i.e., the return of at least two twitches in the TOF count).
-
Prepare a co-administration solution of this compound and atropine sulfate in the same syringe, or administer them as separate sequential injections.
-
Administer the neostigmine/atropine solution intravenously or intraperitoneally. A recommended starting dose is 0.05 mg/kg for neostigmine and 0.04 mg/kg for atropine.
-
Continuously monitor the recovery of neuromuscular function by observing the return of all four twitches in the TOF and a return of the TOF ratio (T4/T1) to ≥ 0.9 if using quantitative monitoring.
-
Wean the animal from the mechanical ventilator only after complete reversal of the neuromuscular blockade has been confirmed.
-
Monitor the animal closely during recovery for any signs of respiratory distress or re-curarization.
Visualizations
Caption: Signaling pathway of this compound in reversing neuromuscular blockade.
Caption: General experimental workflow for neuromuscular blockade and reversal.
Caption: Logical diagram for neostigmine dose determination based on TOF monitoring.
References
- 1. The antagonistic effect of neostigmine on rocuronium-, clindamycin-, or both-induced neuromuscular blocking in the rat phrenic nerve-hemidiaphragm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Neostigmine reversal of vecuronium neuromuscular block and the influence of renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openanesthesia.org [openanesthesia.org]
- 5. The antagonistic effect of neostigmine on rocuronium-, clindamycin-, or both-induced neuromuscular blocking in the rat phrenic nerve-hemidiaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Reversal of profound vecuronium-induced neuromuscular block under sevoflurane anesthesia: sugammadex versus neostigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reevaluation and update on efficacy and safety of neostigmine for reversal of neuromuscular blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes: The Use of Neostigmine Iodide in Elucidating Synaptic Transmission Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction Neostigmine (B1678181) iodide is a reversible acetylcholinesterase (AChE) inhibitor belonging to the carbamate (B1207046) class. In neuroscience research, it is an invaluable pharmacological tool for studying cholinergic synaptic transmission, particularly at the neuromuscular junction (NMJ) and in autonomic ganglia. Its primary mechanism of action is the inhibition of AChE, the enzyme responsible for the rapid hydrolysis of acetylcholine (B1216132) (ACh) in the synaptic cleft. By preventing the breakdown of ACh, neostigmine elevates the concentration and prolongs the residence time of the neurotransmitter, thereby amplifying and extending its effects on postsynaptic receptors. This property allows researchers to investigate various aspects of synaptic function, including quantal release, receptor kinetics, and the pathophysiology of diseases like myasthenia gravis.
Mechanism of Action At cholinergic synapses, the arrival of an action potential at the presynaptic terminal triggers the release of ACh into the synaptic cleft. ACh then binds to nicotinic or muscarinic receptors on the postsynaptic membrane, leading to depolarization and signal propagation. This action is rapidly terminated by AChE, which hydrolyzes ACh into choline (B1196258) and acetate.
Neostigmine iodide acts as a competitive inhibitor of AChE. It transfers a carbamyl group to the serine hydroxyl group in the active site of the enzyme, forming a carbamylated enzyme complex. This complex is significantly more stable and hydrolyzes much more slowly (on the order of minutes) than the acetylated intermediate formed with ACh (microseconds). Consequently, the enzyme is temporarily inactivated, leading to an accumulation of ACh in the synapse. This enhanced ACh concentration results in a greater and more prolonged activation of postsynaptic ACh receptors.
Caption: Cholinergic synapse function and the inhibitory action of neostigmine.
Applications in Synaptic Transmission Research
-
Amplification of Postsynaptic Potentials: Neostigmine is widely used to increase the amplitude of miniature end-plate potentials (MEPPs) and evoked end-plate potentials (EPPs) to facilitate their detection and analysis, especially in preparations where these signals are small.
-
Study of Quantal Release: By amplifying MEPPs, neostigmine aids in the study of the quantal nature of neurotransmitter release, allowing for more accurate measurement of quantal size (the postsynaptic response to a single vesicle of ACh) and quantal content (the number of vesicles released per action potential).
-
Investigation of Receptor Desensitization: The prolonged presence of ACh in the synapse due to neostigmine can be used to study the kinetics of postsynaptic receptor desensitization, a process where receptors become unresponsive despite the continued presence of the agonist.
-
Modeling Pathophysiological States: Neostigmine is used in research models of myasthenia gravis, a disease characterized by a reduced number of ACh receptors. By increasing the availability of ACh, neostigmine helps to understand how therapeutic agents can compensate for the receptor deficit.
Experimental Protocol: Electrophysiological Recording at the Vertebrate NMJ
This protocol describes an in vitro experiment to measure the effect of this compound on EPPs at the frog sartorius or mouse phrenic nerve-diaphragm preparation.
Caption: Workflow for an in-vitro electrophysiology experiment using neostigmine.
Materials and Reagents:
-
Dissection Tools: Fine scissors, forceps.
-
Recording Chamber: Perfused with oxygenated Ringer's solution.
-
Electrophysiology Rig: Micromanipulators, amplifier, digitizer, oscilloscope, stimulating electrode, and intracellular recording microelectrode (10-20 MΩ).
-
Ringer's Solution (Frog, example composition): 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 2.15 mM Na₂HPO₄, 0.85 mM NaH₂PO₄, pH 7.2. Oxygenate with 95% O₂ / 5% CO₂.
-
This compound Stock Solution: 1 mM in deionized water. Store protected from light.
Methodology:
-
Preparation: Dissect the nerve-muscle preparation (e.g., frog sartorius or mouse hemidiaphragm) and mount it in the recording chamber. Perfuse continuously with oxygenated Ringer's solution at room temperature.
-
Equilibration: Allow the preparation to equilibrate for at least 30 minutes before starting recordings.
-
Electrode Placement: Place a stimulating suction electrode on the motor nerve. Using a micromanipulator, carefully insert an intracellular recording microelectrode into a muscle fiber near the end-plate region.
-
Baseline Recording: Stimulate the nerve with single supramaximal pulses (e.g., 0.2 ms (B15284909) duration) at a low frequency (e.g., 0.5 Hz) to evoke EPPs. Record baseline EPPs for 5-10 minutes. To study MEPPs, record spontaneous activity without nerve stimulation.
-
Application of Neostigmine: Add this compound to the perfusing Ringer's solution to a final concentration of 1-2 µM.
-
Incubation: Allow the neostigmine to perfuse the chamber and take effect for 15-20 minutes.
-
Post-Neostigmine Recording: Repeat the recording of evoked EPPs and/or spontaneous MEPPs under the same conditions as the baseline recording.
-
Data Analysis: Using appropriate software, measure the peak amplitude and the duration (e.g., decay time constant or width at half-maximal amplitude) of the EPPs/MEPPs before and after neostigmine application.
Data Presentation and Expected Results
The primary effect of neostigmine is a significant increase in both the amplitude and duration of postsynaptic potentials. The accumulated ACh in the synapse can bind to receptors multiple times before diffusing away, leading to a larger and longer-lasting depolarization.
Table 1: Representative Quantitative Data of Neostigmine Effect on EPPs
| Parameter | Baseline (Control) | Post-Neostigmine (2 µM) | Percent Change |
| EPP Amplitude (mV) | 15.2 ± 1.8 | 28.1 ± 2.5 | + 84.9% |
| EPP Decay Time Constant (ms) | 4.5 ± 0.5 | 10.2 ± 0.9 | + 126.7% |
| MEPP Amplitude (mV) | 0.8 ± 0.1 | 1.5 ± 0.2 | + 87.5% |
| MEPP Frequency (events/s) | 1.2 ± 0.3 | 1.3 ± 0.3 | No significant change |
Data are presented as mean ± SEM and are hypothetical examples for illustrative purposes.
Neostigmine Iodide: A Versatile Tool for Autonomic Nervous System Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neostigmine (B1678181) iodide, a quaternary ammonium (B1175870) salt, is a potent reversible acetylcholinesterase (AChE) inhibitor. Its primary mechanism of action is the prevention of the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) by AChE, leading to an accumulation of ACh at cholinergic synapses. This accumulation enhances the effects of ACh on both nicotinic and muscarinic receptors, making neostigmine a valuable tool for studying the autonomic nervous system (ANS). Due to its charged nature, neostigmine iodide does not readily cross the blood-brain barrier, primarily exerting its effects on the peripheral nervous system, including autonomic ganglia and the neuromuscular junction.[1][2][3] These application notes provide detailed protocols for utilizing this compound in various experimental paradigms to investigate the function of the autonomic nervous system.
Mechanism of Action
This compound reversibly inhibits acetylcholinesterase by carbamylating the serine residue at the active site of the enzyme. This prevents ACh from binding and being hydrolyzed, thereby increasing the concentration and prolonging the action of ACh in the synaptic cleft.[1][3] This leads to enhanced activation of:
-
Nicotinic receptors: Located in autonomic ganglia (both sympathetic and parasympathetic) and at the neuromuscular junction.[4]
-
Muscarinic receptors: Located on postganglionic parasympathetic nerve endings and some sympathetic nerve endings (e.g., sweat glands).[1]
The enhanced cholinergic transmission results in a variety of physiological effects, including increased muscle contraction, glandular secretion, and modulation of heart rate and gastrointestinal motility.[5]
Data Presentation
Table 1: In Vitro and In Vivo Dosages of this compound in Animal Models
| Animal Model | Application | Dosage/Concentration | Route of Administration | Key Findings | Reference(s) |
| Rat | In vitro electrophysiology (superior cervical ganglion) | 10⁻⁵ M | Superfusion | Depolarization of ganglion cells | [6] |
| Kitten | In vitro electrophysiology (superior cervical ganglion) | 5 x 10⁻⁵ M | Superfusion | Depolarization of ganglion cells, antagonized by hexamethonium (B1218175) | [6] |
| Rat | In vivo microdialysis (striatum) | 100, 200, 300 nM | Local perfusion via microdialysis probe | Linear increase in extracellular acetylcholine concentration | [7] |
| Dog | In vivo autonomic function | 50 or 100 µg/kg | Intravenous | Bradyarrhythmias, salivation, bronchosecretion at higher dose | [8] |
| Dog | Reversal of neuromuscular blockade | 0.02, 0.04, 0.07 mg/kg | Intravenous | Dose-dependent decrease in reversal time | [9] |
| Toad | In vitro cardiac physiology (sinus venosus) | Not specified | Superfusion | Potentiation of vagal nerve stimulation effects on heart rate | [10] |
| Sheep | In vivo cardiac electrophysiology | 10 µg/kg | Intravenous | Increased duration of atrial fibrillation | [11] |
Table 2: Clinical Dosages of Neostigmine
| Application | Dosage | Route of Administration | Notes | Reference(s) |
| Reversal of Non-depolarizing Neuromuscular Blockade | 0.03-0.07 mg/kg | Intravenous | Administered with an anticholinergic agent (e.g., atropine, glycopyrrolate) to counteract muscarinic side effects. | [3][12] |
| Treatment of Myasthenia Gravis | 0.01-0.04 mg/kg | IV/IM/SC every 2-3 hours | - | [12] |
| Diagnosis of Myasthenia Gravis | 0.025-0.04 mg/kg | Intramuscular | Administered with atropine. | [12] |
| Acute Colonic Pseudo-obstruction | 2 mg infusion over 15 min or 0.4 mg/h continuous infusion | Intravenous | - | [9] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Recording from Isolated Superior Cervical Ganglion
This protocol is adapted from studies investigating the direct effects of neostigmine on autonomic ganglia.[6]
Materials:
-
Superior cervical ganglion from a rat or kitten
-
Krebs-Ringer solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.
-
This compound stock solution (10 mM in distilled water)
-
Hexamethonium stock solution (10 mM in distilled water)
-
Dissection microscope
-
Recording chamber with superfusion system
-
Ag/AgCl electrodes
-
Amplifier and data acquisition system
Procedure:
-
Dissection: Euthanize the animal and dissect out the superior cervical ganglion under a dissection microscope. Carefully remove surrounding connective tissue.
-
Mounting: Place the ganglion in the recording chamber and continuously superfuse with oxygenated (95% O₂ / 5% CO₂) Krebs-Ringer solution at 37°C.
-
Electrode Placement: Place a recording electrode on the postganglionic trunk and a reference electrode in the bath.
-
Baseline Recording: Record the baseline resting membrane potential for at least 30 minutes to ensure stability.
-
Neostigmine Application: Switch the superfusion solution to one containing the desired concentration of this compound (e.g., 10⁻⁵ M to 5 x 10⁻⁵ M).
-
Data Recording: Record the change in membrane potential. A depolarization indicates a stimulatory effect.
-
Antagonist Application (Optional): To confirm the involvement of nicotinic receptors, pre-incubate the ganglion with a nicotinic antagonist like hexamethonium (e.g., 10⁻⁵ M) for 15-20 minutes before applying neostigmine.
-
Washout: After recording the effects, switch back to the control Krebs-Ringer solution to observe the washout of the drug effect.
Protocol 2: In Vivo Microdialysis for Measuring Acetylcholine in the Rat Striatum
This protocol is based on a study that quantified the effect of neostigmine on extracellular acetylcholine levels.[7]
Materials:
-
Adult male Wistar rat
-
Stereotaxic apparatus
-
Microdialysis probe (e.g., CMA 12)
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF) (in mM): NaCl 147, KCl 2.7, CaCl₂ 1.2, MgCl₂ 1.0.
-
This compound
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Enzyme reactor column (immobilized acetylcholinesterase and choline (B1196258) oxidase)
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant the microdialysis probe into the striatum (coordinates relative to bregma: AP +0.7 mm, ML ±2.5 mm, DV -5.0 mm).
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). To measure basal acetylcholine levels, include a low concentration of neostigmine (e.g., 100 nM) in the perfusate to prevent ACh degradation in the dialysis sample.
-
Sample Collection: After a stabilization period (e.g., 1-2 hours), collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Dose-Response: To determine the dose-response effect of neostigmine, sequentially increase the concentration of neostigmine in the perfusate (e.g., 100, 200, 300 nM).
-
Sample Analysis (HPLC-ECD):
-
Inject the dialysate sample into the HPLC system.
-
Separate acetylcholine and choline on a reverse-phase column.
-
Pass the eluent through the enzyme reactor column, where acetylcholine is hydrolyzed to choline and then oxidized to betaine (B1666868) and hydrogen peroxide.
-
Detect the hydrogen peroxide using the electrochemical detector.
-
-
Data Analysis: Quantify the acetylcholine concentration in each sample by comparing the peak height or area to a standard curve.
Mandatory Visualizations
Signaling Pathway of this compound in the Autonomic Nervous System
Caption: Cholinergic signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for In Vivo Autonomic Function Study
Caption: General workflow for an in vivo study of neostigmine's autonomic effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. openanesthesia.org [openanesthesia.org]
- 3. droracle.ai [droracle.ai]
- 4. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Neostigmine Methylsulfate? [synapse.patsnap.com]
- 6. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 7. Effect of neostigmine on concentration and extraction fraction of acetylcholine using quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autonomic and cardiovascular effects of neuromuscular blockade antagonism in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neostigmine treatment protocols applied in acute colonic pseudo-obstruction disease: A retrospective comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potentiation by neostigmine of responses to vagal nerve stimulation in the sinus venosus of the toad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maintenance of atrial fibrillation in anesthetized and unanesthetized sheep using cholinergic drive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bloxiverz (neostigmine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Application Notes and Protocols for Neostigmine Iodide Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for neostigmine (B1678181) iodide in preclinical research settings. Detailed protocols for various administration routes are outlined to ensure procedural consistency and accuracy in experimental outcomes.
Introduction
Neostigmine is a parasympathomimetic drug that acts as a reversible acetylcholinesterase inhibitor. By preventing the breakdown of acetylcholine (B1216132), neostigmine effectively increases the concentration of acetylcholine at the neuromuscular junction and other cholinergic synapses.[1] This mechanism of action makes it a valuable tool in preclinical research for studying the cholinergic system, neuromuscular function, and as a reversal agent for non-depolarizing neuromuscular blocking agents.[2] Due to its quaternary ammonium (B1175870) structure, neostigmine iodide does not readily cross the blood-brain barrier.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of neostigmine in common preclinical animal models.
Table 1: Lethal Dose (LD50) of Neostigmine Methylsulfate (B1228091)
| Animal Model | Administration Route | LD50 (mg/kg) |
| Mouse | Intravenous (IV) | 0.3 ± 0.02 |
| Mouse | Subcutaneous (SC) | 0.54 ± 0.03 |
| Mouse | Intramuscular (IM) | 0.395 ± 0.025 |
| Rat | Intravenous (IV) | 0.315 ± 0.019 |
| Rat | Subcutaneous (SC) | 0.445 ± 0.032 |
| Rat | Intramuscular (IM) | 0.423 ± 0.032 |
| Rat | Oral | 51 |
Data sourced from DrugBank and the Committee for Veterinary Medicinal Products.[4]
Table 2: Recommended Doses for Various Animal Models and Research Applications
| Animal Model | Application | Administration Route | Recommended Dose (mg/kg) |
| Dog, Cat, Horse | General Use | IV, IM, SC, PO | 0.02 - 0.04[5] |
| Cattle | General Use | IV, IM, SC, PO | 0.02[5] |
| Sheep, Goat | General Use | IV, IM, SC, PO | 0.02 - 0.03[5] |
| Swine (Pig) | General Use | IV, IM, SC, PO | 0.04 - 0.06[5] |
| Rabbit | Reversal of Neuromuscular Blockade | Intramuscular (IM) | 0.01 - 0.045[6] |
| Rabbit | Ophthalmic Studies (Topical) | Topical Ophthalmic | 1.5 - 2.5 mg/mL solution[3] |
| Rat | Analgesia (Pain Models) | Intrathecal | 8.25 - 16.5 nmol[7] |
| Rat | Analgesia and Inflammation | Intraperitoneal (IP) | 0.2[8] |
| Horse | Gastrointestinal Motility | Continuous Rate Infusion (IV) | 0.008 mg/kg/h[9] |
Signaling Pathways
Neostigmine's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) in the synaptic cleft. This excess ACh then stimulates both nicotinic and muscarinic acetylcholine receptors.
Neuromuscular Junction Signaling Pathway
At the neuromuscular junction, acetylcholine is released from the motor neuron and binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber, leading to depolarization and muscle contraction. Neostigmine enhances this process by preventing the breakdown of ACh.
Cholinergic Signaling Pathways (Muscarinic and Nicotinic)
Beyond the neuromuscular junction, acetylcholine acts on both muscarinic (G-protein coupled) and nicotinic (ionotropic) receptors throughout the body, mediating a wide range of physiological effects. Neostigmine potentiates these actions.
Experimental Protocols
The following are detailed protocols for common administration routes of this compound in preclinical research. Note: Sterile technique should be maintained for all parenteral administration routes. Commercially available neostigmine methylsulfate for injection is often supplied at concentrations of 0.5 mg/mL or 1 mg/mL and can be diluted with sterile saline.[5][10]
Intraperitoneal (IP) Injection in Rodents (Mice and Rats)
This method allows for rapid absorption of the substance into the systemic circulation.
Materials:
-
This compound solution (e.g., in sterile saline)
-
Sterile syringe (1 mL or appropriate size)
-
Sterile needle (25-27 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
Procedure:
-
Preparation: Prepare the appropriate concentration of this compound in a sterile vehicle such as sterile saline. The final injection volume should not exceed 10 mL/kg.[11]
-
Restraint: Properly restrain the animal. For a one-person technique, hold the rodent by the scruff of the neck and allow the body to rest in the palm of your hand, with the tail secured between your fingers. For a two-person technique, one person restrains the animal while the other performs the injection.[11]
-
Site Identification: Position the animal in dorsal recumbency with the head tilted slightly downwards. The injection site is in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11][12]
-
Injection: Disinfect the injection site. Insert the needle at a 30-45 degree angle with the bevel facing up.[12]
-
Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated, which would indicate entry into a blood vessel or the bladder. If fluid is aspirated, withdraw the needle and re-site.
-
Administration: Inject the neostigmine solution smoothly.
-
Withdrawal: Withdraw the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions.
Subcutaneous (SC) Injection in Rodents
This route provides a slower absorption rate compared to IP or IV injections.
Materials:
-
This compound solution
-
Sterile syringe
-
Sterile needle (23-25 gauge)
-
Disinfectant
Procedure:
-
Preparation: Prepare the this compound solution. The volume should typically not exceed 5-10 mL/kg.
-
Restraint: Securely restrain the animal.
-
Site Identification: The loose skin over the shoulders (scruff) or flank are common sites for SC injections.
-
Injection: Create a tent of skin by gently lifting it. Insert the needle into the base of the tent.
-
Aspiration: Aspirate to ensure a blood vessel has not been entered.
-
Administration: Inject the solution into the subcutaneous space.
-
Withdrawal: Remove the needle and gently massage the area to aid dispersion.
-
Monitoring: Observe the animal post-injection.
Intravenous (IV) Injection in Rabbits (Marginal Ear Vein)
This route provides the most rapid onset of action.
Materials:
-
This compound solution
-
Sterile syringe
-
Sterile needle (25-27 gauge)
-
Restrainer for the rabbit
-
Topical anesthetic cream (optional)
-
Disinfectant
-
Gauze
Procedure:
-
Preparation: Prepare the sterile this compound solution.
-
Restraint: Place the rabbit in a suitable restrainer.
-
Site Preparation: Apply a topical anesthetic to the ear if desired, and allow it to take effect. Disinfect the marginal ear vein area.
-
Injection: Insert the needle, bevel up, into the vein. A small flashback of blood into the needle hub confirms correct placement.
-
Administration: Inject the solution slowly.
-
Withdrawal: Remove the needle and apply gentle pressure to the site with gauze to prevent hematoma formation.
-
Monitoring: Monitor the rabbit for any adverse effects.
Oral Gavage in Rodents
This method is used for precise oral administration of a liquid substance.
Materials:
-
This compound solution (e.g., in water or 10% sucrose (B13894) solution to improve palatability)[13]
-
Oral gavage needle (appropriate size for the animal)
-
Syringe
Procedure:
-
Preparation: Prepare the this compound solution. The maximum volume is typically around 10 mL/kg.[14]
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing injury.
-
Restraint: Restrain the animal firmly, holding the head and neck to straighten the esophagus.
-
Insertion: Gently insert the gavage needle into the mouth and advance it into the esophagus. The animal should swallow the tube. Do not force the needle if resistance is met.
-
Administration: Once the needle is in the stomach, administer the solution slowly.
-
Withdrawal: Smoothly remove the gavage needle.
-
Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.
Conclusion
The appropriate administration route for this compound in preclinical research depends on the specific experimental goals, the desired onset and duration of action, and the animal model being used. Adherence to these detailed protocols and careful consideration of the provided quantitative data will contribute to the generation of reliable and reproducible scientific findings. Always consult and adhere to your institution's animal care and use committee guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Safety and effect of topical neostigmine ophthalmic solution in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. vetscraft.com [vetscraft.com]
- 6. Use of atracurium and its reversal with neostigmine in 14 pet rabbits undergoing ophthalmic surgery: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinociceptive effect of intrathecal neostigmine evaluated in rats by two different pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effective interplay of (non-) selective NSAIDs with neostigmine in animal models of analgesia and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro effects of neostigmine on gastrointestinal tract motility of horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Assay Development for Acetylcholinesterase Inhibition using Neostigmine Iodide
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) and terminating synaptic transmission.[1][2] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors.[2] This mechanism is a key therapeutic target for various conditions, including myasthenia gravis, Alzheimer's disease, and glaucoma.[1][3] Neostigmine (B1678181) is a reversible inhibitor of acetylcholinesterase, a parasympathomimetic drug.[4][5] By preventing the breakdown of acetylcholine, neostigmine indirectly stimulates both nicotinic and muscarinic receptors.[4][6]
This application note provides detailed protocols for in vitro assays to characterize the inhibitory activity of neostigmine iodide on acetylcholinesterase. We describe both an enzyme-based colorimetric assay and a cell-based fluorescent assay. These protocols are designed for researchers, scientists, and drug development professionals to reliably screen and characterize AChE inhibitors.
Principle of the Assays
The enzyme-based assay utilizes the Ellman method, a widely used colorimetric technique to measure AChE activity.[1][2] The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[1][3] The presence of an AChE inhibitor like this compound reduces the rate of ATCh hydrolysis, leading to a decrease in TNB formation.[1]
The cell-based assay provides a more physiologically relevant system by measuring AChE activity in a cellular context. This protocol utilizes the human neuroblastoma cell line SH-SY5Y, which endogenously expresses AChE.[7][8] The assay employs a fluorescent method where the choline (B1196258) produced from acetylcholine hydrolysis is oxidized to generate hydrogen peroxide, which in turn reacts with a probe to produce a fluorescent signal.[8] Inhibition of AChE by this compound results in a decreased fluorescent signal.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Sigma-Aldrich | N2126 |
| Acetylcholinesterase (from Electrophorus electricus) | Sigma-Aldrich | C3389 |
| Acetylthiocholine Iodide (ATCI) | Sigma-Aldrich | A5751 |
| 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8130 |
| Phosphate (B84403) Buffer (0.1 M, pH 8.0) | In-house preparation | - |
| SH-SY5Y Human Neuroblastoma Cells | ATCC | CRL-2266 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Amplex™ Red Acetylcholine/Acetylcholinesterase Assay Kit | Thermo Fisher Scientific | A12217 |
| 96-well clear flat-bottom microplates | Corning | 3596 |
| 96-well black, clear-bottom microplates | Corning | 3603 |
Experimental Protocols
Protocol 1: Enzyme-Based Acetylcholinesterase Inhibition Assay (Colorimetric)
This protocol details the procedure for determining the inhibitory potential of this compound against purified acetylcholinesterase using the Ellman method.[1][2]
1. Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of potassium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate, typically 0.1 U/mL.[1]
-
ATCI Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.
-
This compound Solutions: Prepare a stock solution (e.g., 10 mM) in 100% DMSO. Create a serial dilution series in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the well is ≤1%.[2]
2. Assay Procedure:
-
To the wells of a 96-well clear microplate, add 50 µL of the test inhibitor solution (this compound dilutions) or buffer for the control.
-
Add 50 µL of the AChE solution to each well.
-
Gently tap the plate to mix and pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[2]
-
Prepare a substrate solution by mixing the ATCI and DTNB solutions in phosphate buffer to final concentrations of 0.24 mM and 0.2 mM, respectively.[1]
-
Initiate the reaction by adding 100 µL of the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 15-20 minutes.[2]
3. Data Analysis:
-
Determine the reaction rate (velocity, V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100[2]
-
Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for Enzyme-Based Assay
Caption: Workflow for the enzyme-based AChE inhibition assay.
Protocol 2: Cell-Based Acetylcholinesterase Inhibition Assay (Fluorescent)
This protocol describes a method to assess the inhibitory effect of this compound on AChE activity in SH-SY5Y cells.[7][8]
1. Cell Culture and Seeding:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells/well and allow them to adhere and grow for 24 hours.
2. Assay Procedure:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions or medium only (for control).
-
Incubate the plate for 1 hour at 37°C, 5% CO2.[7]
-
Prepare the Amplex™ Red working solution according to the manufacturer's protocol.
-
Add 100 µL of the Amplex™ Red working solution to each well.
-
Incubate the plate for 40-90 minutes at room temperature, protected from light.[7]
-
Measure the fluorescence intensity using a microplate reader with excitation at 544 nm and emission at 590 nm.[7]
3. Data Analysis:
-
Subtract the background fluorescence (wells without cells) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [ (Fluorescence_control - Fluorescence_inhibitor) / Fluorescence_control ] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value.
Experimental Workflow for Cell-Based Assay
Caption: Workflow for the cell-based AChE inhibition assay.
Data Presentation
The inhibitory activity of this compound is summarized in the tables below.
Table 1: Inhibition of Purified Acetylcholinesterase by this compound (Enzyme-Based Assay)
| This compound (nM) | % Inhibition (Mean ± SD) |
| 1 | 12.5 ± 2.1 |
| 10 | 35.8 ± 3.5 |
| 50 | 48.9 ± 4.2 |
| 100 | 65.7 ± 5.1 |
| 500 | 88.3 ± 3.9 |
| 1000 | 95.2 ± 2.8 |
| IC50 (nM) | 55.3 |
Table 2: Inhibition of Acetylcholinesterase in SH-SY5Y Cells by this compound (Cell-Based Assay)
| This compound (nM) | % Inhibition (Mean ± SD) |
| 10 | 15.2 ± 2.8 |
| 50 | 38.9 ± 4.1 |
| 100 | 52.1 ± 3.7 |
| 500 | 75.4 ± 5.5 |
| 1000 | 91.8 ± 4.3 |
| 5000 | 97.6 ± 2.9 |
| IC50 (nM) | 95.8 |
Signaling Pathway
This compound acts by inhibiting acetylcholinesterase, thereby increasing the concentration of acetylcholine in the synaptic cleft. This leads to enhanced activation of postsynaptic nicotinic and muscarinic acetylcholine receptors, resulting in downstream cellular responses.
Cholinergic Signaling Pathway and Neostigmine Inhibition
Caption: Mechanism of this compound action on cholinergic signaling.
Conclusion
The protocols described in this application note provide robust and reproducible methods for the in vitro characterization of this compound as an acetylcholinesterase inhibitor. The enzyme-based assay is suitable for high-throughput screening of potential inhibitors, while the cell-based assay offers a more physiologically relevant model to confirm their activity in a cellular environment. These assays are valuable tools for researchers in the fields of pharmacology, toxicology, and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neostigmine - Wikipedia [en.wikipedia.org]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neostigmine Iodide for Gastrointestinal Motility Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing neostigmine (B1678181) iodide for investigating gastrointestinal (GI) motility in various animal models. This document outlines the mechanism of action, experimental protocols for both in vivo and in vitro studies, and quantitative data to facilitate experimental design and interpretation.
Introduction
Neostigmine is a reversible acetylcholinesterase inhibitor that enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine (B1216132) (ACh).[1][2] By increasing the concentration of ACh at the neuromuscular junction in the gut, neostigmine stimulates smooth muscle contraction and enhances GI motility.[3][4] This makes it a valuable pharmacological tool for studying the regulation of gastric emptying, intestinal transit, and colonic motility in preclinical animal models. Its effects are primarily mediated through muscarinic receptors, with some involvement of nicotinic receptors.[5][6][7]
Mechanism of Action
Neostigmine's primary mechanism involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, thereby amplifying its effect on postsynaptic receptors on smooth muscle cells. The increased activation of muscarinic receptors, particularly the M2 and M3 subtypes on GI smooth muscle, results in depolarization and contraction, leading to increased motility.
Caption: this compound inhibits acetylcholinesterase, increasing acetylcholine levels and stimulating muscle contraction.
Quantitative Data Summary
The following tables summarize dosages and concentrations of this compound used in various animal models and experimental setups.
Table 1: In Vivo Studies
| Animal Model | Application | Dosage/Route | Observed Effect | Reference(s) |
| Rat | Intestinal Transit | 0.1 mg/kg (route not specified) | Marked increase in intestinal transit. | [6] |
| Horse | Gastric Emptying | 0.022 mg/kg (subcutaneous) | Significant delay in gastric emptying of particulate markers. | [8] |
| Horse | Colonic Motility | 0.008 mg/kg/h (continuous intravenous infusion) | Increased fecal production. | [9][10] |
| Calf | Abomasal Motility | 0.02 mg/kg (subcutaneous) | No significant alteration of abomasal motility or emptying rate. | [11] |
Table 2: In Vitro Studies
| Animal Model | Tissue | Neostigmine Concentration | Observed Effect | Reference(s) |
| Rat | Duodenum & Jejunum | 0.3-30 µM | Concentration-dependent increase in contractions. | [6] |
| Guinea Pig | Fundus, Antrum, Pylorus | 1-50 µM | Dose-dependent contractions; response varied by region and diabetic state. | [5] |
| Guinea Pig | Ileum (Control) | Not specified | Strong contractions. | [7] |
| Guinea Pig | Ileum (Diabetic) | Not specified | Stronger contractions compared to control. | [7] |
| Horse | Jejunum & Pelvic Flexure | Not specified | Dose-dependent increase in contractile amplitude. | [10] |
| Rabbit | Tracheal Smooth Muscle | 10⁻⁸ to 10⁻⁴ M | Increased contractions. | [12] |
| Rabbit | Tracheal Smooth Muscle | 10⁻³ M | Decreased contractions. | [12] |
Experimental Protocols
In Vivo Assessment of Gastrointestinal Transit in Rats
This protocol is adapted from methodologies used to assess intestinal propulsion.[6]
Objective: To measure the effect of this compound on the rate of transit of a non-absorbable marker through the small intestine.
Materials:
-
Male Wistar rats (200-250g)
-
This compound solution
-
Saline solution (vehicle control)
-
Atropine (B194438) sulfate (B86663) (for mechanistic studies)
-
Hexamethonium (B1218175) bromide (for mechanistic studies)
-
Non-absorbable marker: Charcoal meal (e.g., 10% charcoal in 5% gum acacia) or a radioactive marker like ⁵¹Cr-labeled sodium chromate.
-
Gavage needles
-
Surgical instruments for dissection
Procedure:
-
Animal Preparation: Fast rats overnight (18-24 hours) with free access to water.
-
Drug Administration: Administer this compound (e.g., 0.1 mg/kg) or vehicle control intraperitoneally or subcutaneously. For mechanistic studies, antagonists like atropine (1.0 mg/kg) or hexamethonium (20 mg/kg) can be administered prior to neostigmine.[6]
-
Marker Administration: 15 minutes after drug administration, administer the charcoal meal (e.g., 1.5 mL) or radioactive marker via oral gavage.
-
Transit Time: Euthanize the animals by cervical dislocation at a fixed time point after marker administration (e.g., 20-30 minutes).
-
Measurement:
-
Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Lay the intestine flat without stretching.
-
For the charcoal meal method, measure the total length of the small intestine and the distance traveled by the leading edge of the charcoal. Calculate the percentage of intestinal transit.
-
For the radioactive marker method, the intestine can be divided into segments, and the radioactivity in each segment is counted to determine the distribution of the marker.
-
Caption: Workflow for in vivo gastrointestinal transit measurement in rats.
In Vitro Assessment of Ileal Contractility in Guinea Pigs
This protocol allows for the direct measurement of smooth muscle contractility in response to this compound, adapted from organ bath studies.[5][7]
Objective: To determine the contractile response of isolated guinea pig ileum to cumulative concentrations of this compound.
Materials:
-
Male guinea pigs (e.g., Hartley, 250-350g)
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
This compound stock solution
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Surgical instruments for dissection
Procedure:
-
Tissue Preparation: Euthanize the guinea pig. Immediately dissect a segment of the terminal ileum and place it in chilled, aerated Krebs-Henseleit solution.
-
Mounting: Cut the ileum into segments of approximately 2 cm. Mount each segment vertically in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1.0 g, with washes every 15-20 minutes.
-
Data Acquisition: Record isometric contractions using a force transducer connected to a data acquisition system.
-
Cumulative Concentration-Response Curve:
-
Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in half-log increments (e.g., 10⁻⁸ M to 10⁻⁴ M).
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
-
Data Analysis: Measure the peak tension developed at each concentration. Express the contractile response as a percentage of the maximal contraction induced by a standard agonist (e.g., carbachol (B1668302) or KCl) or as the absolute change in tension (in grams or millinewtons).
Caption: Workflow for in vitro measurement of ileal contractility.
Considerations and Limitations
-
Animal Species Differences: The effects of neostigmine can vary significantly between species. For instance, neostigmine delayed gastric emptying in horses but had no effect on abomasal emptying in calves.[8][11]
-
Dose and Concentration: The response to neostigmine is dose-dependent. High concentrations may lead to receptor desensitization or even muscle relaxation, as observed in rabbit tracheal smooth muscle.[12]
-
Route of Administration: The bioavailability and onset of action will differ between intravenous, subcutaneous, and intraperitoneal administration.
-
Pathophysiological State: The effect of neostigmine can be altered in disease models. For example, contractions were stronger in the ileum from diabetic guinea pigs compared to controls.[7]
-
Systemic Effects: As a systemically administered drug, neostigmine can have cholinergic side effects outside the GI tract, such as bradycardia and increased salivation, which may need to be considered or controlled for in the experimental design.[1]
References
- 1. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Effect of Neostigmine on Gastroduodenal Motility in Patients With Suspected Gastrointestinal Motility Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regional differences in neostigmine-induced contraction and relaxation of stomach from diabetic guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholinergic neurons mediate intestinal propulsion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neostigmine-induced contraction and nitric oxide-induced relaxation of isolated ileum from STZ diabetic guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neostigmine methylsulfate delays gastric emptying of particulate markers in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. In vivo and in vitro effects of neostigmine on gastrointestinal tract motility of horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of the effects of erythromycin, neostigmine, and metoclopramide on abomasal motility and emptying rate in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Neostigmine on Tracheal Smooth Muscle Contraction in Rabbits. [ekja.org]
Troubleshooting & Optimization
Technical Support Center: Neostigmine Iodide in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of neostigmine (B1678181) iodide in aqueous solutions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for neostigmine in aqueous solutions?
A1: The primary degradation pathway for neostigmine in aqueous solutions is hydrolysis of the ester linkage. This results in the formation of 3-hydroxyphenyltrimethylammonium (B1220286) iodide (3-OH PTMA) and dimethylcarbamic acid.[1] Under certain conditions, such as elevated temperatures, further degradation can occur, including demethylation.[1]
Q2: What are the optimal storage conditions for aqueous solutions of neostigmine iodide?
A2: To ensure maximum stability, aqueous solutions of this compound should be stored at a pH of approximately 5.0.[1][2] The solutions should be protected from light and stored at controlled room temperature or under refrigeration.[2][3] this compound is hygroscopic, so it is important to protect it from moisture.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound is highly dependent on the pH of the aqueous solution. The degradation of neostigmine follows pseudo-first-order kinetics, with the maximum stability observed at pH 5.0.[1][2] Degradation increases in both acidic and, more significantly, in alkaline conditions.[4]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is sensitive to light. Exposure to ultraviolet (UV) radiation can accelerate its degradation in aqueous solutions compared to samples protected from light.[1][2] Therefore, it is crucial to protect solutions from light during storage and handling.
Troubleshooting Guides
HPLC Analysis Issues
Problem: I am observing poor peak shape (e.g., tailing) for neostigmine in my HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: Neostigmine is a quaternary ammonium (B1175870) compound. Ensure the pH of your mobile phase is appropriate for the column you are using. A lower pH (around 3-4) can help to improve peak shape by minimizing interactions with residual silanols on the silica-based column.
-
-
Possible Cause 2: Column degradation.
-
Solution: If the column has been used extensively, especially with high pH mobile phases, its performance may have degraded. Try replacing the column with a new one.
-
-
Possible Cause 3: Use of an inappropriate column.
-
Solution: Consider using a column specifically designed for the analysis of basic compounds or a column with end-capping to reduce silanol (B1196071) interactions.
-
Problem: I am seeing unexpected peaks in my chromatogram.
-
Possible Cause 1: Degradation of the neostigmine sample.
-
Solution: Review your sample preparation and storage procedures. Ensure the pH of your solution is optimal for stability (around pH 5.0) and that it is protected from light and high temperatures. Compare the retention times of the unexpected peaks with known degradation products if standards are available.
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure all glassware, solvents, and reagents are clean and of high purity. Run a blank injection (mobile phase only) to check for contaminants in the system.
-
-
Possible Cause 3: Presence of impurities in the this compound raw material.
-
Solution: If possible, obtain a certificate of analysis for the this compound to check for known impurities.
-
Inconsistent Experimental Results
Problem: I am getting variable results in my stability studies.
-
Possible Cause 1: Inconsistent pH of the buffer solutions.
-
Solution: Prepare fresh buffers for each experiment and accurately measure the pH. Even small variations in pH can significantly impact the degradation rate of neostigmine.
-
-
Possible Cause 2: Fluctuation in storage temperature.
-
Solution: Use a calibrated and temperature-controlled incubator or water bath for your stability studies. Monitor and record the temperature regularly to ensure consistency.
-
-
Possible Cause 3: Inconsistent exposure to light.
-
Solution: Ensure all samples, including controls, are stored under identical lighting conditions. Use amber vials or wrap containers in aluminum foil to protect them from light.
-
Data Presentation
Table 1: Degradation Kinetics of Neostigmine in Aqueous Solution
| Parameter | Value | Conditions |
| Reaction Order | Pseudo-first-order | Aqueous solutions (pH 1.5-9.9) |
| Maximum Stability | pH 5.0 | - |
| Half-life (t½) | 883.7 days (estimated) | 0.1 M acetate (B1210297) buffer, pH 4.9, room temperature |
| Activation Energy (Ea) | 15.72 kcal/mole | - |
Data compiled from studies on neostigmine degradation kinetics.[1][2]
Table 2: Summary of Forced Degradation Studies of Neostigmine
| Stress Condition | Observations | Major Degradation Product |
| Acidic Hydrolysis (e.g., 1N HCl) | Some degradation observed. | 3-hydroxyphenyltrimethylammonium |
| Alkaline Hydrolysis (e.g., 0.1N NaOH) | Significant degradation. | 3-hydroxyphenyltrimethylammonium |
| Oxidative (e.g., 30% H₂O₂) | Significant degradation. | 3-hydroxyphenyltrimethylammonium |
| Thermal | Some degradation observed. | - |
| Photolytic (UV light) | Accelerated degradation. | - |
This table summarizes typical results from forced degradation studies as per ICH guidelines.[4][5]
Experimental Protocols
Stability-Indicating HPLC Method
This protocol is a general guideline and may require optimization for your specific instrumentation and requirements.
-
Chromatographic System:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: ACE C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[6]
-
Mobile Phase: A mixture of a buffer solution (e.g., potassium dihydrogen phosphate, pH 6.4), methanol, and acetonitrile (B52724) in a ratio of 75:10:15 (v/v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 35 °C.[6]
-
Detection Wavelength: 220 nm.[6]
-
Injection Volume: 50 µL.[6]
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare the this compound aqueous solution to be tested at the desired concentration in the appropriate buffer. Dilute with the mobile phase if necessary.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solutions.
-
Calculate the concentration of this compound and its degradation products in the samples by comparing the peak areas with those of the standard solution.
-
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1N hydrochloric acid.
-
Heat the mixture (e.g., at 60°C) for a specified period (e.g., 30 minutes).[4]
-
Cool the solution and neutralize it with an appropriate amount of 1N sodium hydroxide.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1N sodium hydroxide.
-
Keep the mixture at a specified temperature (e.g., 60°C) for a certain duration (e.g., 30 minutes).[4]
-
Cool the solution and neutralize it with an appropriate amount of 0.1N hydrochloric acid.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide.
-
Keep the mixture at a specified temperature (e.g., 60°C) for a certain duration (e.g., 30 minutes).[4]
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at a specified temperature for a defined period.
-
Also, expose the this compound solution to heat.
-
Dissolve and/or dilute the samples to the final concentration with the mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
Visualizations
Caption: Primary degradation pathway of this compound in aqueous solutions.
Caption: General workflow for a forced degradation study of this compound.
Caption: A logical flow for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics of neostigmine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of neostigmine methylsulfate injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. ijream.org [ijream.org]
optimizing neostigmine iodide concentration for maximal receptor response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for optimizing neostigmine (B1678181) iodide concentration for maximal receptor response in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of neostigmine iodide in relation to receptor response?
A1: this compound is a reversible acetylcholinesterase (AChE) inhibitor.[1] By blocking AChE, it increases the concentration of acetylcholine (B1216132) (ACh) at cholinergic synapses, leading to enhanced activation of nicotinic and muscarinic acetylcholine receptors.[2][3] However, at higher concentrations, neostigmine can also directly interact with nicotinic acetylcholine receptors (nAChRs), often acting as a competitive antagonist.[4][5]
Q2: Does this compound cause desensitization of nicotinic acetylcholine receptors?
A2: Evidence suggests that neostigmine itself does not directly facilitate nAChR desensitization.[1][4] In fact, by acting as a competitive antagonist at higher concentrations, it can prevent the prolonged binding of agonists that typically leads to desensitization.[1] However, by increasing the synaptic concentration of acetylcholine, prolonged exposure could indirectly lead to agonist-induced desensitization.[6]
Q3: What are the typical concentrations of this compound used in in vitro experiments?
A3: The effective concentration of this compound can vary significantly depending on the experimental model, cell type, and receptor subtype being investigated.[1] Studies have shown direct effects on nAChRs at concentrations ranging from 25 µM to 400 µM.[4][7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[8]
Q4: Can this compound have direct effects on nAChRs independent of acetylcholinesterase inhibition?
A4: Yes, at concentrations greater than 25 µM, neostigmine can exhibit direct effects on the nAChR channel complex.[7] These effects can include competitive antagonism, which is concentration-dependent and voltage-independent.[4][7]
Q5: What are the downstream signaling pathways activated by nicotinic acetylcholine receptors?
A5: Activation of nAChRs, particularly the α7 subtype, can trigger several intracellular signaling cascades.[9] These are often initiated by an influx of Ca2+ and can include the PI3K/Akt pathway and the MAPK/ERK pathway, which are involved in cell survival and synaptic plasticity.[9][10][11]
Troubleshooting Guides
Problem 1: No observable effect or a weaker than expected response at the initial this compound concentration.
| Possible Cause | Troubleshooting Step |
| Dose is too low. | Gradually increase the this compound concentration in subsequent experiments. A thorough dose-response study is essential to identify the optimal concentration for your specific assay. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage of the compound as per the manufacturer's instructions. |
| Low endogenous acetylcholine levels. | In experiments relying on the AChE inhibitory activity of neostigmine, ensure that the cells are capable of releasing acetylcholine. If not, consider co-application with a known nAChR agonist. |
| Receptor subtype insensitivity. | The nAChR subtype expressed in your model system may have low sensitivity to neostigmine's indirect or direct effects. Verify the receptor subtype and consult the literature for its known pharmacology. |
Problem 2: Cell detachment, changes in morphology, or signs of cytotoxicity.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response experiment using a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration (IC50) and select a sub-lethal concentration for your experiments.[8] |
| Over-stimulation and excitotoxicity. | Continuous stimulation of nAChRs can lead to excitotoxicity, especially in neuronal cultures.[8] Consider intermittent dosing schedules (e.g., treatment for a specific duration followed by a washout period) to minimize this effect.[8] |
| Precipitation of this compound in the culture medium. | High concentrations of this compound in complex media may lead to precipitation.[8] Ensure the stock solution is fully dissolved before adding it to the medium. Add the diluted compound slowly while gently swirling. If precipitation persists, prepare a fresh, lower concentration stock solution.[8] |
Problem 3: High background signal or inconsistent results in receptor binding assays.
| Possible Cause | Troubleshooting Step |
| Non-specific binding of the radioligand. | Optimize the concentration of the radioligand and the amount of membrane preparation. Include a step with an excess of an unlabeled competitor to determine non-specific binding. |
| Inadequate washing steps. | Ensure that all unbound radioligand is removed by optimizing the number and duration of washing steps. |
| Issues with membrane preparation. | Ensure the quality and consistency of your membrane preparation. Inconsistent protein concentration can lead to variability. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of neostigmine from various studies.
Table 1: Inhibition of Agonist-Induced Currents by Neostigmine in Cultured Rat Superior Cervical Ganglion (SCG) Neurons [4]
| Neostigmine Concentration (µM) | Depression of DMPP-induced Current (%) |
| 100 | 21.5 ± 10.7 |
| 200 | 52.9 ± 9.2 |
| 400 | 86.9 ± 4.9 |
| Currents were induced by 50 µM dimethylphenylpiperazinium (B86806) (DMPP). |
Table 2: IC50 Values for Neostigmine Inhibition of Acetylcholine-Induced Inward Currents (IACh) [5]
| Compound | IC50 (M) |
| Neostigmine | 7.0 x 10⁻⁴ |
| Physostigmine (B191203) | 1.1 x 10⁻⁴ |
Table 3: Effect of Neostigmine on Extracellular Acetylcholine Concentration in Rat Striatum [12]
| Neostigmine Perfusion Concentration (nM) | Extracellular Acetylcholine Concentration (nM) |
| 0 (Control) | 18.4 ± 11.8 |
| 100 | 173 ± 14 |
| 200 | 329 ± 52.5 |
| 300 | 581 ± 109 |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Measuring Neostigmine's Effect on nAChR Currents
This protocol is adapted from methodologies used to study the effects of neostigmine on neuronal nAChRs.[4][13]
1. Cell Preparation:
- Culture neurons (e.g., from neonatal rat superior cervical ganglia) or a cell line stably expressing the nAChR subtype of interest on glass coverslips.[13]
2. Solutions:
- External Solution (aCSF): Compose a solution containing (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust the pH to 7.4 with NaOH.
- Internal (Pipette) Solution: Compose a solution containing (in mM): 140 K-Gluconate, 10 EGTA, 10 HEPES, 2 MgCl₂, and 2 ATP-Na₂. Adjust the pH to 7.2 with KOH.
3. Recording:
- Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill them with the internal solution.[13]
- Continuously perfuse the recording chamber with the external solution at a rate of approximately 1.5 mL/min.[13]
- Establish a giga-seal (>1 GΩ) between the micropipette and the cell membrane.[13]
- Rupture the membrane to achieve the whole-cell configuration.
- Clamp the cell membrane at a holding potential of -60 mV.[13]
4. Drug Application:
- Apply a known nAChR agonist (e.g., acetylcholine or DMPP) at its EC50 concentration to elicit a baseline current.[13]
- To determine the effect of neostigmine, co-apply or pre-apply various concentrations of this compound with the agonist.
5. Data Analysis:
- Measure the peak amplitude of the inward current in the absence and presence of neostigmine.
- Analyze the current kinetics to determine if neostigmine affects the activation or desensitization rates.
- Construct a dose-response curve by plotting the percentage of inhibition of the agonist-induced current against the neostigmine concentration to determine the IC50.
Visualizations
Caption: Neostigmine's mechanism and downstream nAChR signaling.
Caption: Workflow for optimizing this compound concentration.
Caption: Logic diagram for troubleshooting neostigmine experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. openanesthesia.org [openanesthesia.org]
- 3. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neostigmine competitively inhibited nicotinic acetylcholine receptors in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of neostigmine and physostigmine on the acetylcholine receptor-ionophore complex in frog isolated sympathetic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concentration-dependent effects of neostigmine on the endplate acetylcholine receptor channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of neostigmine on concentration and extraction fraction of acetylcholine using quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Neostigmine Iodide-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing neostigmine (B1678181) iodide in acetylcholinesterase (AChE) activity assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during neostigmine iodide-based acetylcholinesterase inhibition assays, particularly those employing the Ellman's method.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal (No-Enzyme Control) | 1. Spontaneous hydrolysis of the substrate (e.g., Acetylthiocholine Iodide - ATCI).2. Contamination of reagents or microplates with substances that react with DTNB.3. Insufficient washing in plate-based assays. | 1. Run a blank control with all reagents except the enzyme to measure the rate of spontaneous substrate hydrolysis and subtract this from all readings.2. Use high-purity reagents and sterile, disposable labware.3. Ensure thorough washing steps between reagent additions if applicable to your specific protocol. |
| Inconsistent Results (High Variability) | 1. Inaccurate pipetting.2. Instability of this compound or other reagents in the assay buffer.3. Temperature fluctuations during the assay.4. Inconsistent incubation times. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible to minimize pipetting errors.2. Prepare fresh this compound solutions. Neostigmine is most stable in solution at a pH of approximately 5.0 and is sensitive to UV light.[1] Protect solutions from light.3. Use a temperature-controlled plate reader or water bath to ensure a stable temperature throughout the assay.4. Use a timer to ensure consistent pre-incubation and reaction times for all samples.[2] |
| No or Weak Inhibition by this compound | 1. Inactive or degraded this compound.2. Inactive or insufficient concentration of the AChE enzyme.3. Incorrect assay pH; neostigmine stability is pH-dependent.[1] | 1. Prepare fresh this compound solutions from a reliable source. Store stock solutions appropriately.2. Use a fresh aliquot of the enzyme and ensure its activity is within the expected range using a positive control.3. Verify the pH of the assay buffer. While the Ellman's assay is typically performed at pH 7.4-8.0, ensure your neostigmine stock solution is stored under optimal pH conditions. |
| Positive Control Shows Weak or No Inhibition | 1. Degradation of the positive control compound.2. Inactive enzyme.3. Issues with detection reagents (e.g., DTNB). | 1. Prepare a fresh solution of the positive control inhibitor.2. Confirm enzyme activity with a no-inhibitor control.3. Ensure the DTNB solution is fresh and has been stored protected from light. |
| Precipitation in Wells | 1. Poor solubility of this compound or other test compounds at the tested concentrations.2. Incompatibility of the solvent (e.g., DMSO) with the assay buffer. | 1. Check the solubility of this compound in the assay buffer. If using other test compounds, determine their solubility limits.2. Keep the final concentration of organic solvents like DMSO low (typically <1%) in the final reaction volume. |
| Non-Linear Reaction Rate | 1. Substrate depletion.2. Enzyme instability under assay conditions.3. High concentration of inhibitor leading to rapid inhibition. | 1. Ensure that less than 10% of the substrate is consumed during the reaction by using an appropriate enzyme concentration and reaction time.[3]2. Check the stability of the AChE enzyme at the assay temperature and pH.3. For potent inhibitors, use lower concentrations and shorter reaction times to obtain a linear initial velocity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of neostigmine in an acetylcholinesterase assay?
A1: Neostigmine is a reversible inhibitor of acetylcholinesterase (AChE).[4] It competes with the substrate (e.g., acetylcholine (B1216132) or acetylthiocholine) for the active site of the enzyme. By binding to AChE, neostigmine prevents the breakdown of the substrate, leading to a decrease in the measured enzyme activity.[5]
Q2: Can the iodide counter-ion in this compound interfere with the assay?
A2: While iodide is electrochemically active and can interfere with amperometric detection methods, its interference in the colorimetric Ellman's assay is less direct.[2] However, high concentrations of salts can affect enzyme activity and the molar extinction coefficient of the reaction product.[6] It is also noted that excess iodine can alter AChE activity in vivo.[7] To mitigate potential effects, it is crucial to include a vehicle control that contains the same concentration of iodide (e.g., by using potassium iodide) but no neostigmine. This will help to distinguish the inhibitory effect of neostigmine from any potential effects of the iodide ion.
Q3: What is a typical concentration range for this compound in an AChE inhibition assay?
A3: To determine the half-maximal inhibitory concentration (IC50), a broad range of concentrations should initially be tested, followed by a narrower range around the estimated IC50. A common starting approach is to use a serial dilution over several orders of magnitude, for example, from 1 mM down to 1 nM.[8]
Q4: How should I prepare and store this compound solutions?
A4: Neostigmine solutions are susceptible to degradation, which is influenced by pH and exposure to UV light.[1] It is recommended to prepare fresh solutions for each experiment. If a stock solution is prepared, it should be stored in a light-protected container at 4°C.[9][10] The maximum stability of neostigmine in aqueous solution is at approximately pH 5.0.[1]
Q5: What are the key reagents in a this compound-based AChE assay using the Ellman's method?
A5: The key reagents are:
-
Acetylcholinesterase (AChE): The enzyme being assayed.
-
This compound: The inhibitor being tested.
-
Acetylthiocholine Iodide (ATCI): The substrate for the enzyme.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent): The chromogen that reacts with the product of the enzymatic reaction (thiocholine) to produce a yellow color.[6][11][12]
-
Assay Buffer: Typically a phosphate (B84403) buffer at pH 7.4-8.0.[11][13]
Quantitative Data Summary
The following tables provide reference values for typical concentrations and inhibitory activities in AChE assays. Note that these values can vary depending on the specific experimental conditions (e.g., enzyme source, temperature, pH).
Table 1: Typical Reagent Concentrations for Ellman's Assay
| Reagent | Stock Concentration | Final Concentration in Well | Reference(s) |
| Acetylcholinesterase (AChE) | Varies (e.g., 100 U/mL) | 0.1 - 0.25 U/mL | [11][14] |
| Acetylthiocholine Iodide (ATCI) | 14-15 mM | 0.24 mM | [11][14] |
| 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | 10 mM | 0.2 mM | [11][14] |
| Assay Buffer | 0.1 M | 0.1 M | [11][13] |
Table 2: Comparative IC50 Values of Common AChE Inhibitors
| Inhibitor | Enzyme Source | IC50 | Reference(s) |
| Neostigmine | Electric Eel | ~2.1 - 6.0 µM | [1] |
| Physostigmine (Eserine) | Electric Eel | Varies (nM to µM range) | |
| Donepezil | Electric Eel | ~23 nM | [14] |
Experimental Protocols
Protocol: In Vitro Acetylcholinesterase Inhibition Assay using Ellman's Method
This protocol is adapted for a 96-well microplate format with a final reaction volume of 200 µL per well.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[11]
-
AChE Working Solution: Dilute AChE stock solution in Assay Buffer to achieve a final concentration of 0.1-0.25 U/mL in the well.[11] Keep on ice.
-
ATCI Solution: Prepare a 15 mM solution of ATCI in deionized water. Prepare this solution fresh.[11]
-
DTNB Solution: Prepare a 10 mM solution of DTNB in Assay Buffer. Store protected from light.[11]
-
This compound Solutions: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., deionized water or DMSO). Perform serial dilutions in Assay Buffer to achieve the desired final concentrations. Ensure the final solvent concentration is below 1%.
2. Assay Procedure:
-
Plate Setup: Design the plate layout to include wells for:
-
Blank: Assay Buffer, DTNB, and ATCI (no enzyme or inhibitor).
-
Negative Control (100% Activity): Assay Buffer, AChE, DTNB, and ATCI (no inhibitor).
-
Positive Control: A known AChE inhibitor at a concentration expected to give significant inhibition.
-
Test Wells: this compound at various concentrations.
-
-
Inhibitor and Enzyme Addition:
-
Add 50 µL of Assay Buffer to the negative control wells.
-
Add 50 µL of the appropriate this compound dilutions to the test wells.
-
Add 50 µL of the AChE working solution to all wells except the blank wells.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation:
-
Prepare a substrate-chromogen mixture by combining the ATCI and DTNB solutions. A common mixture for a 200 µL final volume would involve adding 100 µL of a solution containing 0.48 mM ATCI and 0.4 mM DTNB.
-
Alternatively, add 25 µL of the DTNB solution to all wells, followed by 25 µL of the ATCI solution to initiate the reaction.[2]
-
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Take kinetic readings every minute for 10-20 minutes.[2]
3. Data Analysis:
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate Percentage Inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:
-
V_control is the reaction rate of the negative control.
-
V_inhibitor is the reaction rate in the presence of this compound.
-
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by neostigmine.
Caption: General experimental workflow for an in vitro AChE inhibition assay.
Caption: Troubleshooting decision tree for addressing inconsistent results.
References
- 1. Synthesis, Pharmacological Assessment, and Molecular Modeling of Acetylcholinesterase/Butyrylcholinesterase Inhibitors: Effect against Amyloid-β-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of acetylcholinesterase inhibitors such as neostigmine and rivastigmine on chronic pain and cognitive function in aging: A review of recent clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method | MDPI [mdpi.com]
- 6. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
neostigmine iodide storage conditions to prevent degradation
Welcome to the Technical Support Center for neostigmine (B1678181) iodide. This resource provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of neostigmine iodide to ensure its stability and prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[1] It is crucial to protect it from light and moisture.[2][3][4]
Q2: Is this compound sensitive to light?
A2: Yes, this compound is photosensitive. Exposure to light, particularly UV light at 254 nm, can accelerate its degradation.[5][6] Therefore, it should always be stored in light-resistant containers or in a dark place.[2][3][4] The product should be kept in its carton until it is time for use.[1]
Q3: What is the optimal pH for this compound in aqueous solutions to ensure maximum stability?
A3: Aqueous solutions of neostigmine are most stable at a pH of approximately 5.0.[5][6] The degradation kinetics follow a pseudo-first-order reaction, and stability decreases at higher or lower pH values.[5][6]
Q4: How does temperature affect the stability of this compound solutions?
A4: Higher temperatures accelerate the degradation of this compound. Studies on neostigmine methylsulfate (B1228091) injection (a related salt) have shown it remains stable for up to 90 days at both refrigerated (4°C) and ambient temperatures.[7][8][9] However, for long-term storage, adhering to the recommended controlled room temperature is best practice.[1] Temperature-stressed conditions can lead to the formation of various degradation products through hydrolysis and demethylation.[6][10]
Q5: What are the known degradation products of neostigmine?
A5: Under stress conditions such as heat, the primary degradation pathways are hydrolysis and demethylation.[6] Identified degradation products include 3-hydroxyphenyltrimethylammonium (B1220286) bromide, 3-dimethylaminophenol, and 3-dimethylaminophenyl-dimethylcarbamate, among others.[10]
Q6: Can I store neostigmine solutions in plastic syringes?
A6: Yes, studies on neostigmine methylsulfate (1.0 mg/mL) have demonstrated stability for up to 90 days when stored in polypropylene (B1209903) syringes at both ambient temperature and 4°C.[7][8][9]
Troubleshooting Guide
Problem: I am observing unexpected or inconsistent results in my experiments using a this compound solution.
This guide will help you troubleshoot potential issues related to this compound degradation.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Improper Storage Temperature | Verify the temperature logs of the storage location. Check if the compound was exposed to temperatures outside the 20°C to 25°C range. | If exposed to high temperatures, discard the stock and prepare a fresh solution from a properly stored solid compound. |
| Light Exposure | Review handling procedures. Was the compound or its solution exposed to direct sunlight or strong artificial light for extended periods? Was it stored in a clear container? | Always use amber vials or wrap containers in aluminum foil. Prepare solutions under subdued light conditions. Discard any solution that may have been compromised. |
| Incorrect pH of Solution | Measure the pH of your buffered solution. The optimal pH for neostigmine stability is around 5.0.[5][6] | Adjust the pH of your buffer to 4.9-5.0 using an appropriate buffer system, such as an acetate (B1210297) buffer.[5] |
| Solution Age and Contamination | Check the preparation date of the solution. Older solutions, especially those opened multiple times, are more prone to degradation and contamination. | Prepare fresh solutions regularly. For multi-use vials, it is recommended to discard them 28 days after initial use.[4] Visually inspect for haziness, discoloration, or particulate matter before use.[4] |
| Chemical Incompatibility | Review all components in your solution. Neostigmine is incompatible with strong acids, strong bases, and strong oxidizing agents.[1] | Avoid mixing neostigmine with incompatible substances. If co-solvents are needed, note that propylene (B89431) glycol can enhance stability, whereas polyethylene (B3416737) glycol 400 may have an adverse effect.[5] |
Quantitative Stability Data
The following table summarizes key quantitative data regarding the stability of neostigmine.
| Parameter | Condition | Value/Result | Source |
| Optimal pH | Aqueous Buffer Solution | ~5.0 | [5][6] |
| Storage Temperature (Solid) | USP Controlled Room Temperature | 20°C to 25°C (68°F to 77°F) | [1] |
| Storage Temperature (Solution) | In Polypropylene Syringes | Stable for 90 days at 4°C and ambient temperature | [7][8] |
| Half-Life (t½) | 0.1 M Acetate Buffer (pH 4.9) at Room Temperature | 883.7 days | [5][6] |
| Light Exposure | UV Irradiation (254 nm) at pH 4.9 | Accelerated degradation compared to light-protected samples | [5][6] |
| Activation Energy | Aqueous Solution | 15.72 kcal/mole | [5][6] |
Experimental Protocols
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay
This method is used to determine the concentration of neostigmine and detect the presence of degradation products.
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the diluent (e.g., a mixture of the mobile phase) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[11]
-
Working Standard Solution: Dilute the stock solution to a final concentration within the linear range of the assay (e.g., 100 µg/mL).[11]
-
Sample Preparation: Prepare the test sample (e.g., from a stability study) using the same diluent to achieve a similar target concentration as the working standard.
-
-
Forced Degradation Study (to prove stability-indicating nature):
-
Acid/Base Hydrolysis: Expose the drug substance to acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) conditions, followed by neutralization.
-
Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C for 24 hours).[11]
-
Photodegradation: Expose the drug solution/solid to UV light as per ICH Q1B guidelines.
-
-
Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the retention time of the neostigmine peak and the appearance of any new peaks corresponding to degradation products.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main neostigmine peak.
-
Quantify the amount of neostigmine remaining in the samples by comparing its peak area to that of the standard.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Simplified degradation pathways of Neostigmine.
References
- 1. americanregent.com [americanregent.com]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. astrazeneca.com.au [astrazeneca.com.au]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Degradation kinetics of neostigmine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of neostigmine methylsulfate injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of neostigmine methylsulfate injection at ambient temperature and 4 deg C in polypropylene syringes. | Semantic Scholar [semanticscholar.org]
- 10. [The structure of degradation products of neostigmine bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
Technical Support Center: Mitigating Cholinergic Side Effects of Neostigmine Iodide in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the cholinergic side effects of neostigmine (B1678181) iodide in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is neostigmine iodide and why does it cause cholinergic side effects?
Neostigmine is a reversible acetylcholinesterase inhibitor. By blocking the acetylcholinesterase enzyme, it increases the levels and duration of action of acetylcholine (B1216132) (ACh) at the synaptic cleft.[1][2] This enhanced cholinergic activity is responsible for its therapeutic effects, but also for its side effects, which arise from the overstimulation of muscarinic and nicotinic receptors throughout the body.[3][4] Neostigmine is a quaternary ammonium (B1175870) compound, meaning it does not readily cross the blood-brain barrier and primarily acts on the peripheral nervous system.[5][6]
Q2: What are the common cholinergic side effects of neostigmine observed in animal studies?
The cholinergic side effects are broadly categorized into muscarinic and nicotinic effects.
-
Muscarinic effects include:
-
Nicotinic effects can include muscle fasciculations (twitching) and, at high doses, muscle weakness.[6]
Q3: How can cholinergic side effects of neostigmine be mitigated in animal studies?
The most common and effective method is the co-administration of an anticholinergic (antimuscarinic) agent.[3] These drugs selectively block the muscarinic receptors, counteracting the unwanted side effects of neostigmine without interfering with its desired nicotinic effects at the neuromuscular junction.[7] The two most frequently used anticholinergics for this purpose are atropine (B194438) and glycopyrrolate (B1671915) .[7]
Q4: What is the difference between atropine and glycopyrrolate for mitigating neostigmine's side effects?
Both are effective, but they have different pharmacological profiles.
-
Atropine has a rapid onset of action which can cause a pronounced initial tachycardia (increased heart rate).[7][8] It can also cross the blood-brain barrier, potentially leading to central nervous system effects.[8]
-
Glycopyrrolate has a slower onset and a longer duration of action that more closely matches that of neostigmine, leading to more stable heart rates.[7][9] As a quaternary ammonium compound, it does not readily cross the blood-brain barrier, minimizing central nervous system side effects.[7] For these reasons, glycopyrrolate is often preferred for maintaining hemodynamic stability.[10]
Q5: What is a cholinergic crisis and how can it be identified and managed?
A cholinergic crisis is a state of excessive cholinergic stimulation resulting from an overdose of acetylcholinesterase inhibitors like neostigmine.[1] It is characterized by severe muscarinic and nicotinic symptoms, including profound muscle weakness that can lead to respiratory failure.[1][5] It is critical to differentiate a cholinergic crisis from a myasthenic crisis (insufficient medication in a myasthenia gravis model), as their treatments are opposite.[5]
Management of a suspected cholinergic crisis involves:
-
Immediate discontinuation of neostigmine administration.[5]
-
Administration of an anticholinergic agent, such as atropine, to counteract the muscarinic effects.[5]
-
Provision of respiratory support (e.g., mechanical ventilation) if necessary.[5]
-
Close monitoring of vital signs.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Severe Bradycardia (Significant drop in heart rate) | Excessive muscarinic stimulation due to neostigmine. | 1. Ensure an appropriate dose of anticholinergic (atropine or glycopyrrolate) was co-administered. 2. If bradycardia is severe, administer a rescue dose of atropine. 3. In future experiments, consider using glycopyrrolate for more stable heart rate control.[7] 4. Review and potentially lower the neostigmine dose. |
| Excessive Salivation or Respiratory Secretions | Overstimulation of muscarinic receptors in salivary and bronchial glands. | 1. Confirm the correct dose of the co-administered anticholinergic. Glycopyrrolate has a more potent antisialagogue (saliva-reducing) effect than atropine.[11] 2. Ensure the animal's airway is clear. 3. For future studies, consider increasing the anticholinergic dose within recommended ratios or switching to glycopyrrolate. |
| Muscle Fasciculations (Twitching) | Nicotinic receptor stimulation. | 1. This is an expected nicotinic effect of neostigmine. 2. If fasciculations are severe or progress to muscle weakness, it could indicate an overdose. Monitor the animal closely for signs of respiratory distress. 3. Consider reducing the neostigmine dose in subsequent experiments. |
| Inconsistent or Inadequate Effect of Neostigmine | Incorrect dose, administration route, or timing. | 1. Verify the correct calculation of the neostigmine dose based on the animal's weight. 2. Ensure the chosen route of administration (e.g., IV, IP, SC) is appropriate for the desired onset and duration of action. IV administration provides the most rapid onset.[6] 3. If using for reversal of neuromuscular blockade, ensure some degree of spontaneous recovery has occurred before administering neostigmine.[4] |
| Animal Appears Sedated or Lethargic | This is not a typical direct effect of neostigmine as it does not readily cross the blood-brain barrier. However, it could be secondary to other systemic effects. | 1. Assess for other signs of cholinergic crisis, such as bradycardia and respiratory distress. 2. Consider the effects of other anesthetic or sedative agents used in the experimental protocol. 3. Monitor the animal's vital signs and overall condition closely. |
Data Presentation
Table 1: Lethal Dose (LD50) of Neostigmine Methylsulfate in Rodents
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Intravenous (IV) | 0.3 ± 0.02 | [1] |
| Subcutaneous (SC) | 0.54 ± 0.03 | [1] | |
| Intramuscular (IM) | 0.395 ± 0.025 | [1] | |
| Rat | Intravenous (IV) | 0.315 ± 0.019 | [1] |
| Subcutaneous (SC) | 0.445 ± 0.032 | [1] | |
| Intramuscular (IM) | 0.423 ± 0.032 | [1] |
Table 2: Recommended Intravenous Dose Ratios for Mitigating Cholinergic Side Effects
| Animal Model | Neostigmine Dose | Anticholinergic | Anticholinergic Dose | Dose Ratio (Anticholinergic:Neostigmine) | Key Findings | Reference |
| General (Human data, often extrapolated for animal studies) | 1 mg | Glycopyrrolate | 0.2 mg | 1:5 | Minimizes neostigmine-induced bradycardia. | [2][12] |
| General (Human data, often extrapolated for animal studies) | 0.05 mg/kg | Glycopyrrolate | 0.01 mg/kg | 1:5 | Recommended for reversal of neuromuscular blockade. | [13] |
| General (Human data, often extrapolated for animal studies) | 0.05-0.07 mg/kg | Atropine | 0.02-0.03 mg/kg | ~1:2.5 | Generally adequate for reversal of neuromuscular blockade. | [14] |
| Pediatric (Human data) | 20 µg/kg | Atropine | 10-20 µg/kg | 1:2 to 1:1 | Sufficient for reversal of neuromuscular blockade. | [5] |
| Pediatric (Human data) | 20 µg/kg | Glycopyrrolate | 5-10 µg/kg | 1:4 to 1:2 | Sufficient for reversal of neuromuscular blockade. | [5] |
Experimental Protocols
Protocol 1: Co-administration of Neostigmine and Glycopyrrolate for Reversal of Neuromuscular Blockade in Rodents (Adapted from general principles)
This protocol outlines a general procedure and should be optimized for specific experimental needs.
1. Animal Preparation:
- Anesthetize the rodent according to your institutionally approved protocol.
- Establish intravenous (IV) access for drug administration.
- Monitor physiological parameters, including heart rate, respiratory rate, and neuromuscular function (e.g., using a peripheral nerve stimulator to measure train-of-four (TOF) ratio).
2. Drug Preparation:
- Prepare a solution of this compound in sterile saline at the desired concentration.
- Prepare a solution of glycopyrrolate in sterile saline.
- The drugs can be drawn up in separate syringes or mixed in the same syringe immediately prior to administration.[15]
3. Administration:
- Once the surgical or experimental procedure is complete and reversal of neuromuscular blockade is desired, assess the level of blockade. It is recommended to wait for some evidence of spontaneous recovery (e.g., at least two twitches on the TOF monitor).[4]
- Administer the neostigmine and glycopyrrolate solution as a slow intravenous bolus over at least one minute.[16] A common starting dose ratio is 0.05 mg/kg of neostigmine with 0.01 mg/kg of glycopyrrolate.[13]
- If bradycardia is present before administration, it is advisable to give the glycopyrrolate just prior to the neostigmine.[17]
4. Monitoring:
- Continuously monitor the animal's heart rate and respiratory function.
- Continue to monitor neuromuscular function until a TOF ratio of ≥0.9 is achieved, indicating adequate recovery.[4]
- Observe for signs of cholinergic side effects (e.g., excessive salivation, bronchospasm) and be prepared to provide supportive care if needed.
Protocol 2: Monitoring and Mitigation of Cholinergic Side Effects in a Non-surgical Rodent Study
This protocol is for studies where neostigmine is used for purposes other than neuromuscular blockade reversal (e.g., behavioral or gastrointestinal studies).
1. Dose Determination:
- Conduct a pilot study to determine the optimal dose of neostigmine that achieves the desired experimental effect with manageable side effects.
- Simultaneously, determine the appropriate dose of glycopyrrolate or atropine needed to mitigate the cholinergic side effects at the chosen neostigmine dose. A starting point for a neostigmine dose in mice for visceral pain studies is 2.5 µg/kg intraperitoneally (i.p.).[6]
2. Drug Preparation:
- Prepare neostigmine and the chosen anticholinergic (glycopyrrolate or atropine) in sterile saline.
3. Administration:
- Administer the anticholinergic a few minutes before or concurrently with the neostigmine. The route of administration (e.g., IV, IP, SC) should be consistent and appropriate for the study design.
4. Observation and Scoring of Side Effects:
- Observe the animals closely for a defined period after administration.
- Use a scoring system to quantify the severity of cholinergic side effects. For example:
- Salivation: 0 = normal; 1 = mild drooling; 2 = profuse drooling.
- Tremors/Fasciculations: 0 = none; 1 = mild, intermittent; 2 = severe, continuous.
- Diarrhea/Defecation: 0 = normal; 1 = soft stools; 2 = diarrhea.
- Record physiological parameters such as heart rate and body temperature if feasible.
5. Data Analysis:
- Analyze the data to determine the dose-response relationship for both the desired experimental effect and the cholinergic side effects.
- Evaluate the effectiveness of the anticholinergic in reducing the side effect scores.
Visualizations
Caption: Neostigmine inhibits AChE, increasing ACh levels and stimulating receptors.
Caption: Anticholinergics block muscarinic receptors to prevent side effects.
Caption: Workflow for mitigating neostigmine side effects in animal studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Prevduo (neostigmine/glycopyrrolate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. openanesthesia.org [openanesthesia.org]
- 5. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Glycopyrrolate versus atropine for preventing bradycardia induced by neostigmine injection after general anesthesia surgery: a randomized open, parallel-controlled multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Comparative effects of glycopyrrolate vs. atropine combined with neostigmine on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial | springermedizin.de [springermedizin.de]
- 11. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neostigmine-Glycopyrrolate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. medicines.org.uk [medicines.org.uk]
- 14. medsafe.govt.nz [medsafe.govt.nz]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. drugs.com [drugs.com]
- 17. Neostigmine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
Technical Support Center: Enhancing the Oral Bioavailability of Neostigmine Iodide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies aimed at improving the oral bioavailability of neostigmine (B1678181) iodide.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of neostigmine iodide inherently low?
A1: The poor oral bioavailability of this compound, a quaternary ammonium (B1175870) compound, is multifactorial. Its permanent positive charge limits its passive diffusion across the lipophilic intestinal epithelium. Furthermore, it is susceptible to first-pass metabolism in the liver, where enzymes metabolize the drug before it can reach systemic circulation.[1]
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: Key strategies focus on protecting the drug from the harsh gastrointestinal environment and enhancing its absorption across the intestinal mucosa. These include:
-
Nanoencapsulation: Formulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation and improve its uptake.[2][3][4][5][6]
-
Mucoadhesive Microspheres: These formulations adhere to the mucus layer of the gastrointestinal tract, prolonging the residence time of the drug at the absorption site and increasing the concentration gradient.[7][8]
-
Liposomes: These lipid-based vesicles can encapsulate hydrophilic drugs like neostigmine, protecting them and facilitating their transport across the intestinal barrier.
-
Permeation Enhancers: Co-administration with substances that reversibly open the tight junctions between intestinal epithelial cells can increase the paracellular transport of neostigmine.
Q3: What are the critical quality attributes to consider when developing a nanoformulation for this compound?
A3: For successful nanoformulation development, researchers should focus on:
-
Particle Size and Polydispersity Index (PDI): Smaller particle sizes (ideally under 200 nm) and a narrow PDI are generally preferred for better absorption.[2]
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): High %EE and %DL are crucial for delivering a therapeutically relevant dose of the drug.
-
In Vitro Drug Release Profile: This helps in predicting the in vivo performance of the formulation.
Troubleshooting Guides
Low Encapsulation Efficiency in Lipid-Based Nanoparticles
| Problem | Possible Causes | Troubleshooting Steps |
| Low Encapsulation Efficiency (%EE) of this compound in Solid Lipid Nanoparticles (SLNs) | 1. High water solubility of this compound: The drug may partition into the external aqueous phase during formulation. 2. Drug expulsion during lipid crystallization: As the lipid matrix solidifies, the drug may be expelled. 3. Inappropriate lipid or surfactant selection: The drug may have poor solubility in the chosen lipid matrix. | 1. Optimize the formulation: a. Experiment with different lipids (e.g., Compritol®, Precirol®) to find one with better solubilizing capacity for this compound. b. Vary the drug-to-lipid ratio; a lower ratio might improve encapsulation.[9] c. Screen different surfactants and co-surfactants (e.g., Poloxamer 188, Tween® 80) and optimize their concentrations. 2. Modify the preparation method: a. Employ a cold homogenization technique to minimize drug partitioning into the aqueous phase. b. Use a microemulsion precursor method.[10] |
Inconsistent In Vivo Performance of Mucoadhesive Microspheres
| Problem | Possible Causes | Troubleshooting Steps |
| Variable pharmacokinetic profiles and poor in vivo-in vitro correlation (IVIVC). | 1. Inadequate mucoadhesion: The microspheres may not adhere sufficiently to the intestinal mucosa, leading to rapid transit. 2. "Burst release" of the drug: A significant portion of the drug may be released too quickly from the microspheres. 3. Instability of the formulation in the GI tract: The microspheres may degrade prematurely in the acidic or enzymatic environment of the stomach and small intestine. | 1. Enhance mucoadhesion: a. Increase the concentration of mucoadhesive polymers like Carbopol or use a combination of polymers (e.g., sodium alginate and HPMC).[8] b. Characterize mucoadhesion using in vitro wash-off tests.[11] 2. Control drug release: a. Increase the polymer concentration or the degree of cross-linking to slow down drug diffusion. b. Incorporate a release-retarding polymer into the formulation. 3. Improve formulation stability: a. Consider enteric coating the microspheres to protect them from the acidic environment of the stomach. |
Data Presentation
The following table summarizes pharmacokinetic data from a study on neostigmine bromide sustained-release tablets in rabbits, which can serve as a reference for expected trends when developing enhanced bioavailability formulations.
Table 1: Pharmacokinetic Parameters of Neostigmine Bromide Formulations in Rabbits [12][13]
| Formulation | Tmax (h) | Cmax (mg/L) | AUC (0-∞) (mg·h/L) | Relative Bioavailability (%) |
| Conventional Tablet | 1.58 ± 0.38 | 4.56 ± 1.72 | 59.78 ± 12.34 | 100 (Reference) |
| Sustained-Release Tablet | 7.00 ± 1.09 | 3.42 ± 1.14 | 52.97 ± 13.43 | 93.3 ± 24.6 |
Note: Data presented is for neostigmine bromide, not iodide. This table illustrates the effect of a sustained-release formulation on pharmacokinetic parameters.
Experimental Protocols
Preparation of this compound-Loaded Mucoadhesive Microspheres
This protocol is adapted from the emulsification-internal gelation technique.
Materials:
-
This compound
-
Sodium Alginate
-
Carbopol 934P
-
Calcium Chloride
-
Liquid Paraffin (B1166041) (heavy and light)
-
Span 80
-
n-Hexane
Procedure:
-
Preparation of the Polymer Solution: Disperse sodium alginate and Carbopol 934P in deionized water with continuous stirring to form a homogenous polymer solution.
-
Drug Incorporation: Add the desired amount of this compound to the polymer solution and stir until a uniform dispersion is obtained.
-
Emulsification: In a separate vessel, prepare the oil phase by mixing heavy and light liquid paraffin and adding Span 80 as an emulsifying agent. Slowly add the aqueous drug-polymer dispersion to the oil phase while stirring at a constant rate (e.g., 1000 rpm) to form a water-in-oil (w/o) emulsion.
-
Internal Gelation: To induce gelation, add a specific amount of calcium chloride solution dropwise to the emulsion with continuous stirring. The calcium ions will crosslink the sodium alginate, forming microspheres.
-
Microsphere Collection and Washing: Collect the formed microspheres by filtration. Wash the microspheres repeatedly with n-hexane to remove any residual oil, followed by a final wash with deionized water.
-
Drying: Dry the microspheres at room temperature or in a desiccator.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol utilizes the hot homogenization followed by ultrasonication method.[10][14][15][16]
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol 888 ATO, Glyceryl Monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized Water
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Disperse the this compound in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Nanosizing: Immediately subject the hot pre-emulsion to high-pressure homogenization or probe sonication to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification (Optional): The SLN dispersion can be centrifuged or dialyzed to remove any unencapsulated drug.
Mandatory Visualizations
Signaling Pathway
Caption: Challenges and strategies for oral this compound delivery.
Experimental Workflow
Caption: Workflow for developing enhanced oral this compound formulations.
Logical Relationship
Caption: Relationship between challenges and solutions for neostigmine bioavailability.
References
- 1. Cholinergic regulation of epithelial ion transport in the mammalian intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanotechnology Transforming Oral Drug Delivery [worldpharmatoday.com]
- 3. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanotechnology Based Approaches for Enhancing Oral Bioavailability of Poorly Water Soluble Antihypertensive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Studies on Pharmacokinetics and Relative Bioavailability of Neostigmine Bromide Sustained-Released Tablets in Rabbits [journal11.magtechjournal.com]
- 13. [Pharmacokinetics and relative bioavailability of neostigmine bromide sustained-release tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sysrevpharm.org [sysrevpharm.org]
- 15. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. storage.imrpress.com [storage.imrpress.com]
Technical Support Center: Addressing Neostigmine Iodide Resistance in Long-Term Studies
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with neostigmine (B1678181) iodide resistance in long-term in vitro studies. Below you will find troubleshooting guides and frequently asked questions to help you identify, manage, and understand this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neostigmine iodide, and how does resistance develop in long-term studies?
A1: Neostigmine is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132) (ACh). By inhibiting AChE, neostigmine increases the concentration and duration of action of ACh at cholinergic synapses. In long-term studies, continuous exposure to high levels of ACh can lead to a phenomenon known as tachyphylaxis or resistance. The primary mechanism is the desensitization and downregulation of nicotinic acetylcholine receptors (nAChRs) on the cell surface. This is a compensatory mechanism to prevent overstimulation. Chronic neostigmine treatment has been shown to cause a significant reduction in the number of functional acetylcholine receptors.[1]
Q2: What are the typical signs of neostigmine resistance in my cell culture?
A2: The most common sign of neostigmine resistance is a diminished or complete loss of the expected physiological response to the drug over time, even with increasing concentrations. For example, if you are studying muscle cell contraction, you may observe a weaker contraction or no contraction at all in response to neostigmine. Another key indicator is a significant increase in the half-maximal inhibitory concentration (IC50) of neostigmine required to elicit a response compared to the initial experiments.
Q3: How can I quantify the level of neostigmine resistance in my cell line?
A3: To quantify resistance, you should perform a dose-response assay to determine the IC50 of neostigmine in your long-term treated (potentially resistant) cell line and compare it to the parental (sensitive) cell line. A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value indicate the development of resistance.[2] The "fold-change" in IC50 is a common metric for quantifying the degree of resistance.[3] Additionally, you can quantify the number of surface nAChRs using techniques like radioligand binding assays with agents such as α-bungarotoxin.[4]
Q4: Is this compound stable in cell culture medium for long-term experiments?
A4: Neostigmine salts are generally stable in aqueous solutions. However, the stability in complex cell culture media over extended periods at 37°C can be influenced by various factors. It is advisable to prepare fresh media with neostigmine regularly (e.g., every 2-3 days) for long-term studies to ensure consistent drug concentration.
Troubleshooting Guides
Issue 1: Failure to Induce Neostigmine Resistance
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Concentration or Exposure Time | 1. Determine Initial IC50: First, establish the baseline sensitivity of your parental cell line to this compound by performing a dose-response curve and calculating the IC50.[5] 2. Stepwise Dose Escalation: Begin continuous exposure with a low concentration of neostigmine (e.g., IC20-IC50) and gradually increase the concentration in a stepwise manner as the cells adapt.[6] 3. Pulsed Treatment: Alternatively, use a pulsed method where cells are exposed to a higher concentration (e.g., IC50) for a defined period (e.g., 24-48 hours), followed by a recovery period in drug-free medium. Repeat this cycle multiple times.[5] |
| Cell Line Characteristics | Some cell lines may be inherently less prone to developing resistance. Consider if your chosen cell line is the most appropriate model for studying cholinergic signaling and resistance. |
| Drug Inactivity | Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh stock solutions and filter-sterilize before use. |
Issue 2: Loss of Resistant Phenotype
| Possible Cause | Troubleshooting Steps |
| Discontinuation of Selective Pressure | Drug resistance can be a reversible trait. If the neostigmine is removed from the culture medium, the cells may revert to a sensitive phenotype over time. Maintain a low, non-toxic concentration of neostigmine in the culture medium to preserve the resistant phenotype. |
| Cell Line Contamination or Genetic Drift | 1. Cell Line Authentication: Regularly perform cell line authentication (e.g., STR profiling) to ensure the integrity of your cell line. 2. Mycoplasma Testing: Periodically test for mycoplasma contamination, as it can alter cellular responses. 3. Use Early Passage Stocks: Whenever possible, use early passage stocks of your resistant cell line to minimize the effects of genetic drift. |
| Heterogeneous Population | Your resistant cell population may be a mix of resistant and sensitive cells. To ensure a homogenous population, consider single-cell cloning to isolate and expand highly resistant clones. |
Data Presentation
In Vivo Effects of Chronic Neostigmine Treatment on Acetylcholine Receptors
The following table summarizes data from a study on the effects of chronic neostigmine treatment in rats. This data illustrates the quantitative changes that can occur with long-term exposure to a cholinesterase inhibitor.
| Parameter | Control Group | Chronic Neostigmine Treatment Group | Percentage Change | Reference |
| Acetylcholine Release | Baseline | Reduced by ~50% | -50% | [7][8] |
| Number of Acetylcholine Receptors per End-plate | 2.1 x 10⁷ | 1.2 x 10⁷ | -43% | [7][8] |
Experimental Protocols
Protocol 1: Induction of this compound Resistance in a Myoblast Cell Line (e.g., C2C12)
This protocol is a generalized guideline and should be optimized for your specific cell line and experimental conditions.
-
Determine the IC50 of the Parental Cell Line: a. Plate C2C12 myoblasts in 96-well plates at a predetermined optimal density. b. The following day, treat the cells with a range of this compound concentrations for 48-72 hours. c. Assess cell viability using a suitable assay (e.g., MTT, PrestoBlue). d. Plot the dose-response curve and calculate the IC50 value.
-
Induction of Resistance (Stepwise Method): a. Culture C2C12 cells in a flask with complete medium containing this compound at a starting concentration equal to the IC20 or IC50 of the parental line. b. Maintain the cells at this concentration, changing the medium every 2-3 days, until the cell proliferation rate returns to a near-normal level. c. Gradually increase the this compound concentration in the culture medium. A 1.5 to 2-fold increase at each step is a common starting point.[6] d. Allow the cells to adapt to each new concentration before proceeding to the next. If significant cell death occurs, reduce the concentration to the previous level and maintain for a longer period. e. Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Confirmation and Characterization of Resistance: a. Perform a new IC50 determination on the adapted cell population and compare it to the parental cell line to quantify the fold-change in resistance. b. Cryopreserve stocks of the resistant cell line at various stages of development. c. To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (a concentration that is toxic to the parental cells but not to the resistant cells).
Protocol 2: Quantification of Nicotinic Acetylcholine Receptors (nAChRs) using α-Bungarotoxin Binding Assay
This protocol provides a method to quantify the number of surface nAChRs, which is expected to decrease in neostigmine-resistant cells.
-
Cell Preparation: a. Culture both parental (sensitive) and neostigmine-resistant cells to near confluency in appropriate culture vessels (e.g., 6-well plates).
-
Binding Assay: a. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Incubate the cells with a saturating concentration of radiolabeled or fluorescently-labeled α-bungarotoxin (e.g., [¹²⁵I]α-bungarotoxin or a fluorescent conjugate) in binding buffer for 1-2 hours at 4°C to minimize internalization.[4][9] c. For non-specific binding determination, incubate a parallel set of wells with the labeled α-bungarotoxin in the presence of a large excess of an unlabeled competitor (e.g., d-tubocurarine or unlabeled α-bungarotoxin). d. Wash the cells extensively with ice-cold PBS to remove unbound toxin.
-
Quantification: a. Lyse the cells in a suitable lysis buffer (e.g., 1% Triton X-100).[4] b. For radiolabeled toxin, measure the radioactivity in the cell lysates using a gamma counter. c. For fluorescently-labeled toxin, measure the fluorescence using a plate reader. d. Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Normalize the specific binding to the total protein concentration to determine the density of nAChRs (e.g., in fmol/mg protein). c. Compare the nAChR density between the parental and resistant cell lines.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of neostigmine action and development of resistance.
Caption: Experimental workflow for inducing neostigmine resistance.
Caption: Signaling pathway of nAChR desensitization and downregulation.
References
- 1. The effect of chronic neostigmine treatment on channel properties at the rat skeletal neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding of α-Bungarotoxin to Acetylcholine Receptors In Mammalian Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of chronic neostigmine treatment on the number of acetylcholine receptors and the release of acetylcholine from the rat diaphragm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of chronic neostigmine treatment on the number of acetylcholine receptors and the release of acetylcholine from the rat diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
dealing with neostigmine iodide precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neostigmine (B1678181) iodide. Our aim is to help you resolve common issues, such as precipitation in stock solutions, and to provide clear protocols for solution preparation and storage.
Frequently Asked Questions (FAQs)
Q1: My neostigmine iodide stock solution has formed a precipitate. What could be the cause?
A1: Precipitation of this compound in a stock solution can be attributed to several factors:
-
Concentration Effects: In highly concentrated solutions, ionic interactions can lead to reduced solubility and precipitation.[1]
-
Temperature Fluctuations: Like many chemical compounds, the solubility of this compound is temperature-dependent. A decrease in temperature can lower its solubility, causing it to precipitate out of the solution.[1]
-
pH Shifts: Neostigmine is most stable in a slightly acidic environment, around pH 5.0.[2][3] If the pH of your solution shifts to a more alkaline state, it can lead to degradation and potential precipitation of the degradation products.
-
Solvent Evaporation: Over time, especially if the container is not properly sealed, solvent evaporation can increase the concentration of this compound beyond its solubility limit, leading to precipitation.
-
Contamination: The introduction of foreign substances can alter the solution's properties and induce precipitation.
Q2: How can I redissolve the precipitate in my this compound stock solution?
A2: To redissolve precipitated this compound, you can try the following methods. It is crucial to start with the least aggressive method to avoid degradation.
-
Gentle Warming: Gently warm the solution in a water bath. Increased temperature often enhances solubility.[1] Avoid excessive heat, as it can accelerate degradation.
-
Sonication: Place the solution in a sonicator bath. The ultrasonic waves can help to break up the precipitate and facilitate its dissolution.
-
pH Adjustment: Check the pH of your solution. If it has deviated significantly from the optimal pH of around 5.0, carefully adjust it back using a suitable buffer.[2][3]
-
Solvent Addition: If you suspect precipitation is due to high concentration, you can try adding a small amount of the original solvent to dilute the solution.
Q3: What are the optimal storage conditions to prevent precipitation of this compound stock solutions?
A3: Proper storage is critical to maintaining the integrity of your this compound stock solution.
-
Temperature: Store the solution at a consistent temperature. While refrigeration at 4°C is a common practice, be aware of the potential for precipitation at lower temperatures if the solution is highly concentrated. A study on neostigmine methylsulfate (B1228091) injection showed stability for up to 90 days at both ambient temperature and 4°C.[4]
-
Light Protection: Neostigmine solutions are susceptible to degradation from UV light.[2][3] Always store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Airtight Container: this compound is hygroscopic, meaning it can absorb moisture from the air.[1] Use a well-sealed, airtight container to prevent solvent evaporation and moisture absorption.
-
pH Control: Prepare your stock solution in a buffer system that maintains a pH of approximately 5.0 to ensure maximum stability.[2][3] Acetate (B1210297) buffer (0.1 M, pH 4.9) has been shown to be effective.[2][3]
Q4: What solvents are recommended for preparing this compound stock solutions?
A4: this compound is a salt and exhibits high solubility in polar solvents.[1]
-
Water: Sterile, purified water is the most common and recommended solvent.
-
Saline: For in vivo studies, sterile saline is often used as the vehicle.
-
Propylene (B89431) Glycol: The addition of propylene glycol to an aqueous solution at pH 4.9 has been shown to enhance the stability of neostigmine.[2]
-
Avoid Polyethylene Glycol 400: It has been reported to have an adverse effect on the stability of neostigmine.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with this compound precipitation.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms after cooling the solution. | The concentration is too high for the storage temperature. | 1. Gently warm the solution to redissolve the precipitate. 2. Consider preparing a more dilute stock solution. 3. Store at a slightly higher, but still controlled, temperature. |
| Precipitate appears after prolonged storage. | Solvent evaporation or pH shift. | 1. Check the seal of the container. 2. Measure the pH of the solution and adjust if necessary. 3. If redissolving is difficult, it may be best to prepare a fresh stock solution. |
| Solution appears cloudy or discolored. | Degradation of this compound. | 1. Discard the solution. Degradation products may be present. 2. Prepare a fresh solution using the recommended protocols. 3. Ensure proper storage conditions (light protection, pH, temperature). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mM in Acetate Buffer)
-
Materials:
-
This compound powder
-
0.1 M Acetate buffer (pH 4.9)
-
Sterile, amber-colored volumetric flask
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molar Mass: 408.23 g/mol ).
-
Accurately weigh the this compound powder.
-
Add a portion of the 0.1 M acetate buffer (pH 4.9) to the volumetric flask.
-
Add the weighed this compound to the flask.
-
Place the flask on a magnetic stirrer and stir until the powder is completely dissolved.
-
Add the remaining acetate buffer to the final volume.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the solution in the amber flask at the recommended temperature.
-
Visualizations
Below are diagrams illustrating the mechanism of action of neostigmine and a general workflow for troubleshooting precipitation issues.
Caption: Neostigmine inhibits acetylcholinesterase, increasing acetylcholine levels.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Degradation kinetics of neostigmine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of neostigmine methylsulfate injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Neostigmine Iodide in Tissue Bath Experiments
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the incubation time for neostigmine (B1678181) iodide in your tissue bath experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for neostigmine iodide in tissue bath experiments?
A1: this compound is a reversible acetylcholinesterase (AChE) inhibitor.[1] By blocking AChE, it prevents the breakdown of acetylcholine (B1216132) (ACh), leading to an accumulation of ACh in the synaptic cleft or neuromuscular junction.[2] This enhanced ACh concentration results in increased activation of both muscarinic and nicotinic receptors, leading to a measurable physiological response in isolated tissues, such as smooth muscle contraction.
Q2: What is a typical starting concentration range for this compound in a tissue bath experiment?
A2: The effective concentration of neostigmine can vary significantly depending on the tissue type and the specific research question. However, a common starting point for generating a concentration-response curve is in the range of 10⁻⁹ M to 10⁻⁵ M.[3] It is always recommended to perform a pilot experiment to determine the optimal concentration range for your specific tissue and experimental conditions.
Q3: How long should I incubate the tissue with this compound?
A3: The optimal incubation time for this compound is dependent on several factors, including the concentration of neostigmine, the type and thickness of the tissue, and the temperature of the tissue bath. Generally, the effect of neostigmine is observed within minutes. For constructing a cumulative concentration-response curve, each concentration is typically added after the response to the previous concentration has reached a plateau. For single-dose experiments, an incubation time of 10-20 minutes is often sufficient to observe a maximal effect.[4] However, it is crucial to determine the optimal time empirically through a time-course experiment.
Q4: How do I determine the optimal incubation time for my specific experiment?
A4: To determine the optimal incubation time, a time-course experiment is recommended. This involves adding a single, effective concentration of this compound to the tissue bath and measuring the response at regular intervals until the response plateaus. The time at which the response reaches its maximum and remains stable is considered the optimal incubation time for that concentration and tissue type.
Q5: What are the critical factors to control during a this compound tissue bath experiment?
A5: Several factors are critical for reproducible results:
-
Temperature: The tissue bath should be maintained at a physiological temperature, typically 37°C, as enzyme kinetics are temperature-dependent.
-
pH: The physiological salt solution (e.g., Krebs-Henseleit) should be buffered to a physiological pH (typically 7.4) and continuously aerated with a gas mixture like 95% O₂ / 5% CO₂.
-
Tissue Viability: Ensure the tissue is healthy and responsive by performing a viability test with a known agonist (e.g., potassium chloride or carbachol) before adding neostigmine.[3]
-
Washing: Thorough washing of the tissue between drug administrations is essential to remove residual drugs and allow the tissue to return to baseline.[5]
-
Equilibration Time: Allow the tissue to equilibrate in the tissue bath under the appropriate tension for a sufficient period (often 30-60 minutes) before starting the experiment.[5][6]
Q6: Is this compound stable in physiological salt solutions?
A6: Neostigmine is generally stable in aqueous solutions. Studies have shown that neostigmine methylsulfate (B1228091) injection is stable for up to 90 days at both ambient temperature and 4°C in polypropylene (B1209903) syringes.[7] However, it is good practice to prepare fresh stock solutions for your experiments. The stability of neostigmine can be affected by pH, with maximum stability observed around pH 5.0.[8] While physiological salt solutions are typically buffered at pH 7.4, for the duration of a typical tissue bath experiment, significant degradation is unlikely.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No response or a very weak response to this compound. | 1. Inactive Compound: The this compound may have degraded. 2. Tissue Desensitization: The tissue may have been overstimulated or is not viable. 3. Low Acetylcholinesterase Activity: The tissue may have naturally low levels of acetylcholinesterase, or the endogenous acetylcholine release is minimal. 4. Incorrect Concentration: The concentration of neostigmine may be too low. | 1. Prepare a fresh stock solution of this compound. 2. Check tissue viability with a known agonist like KCl. Ensure proper tissue handling during preparation.[9] 3. Consider adding a low concentration of an exogenous cholinergic agonist to amplify the effect of neostigmine. 4. Perform a concentration-response curve to determine the effective concentration range. |
| The response to neostigmine is not sustained and fades over time. | 1. Receptor Desensitization: Prolonged exposure to high concentrations of acetylcholine can lead to receptor desensitization. 2. Substrate Depletion: In some preparations, the stores of releasable acetylcholine may become depleted. 3. Tissue Fatigue: The tissue may be fatiguing over the course of the experiment. | 1. Use a cumulative concentration-response protocol, adding the next concentration as soon as the previous response has stabilized. Reduce the incubation time if possible. 2. This is less likely in most standard tissue bath preparations but could be a factor in long-duration experiments. Ensure the physiological salt solution contains appropriate nutrients. 3. Ensure the tissue is not over-stimulated and has adequate recovery time between treatments. |
| High variability in responses between different tissue preparations. | 1. Inconsistent Tissue Preparation: Differences in tissue size, orientation, or dissection can lead to variability. 2. Inconsistent Tension: The initial tension applied to the tissue was not consistent across preparations. 3. Biological Variability: There is natural biological variation between animals. | 1. Standardize the tissue dissection and mounting procedure. 2. Ensure the same initial tension is applied to each tissue and that it is allowed to equilibrate properly.[5] 3. Use tissues from the same animal for internal controls where possible and increase the number of experiments (n) to account for biological variability. |
| Unexpected relaxation or biphasic (contraction followed by relaxation) response. | 1. Activation of Inhibitory Pathways: In some tissues, acetylcholine can also activate inhibitory pathways (e.g., nitric oxide release from the endothelium). 2. Depolarizing Blockade: At very high concentrations, neostigmine can lead to a depolarizing blockade at the neuromuscular junction, causing muscle weakness.[1] | 1. Investigate the involvement of inhibitory pathways by using specific inhibitors (e.g., L-NAME to block nitric oxide synthase). 2. Avoid using excessively high concentrations of neostigmine. Stick to the optimal range determined from the concentration-response curve. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound
-
Tissue Preparation: Dissect the desired tissue (e.g., smooth muscle strip) and mount it in a tissue bath containing a physiological salt solution (e.g., Krebs-Henseleit) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a predetermined optimal resting tension, washing the tissue with fresh physiological salt solution every 15-20 minutes.[5]
-
Viability Test: Contract the tissue with a high concentration of potassium chloride (e.g., 80 mM) to ensure tissue viability. Wash the tissue thoroughly until it returns to the baseline resting tension.
-
Neostigmine Administration: Add a single, predetermined effective concentration of this compound to the bath.
-
Time-Course Measurement: Record the tissue response continuously or at regular intervals (e.g., every 2 minutes) for a period of up to 30-60 minutes, or until the response reaches a stable plateau.
-
Data Analysis: Plot the response (e.g., force of contraction) against time. The optimal incubation time is the point at which the response reaches its maximum and remains constant.
Protocol 2: Generating a Cumulative Concentration-Response Curve for this compound
-
Tissue Preparation and Equilibration: Follow steps 1-3 from Protocol 1.
-
Cumulative Addition of Neostigmine:
-
Add the lowest concentration of this compound to the tissue bath.
-
Wait for the response to stabilize and reach a plateau.
-
Without washing, add the next concentration of this compound (typically in half-log increments).
-
Repeat this process until the maximum response is achieved and further increases in concentration do not elicit a greater response.
-
-
Data Analysis: Plot the response against the logarithm of the this compound concentration to obtain a sigmoidal concentration-response curve. From this curve, you can determine key parameters such as the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).
Data Presentation
Table 1: Example Concentration-Response Data for this compound in Isolated Ileum
| This compound Concentration (M) | Log Concentration | Response (% of Maximum) |
| 1 x 10⁻⁹ | -9.0 | 5.2 |
| 3 x 10⁻⁹ | -8.5 | 15.8 |
| 1 x 10⁻⁸ | -8.0 | 35.1 |
| 3 x 10⁻⁸ | -7.5 | 50.3 |
| 1 x 10⁻⁷ | -7.0 | 75.6 |
| 3 x 10⁻⁷ | -6.5 | 90.2 |
| 1 x 10⁻⁶ | -6.0 | 98.9 |
| 3 x 10⁻⁶ | -5.5 | 100.0 |
Table 2: Factors Influencing this compound Incubation Time
| Factor | Influence on Incubation Time | Rationale |
| Concentration | Higher concentrations may require shorter incubation times to reach Emax. | Faster saturation of acetylcholinesterase at higher concentrations. |
| Tissue Type | Dense or thicker tissues may require longer incubation times. | Slower diffusion of the drug to the target receptors within the tissue. |
| Temperature | Lower temperatures will require longer incubation times. | Enzyme kinetics are slower at sub-physiological temperatures. |
| Agonist/Antagonist Presence | The presence of other drugs can alter the required incubation time. | Competitive or non-competitive interactions at the receptor or enzyme level. |
Visualizations
Caption: Mechanism of action of this compound at the synapse.
Caption: General experimental workflow for a tissue bath experiment.
References
- 1. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Neostigmine-induced contraction and nitric oxide-induced relaxation of isolated ileum from STZ diabetic guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of neostigmine methylsulfate injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation kinetics of neostigmine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Neostigmine Iodide vs. Physostigmine for Acetylcholinesterase Inhibition
Neostigmine (B1678181) and physostigmine (B191203) are both reversible carbamate (B1207046) inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2][3] By inhibiting AChE, these drugs increase the concentration and prolong the action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.[4][5] Despite this shared mechanism, their chemical structures dictate significant differences in their pharmacokinetic profiles and clinical applications. This guide provides a detailed comparison of their performance, supported by experimental data and protocols.
Key Differentiators at a Glance
The primary distinction between neostigmine and physostigmine lies in their chemical structure. Neostigmine is a quaternary ammonium (B1175870) compound, possessing a permanent positive charge.[1][3][4] In contrast, physostigmine is a tertiary amine, which is uncharged at physiological pH.[1][3][5] This structural difference is the principal determinant of their ability to cross the blood-brain barrier (BBB).
-
Physostigmine , being lipid-soluble and uncharged, readily penetrates the BBB and thus exerts effects on both the central nervous system (CNS) and the peripheral nervous system (PNS).[1][2][3]
-
Neostigmine , due to its permanent charge, cannot effectively cross the BBB, confining its primary activity to the PNS.[1][2][3]
Quantitative Performance Comparison
The inhibitory potency of neostigmine and physostigmine against AChE can be quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). Lower values indicate higher potency. The data below is compiled from various in vitro studies.
Table 1: AChE Inhibition Potency
| Compound | Enzyme Source | Parameter | Value (µM) | Reference |
| Physostigmine | Human AChE | IC50 | 0.117 ± 0.007 | [6] |
| Electric Eel AChE | Ki | 0.001 | [5] | |
| Neostigmine | Human AChE | IC50 | 0.062 ± 0.003 | [6] |
| Electric Eel AChE | Ki | 0.02 | [5][7] |
Note: IC50 and Ki values can vary based on experimental conditions like enzyme source and assay methodology.[5] A direct comparison should be made with caution.
Table 2: Pharmacokinetic & Pharmacodynamic Properties
| Parameter | Neostigmine | Physostigmine | Reference |
| Structure | Quaternary Ammonium | Tertiary Amine | [1][2][3] |
| BBB Penetration | No | Yes | [1][2][3] |
| Onset of Action | 7-11 minutes | 3-8 minutes | [1][2] |
| Duration of Effect | 60-120 minutes | 45-60 minutes | [1][2] |
| Elimination Half-Life | 15-32 minutes | ~22 minutes | [1][8] |
| Primary Clinical Use | Reversal of neuromuscular blockade | Anticholinergic syndrome, central toxicities | [1][2][3] |
Signaling Pathway: Acetylcholinesterase Inhibition
Both drugs function by preventing the breakdown of acetylcholine at the cholinergic synapse. The increased concentration of acetylcholine leads to enhanced activation of postsynaptic nicotinic and muscarinic receptors.[9][10][11]
Experimental Protocols
Determination of AChE Inhibitory Activity (Ellman's Method)
The most common method for measuring AChE activity and inhibition is the spectrophotometric assay developed by Ellman et al.[12][13][14]
Principle: This colorimetric assay measures the activity of AChE based on the rate of formation of a yellow-colored product.[12] AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine (B1204863). This thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[5][15] The rate of color development is proportional to the enzyme activity.
Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in buffer
-
14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water
-
1 U/mL AChE solution in buffer
-
Test Inhibitor (Neostigmine or Physostigmine) solution in appropriate solvent (e.g., buffer or DMSO)
Procedure (96-well plate format):
-
Preparation: Add the following to respective wells:
-
Blank: 170 µL Phosphate Buffer + 10 µL DTNB.
-
Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test inhibitor solution (at various concentrations).[12]
-
-
Pre-incubation: Mix the plate gently and incubate for 10 minutes at 25°C.[12]
-
Reaction Initiation: To all wells (except the blank), add 10 µL of the 14 mM ATCI solution to start the reaction. Add 10 µL of deionized water to the blank wells.[12]
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[12]
-
Calculation: The rate of reaction is calculated from the change in absorbance over time. The percent inhibition is determined by comparing the rate of the test sample to the control. The IC50 value is calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.
Summary of Applications and Effects
-
Neostigmine: Its peripheral action makes it a primary choice for treating myasthenia gravis and for reversing the effects of non-depolarizing neuromuscular blocking agents after surgery.[1][2][4] It is also used for adjunctive analgesia, typically administered intrathecally or epidurally.[4]
-
Physostigmine: Its ability to cross the BBB allows it to be used for managing severe anticholinergic syndrome, particularly for reversing agitated delirium caused by agents like atropine (B194438) or diphenhydramine.[1][2][3] It can also have direct actions on the acetylcholine receptor-ionophore complex, separate from its AChE inhibition.[16][17]
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Physostigmine and Neostigmine | Anesthesia Key [aneskey.com]
- 4. Frontiers | New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacological effects of neostigmine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KEGG PATHWAY: Cholinergic synapse - Homo sapiens (human) [kegg.jp]
- 10. KEGG PATHWAY: Cholinergic synapse - Reference pathway [kegg.jp]
- 11. KEGG PATHWAY: hsa04725 [genome.jp]
- 12. benchchem.com [benchchem.com]
- 13. Determination of cholinesterase inhibitory activity [bio-protocol.org]
- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of neostigmine and physostigmine on the acetylcholine receptor-ionophore complex in frog isolated sympathetic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of neostigmine and physostigmine on the acetylcholine receptor-ionophore complex in frog isolated sympathetic neurones - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of neostigmine iodide and pyridostigmine in myasthenia gravis models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key acetylcholinesterase inhibitors, neostigmine (B1678181) and pyridostigmine (B86062), in the context of myasthenia gravis (MG) and its experimental autoimmune myasthenia gravis (EAMG) models. While both drugs are foundational in the symptomatic treatment of MG, this document synthesizes available preclinical and clinical data to illuminate their comparative pharmacology, efficacy, and mechanisms of action at the neuromuscular junction.
Executive Summary
Neostigmine and pyridostigmine are reversible inhibitors of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine (B1216132) (ACh) at the neuromuscular junction. By inhibiting AChE, they increase the concentration and prolong the activity of ACh, enhancing neuromuscular transmission and improving muscle strength.[1] Clinically, pyridostigmine is often favored for chronic oral treatment due to its longer duration of action and a more favorable side-effect profile, particularly concerning gastrointestinal disturbances.[2][3] Neostigmine, characterized by its higher potency and more rapid onset of action, is frequently used for diagnostic purposes and in acute clinical settings, typically via parenteral administration.[2][3]
Despite their extensive clinical use, there is a notable scarcity of direct, head-to-head comparative efficacy studies in standardized EAMG models.[2] This guide aims to bridge this gap by collating relevant data to inform preclinical research and drug development.
Comparative Pharmacology and Efficacy
While direct comparative studies in EAMG models are limited, data from studies on the neuromuscular junction in animal models, alongside clinical observations, provide a basis for comparison.
Table 1: Comparative Pharmacokinetics and Pharmacodynamics of Neostigmine and Pyridostigmine
| Parameter | Neostigmine | Pyridostigmine | Reference |
| Potency | Higher (approx. 5 times more potent than pyridostigmine) | Lower | [3] |
| Maximal Effect Concentration (in MG patients) | 5-15 ng/ml | 30-60 ng/ml | [3] |
| Onset of Action | Faster | Slower | [2] |
| Duration of Action | Shorter | Longer | [2][3] |
| Effect on Quantal Release (at 1/sec stimulus) | Reduced to 52% of normal | Not altered | [1] |
| Reduction in Miniature End-Plate Potential (MEPP) Amplitude | Reduced to 81% of normal | Reduced to 54% of normal | [1] |
Mechanism of Action at the Neuromuscular Junction
Both neostigmine and pyridostigmine exert their effects by inhibiting acetylcholinesterase in the synaptic cleft. This leads to an accumulation of acetylcholine, which can then more effectively stimulate the reduced number of functional acetylcholine receptors (AChRs) on the postsynaptic membrane in myasthenia gravis.
Mechanism of action of Neostigmine and Pyridostigmine at the neuromuscular junction.
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation of therapeutic agents in EAMG models. Below is a generalized methodology for the induction of EAMG in rats and a proposed framework for a comparative drug study.
Induction of Experimental Autoimmune Myasthenia Gravis (EAMG) in Lewis Rats
A common and effective method for inducing active EAMG is through immunization with acetylcholine receptor (AChR) purified from the electric organ of Torpedo californica.[2][4]
Materials:
-
Purified Torpedo californica AChR (tAChR)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Female Lewis rats (6-8 weeks old)
Procedure:
-
Prepare an emulsion by mixing a solution of purified tAChR (e.g., 20-40 µg per rat) with an equal volume of CFA.[2]
-
Administer the emulsion via subcutaneous injections at multiple sites on the back and in the footpads to improve drug absorption.
-
A booster immunization with tAChR in Incomplete Freund's Adjuvant (IFA) may be given 30 days after the initial immunization.[5]
-
Monitor the animals for clinical signs of EAMG, which typically manifest 8-10 weeks after the primary immunization.[2] Clinical scoring can be based on the severity of muscle weakness, tremors, and fatigue after exercise.[5]
Workflow for the induction of EAMG in a rat model.
Proposed Crossover Study Design for Comparative Efficacy
To directly compare the therapeutic effects of neostigmine and pyridostigmine, a crossover study design in animals with established EAMG is recommended.[2]
Procedure:
-
Induce EAMG in a cohort of Lewis rats as described above.
-
Once stable clinical signs of EAMG are observed, randomly assign the animals to two treatment groups.
-
Treatment Period 1:
-
Group 1: Administer neostigmine at a predetermined dose and route.
-
Group 2: Administer pyridostigmine at a predetermined dose and route.
-
-
Assess muscle strength and clinical scores at set time points after drug administration.
-
Washout Period: A sufficient period to ensure the complete elimination of the drugs.
-
Treatment Period 2 (Crossover):
-
Group 1: Administer pyridostigmine.
-
Group 2: Administer neostigmine.
-
-
Re-assess muscle strength and clinical scores.
-
Throughout the study, monitor body weight, survival, and serum levels of anti-AChR antibodies.[2]
Proposed crossover study design for drug comparison.
Conclusion and Future Directions
The available data suggest that while both neostigmine and pyridostigmine are effective acetylcholinesterase inhibitors, they possess distinct pharmacological profiles. Neostigmine's higher potency and faster onset may be advantageous in acute settings, whereas pyridostigmine's longer duration of action and better side-effect profile make it more suitable for chronic management.[2]
There is a clear need for direct, head-to-head preclinical studies in EAMG models to provide a more robust foundation for their experimental and clinical use. Such research would be invaluable for elucidating the nuanced therapeutic effects of these agents and for the development of novel, improved symptomatic treatments for myasthenia gravis.
References
- 1. Effects of neostigmine and pyridostigmine at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. Standardization of the experimental autoimmune myasthenia gravis (EAMG) model by immunization of rats with Torpedo californica acetylcholine receptors — Recommendations for methods and experimental designs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Induction Protocols for Experimental Autoimmune Myasthenia Gravis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Neostigmine Iodide with Electrophysiological Recordings: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the efficacy of acetylcholinesterase inhibitors is paramount. This guide provides a comprehensive comparison of neostigmine (B1678181) iodide with other common alternatives, supported by electrophysiological data. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate replication and further research.
Quantitative Comparison of Acetylcholinesterase Inhibitors
The following tables summarize the efficacy of neostigmine and its alternatives based on in vitro and clinical electrophysiological and functional studies.
Table 1: In Vitro Efficacy of Acetylcholinesterase Inhibitors
| Drug | Preparation | Electrophysiological Parameter | Effective Concentration | Reference |
| Neostigmine | Frog sympathetic ganglion cells | IC50 for inhibition of acetylcholine-induced current | 7.0 x 10⁻⁴ M | [1] |
| Rat phrenic nerve hemidiaphragm | Increased Miniature Endplate Potential (MEPP) frequency | 10⁻⁶ M (peak effect) | [2] | |
| Physostigmine | Frog sympathetic ganglion cells | IC50 for inhibition of acetylcholine-induced current | 1.1 x 10⁻⁴ M | [1] |
| Edrophonium (B1671111) | BC3H1 mouse tumor cells | Concentration reducing the time constant of open time distributions of acetylcholine-activated ion channels by 50% | 3.8 µM | [3] |
| Rat phrenic nerve hemidiaphragm | Increased Miniature Endplate Potential (MEPP) frequency | 10⁻⁵ M (peak effect) | [2] | |
| Pyridostigmine | BC3H1 mouse tumor cells | Concentration reducing the time constant of open time distributions of acetylcholine-activated ion channels by 50% | 97 µM | [3] |
Table 2: Clinical Efficacy in Reversal of Neuromuscular Blockade
| Drug | Neuromuscular Blocking Agent | Efficacy Endpoint | Effective Dose | Reference |
| Neostigmine | Pancuronium (B99182) | Reversal of blockade | 2.5 or 5.0 mg/70 kg | [4] |
| Edrophonium | Pancuronium | Reversal of blockade | 50 or 100 mg/70 kg | [4] |
| Pyridostigmine | Pancuronium | Reversal of blockade | 10 or 20 mg/70 kg | [4] |
Experimental Protocols
Detailed methodologies for key electrophysiological experiments are provided below.
Protocol 1: Intracellular Recording of Miniature Endplate Potentials (MEPPs) and Endplate Potentials (EPPs) at the Neuromuscular Junction
This protocol is adapted from standard electrophysiological procedures for studying neuromuscular transmission.
1. Preparation of the Neuromuscular Junction:
- Isolate a suitable muscle with its attached nerve (e.g., rat phrenic nerve-diaphragm preparation).
- Pin the preparation in a recording chamber and continuously perfuse with oxygenated Krebs solution at room temperature.
2. Intracellular Recording:
- Fabricate glass microelectrodes and fill them with 3M KCl.
- Carefully insert a microelectrode into a muscle fiber near the endplate region to record MEPPs, which are spontaneous depolarizations resulting from the release of single acetylcholine (B1216132) quanta.
- To record EPPs, stimulate the motor nerve with a suction electrode and record the resulting depolarization in the muscle fiber.
3. Drug Application:
- After obtaining a stable baseline recording of MEPPs and EPPs, introduce neostigmine iodide or other acetylcholinesterase inhibitors into the Krebs solution at desired concentrations.
- Record the changes in MEPP amplitude and frequency, as well as EPP amplitude and duration, to quantify the effect of the inhibitor.
Protocol 2: Whole-Cell Voltage-Clamp Recording from Neurons
This protocol is suitable for studying the effects of acetylcholinesterase inhibitors on neuronal acetylcholine receptors.
1. Cell Preparation:
- Use isolated neurons (e.g., from Aplysia pedal ganglion) or cultured neuronal cell lines expressing nicotinic acetylcholine receptors.
- Place the cells in a recording chamber on an inverted microscope and perfuse with an appropriate extracellular solution.
2. Whole-Cell Patch-Clamp:
- Pull patch pipettes from borosilicate glass and fill with an intracellular solution.
- Under visual guidance, form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
- Rupture the cell membrane within the pipette to achieve the whole-cell configuration, allowing control of the membrane potential and recording of ionic currents.
3. Data Acquisition:
- Clamp the membrane potential at a holding potential (e.g., -70 mV).
- Apply acetylcholine to the cell to evoke an inward current.
- Co-apply this compound or other inhibitors with acetylcholine to measure the potentiation or inhibition of the acetylcholine-induced current.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental procedures.
References
- 1. Electrophysiological effects of edrophonium in the innervated and the transplanted denervated human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [The effect of neostigmine and edrophonium on the MEPP frequency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Neostigmine, pyridostigmine, and edrophonium as antagonists of pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of Neostigmine Iodide and Edrophonium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of two widely used acetylcholinesterase inhibitors: neostigmine (B1678181) iodide and edrophonium (B1671111). The information presented herein is supported by experimental data to assist researchers and drug development professionals in selecting the appropriate agent for their specific needs.
Mechanism of Action
Both neostigmine and edrophonium are reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh) at the neuromuscular junction and other cholinergic synapses. By inhibiting AChE, these drugs increase the concentration and prolong the action of ACh in the synaptic cleft, leading to enhanced stimulation of nicotinic and muscarinic receptors. This action is the basis for their clinical use in reversing neuromuscular blockade and diagnosing myasthenia gravis.
Quantitative Comparison of In Vivo Effects
The following tables summarize the key pharmacodynamic properties of neostigmine and edrophonium based on clinical studies in humans for the reversal of neuromuscular blockade.
Table 1: Pharmacodynamic Profile
| Parameter | Neostigmine | Edrophonium | References |
| Onset of Action | Slower (10-30 minutes) | Faster (30-60 seconds) | [1][2] |
| Duration of Action | Longer (2-4 hours) | Shorter (5-10 minutes) | [1] |
| Potency | More potent | Less potent | [1][3] |
Table 2: Efficacy in Reversing Neuromuscular Blockade
| Neuromuscular Blocking Agent | Neostigmine Efficacy | Edrophonium Efficacy | References |
| Pancuronium (B99182) or Tubocurarine (B1210278) | More effective at antagonizing moderate block. | Less effective at antagonizing moderate block. | [4] |
| Atracurium | Consistently adequate reversal. | Inconsistent reversal, especially with deeper block. | [2] |
| Vecuronium (B1682833) | Effective, but may be slower than edrophonium for residual block. | Faster antagonism of residual block. | [5][6] |
| Pipecuronium | More effective in achieving adequate recovery. | Less effective. | [1] |
Experimental Protocols
Below are representative experimental protocols for comparing the in vivo effects of neostigmine and edrophonium in a clinical setting for the reversal of neuromuscular blockade.
Protocol 1: Comparison of Antagonism of Moderate Neuromuscular Blockade
-
Objective: To compare the efficacy of neostigmine and edrophonium in antagonizing a moderate degree of neuromuscular blockade induced by a non-depolarizing agent (e.g., pancuronium or tubocurarine).
-
Subjects: ASA physical status I or II adult patients scheduled for surgical procedures requiring general anesthesia and neuromuscular blockade.[4]
-
Anesthesia: Induction and maintenance of anesthesia with appropriate agents (e.g., thiopental, nitrous oxide, halothane).[3][4]
-
Neuromuscular Blockade: Administration of a non-depolarizing neuromuscular blocking agent such as pancuronium (e.g., 70 micrograms kg-1) or tubocurarine (e.g., 0.5 mg kg-1).[4]
-
Monitoring: Neuromuscular function is monitored using an evoked integrated electromyogram of a hand muscle (e.g., first dorsal interosseous) with train-of-four (TOF) stimulation.[4]
-
Drug Administration:
-
Once the first response of the TOF stimulation spontaneously recovers to 25% of the control height, patients are randomly assigned to receive either:
-
Neostigmine (e.g., 0.05 mg kg-1)
-
Edrophonium (e.g., 0.5 mg kg-1)
-
-
-
Primary Outcome: The primary outcome is the achievement of a TOF ratio of 0.70 or greater, which is considered adequate recovery of neuromuscular function.[4]
-
Data Analysis: The time to achieve a TOF ratio of 0.70 and the proportion of patients achieving adequate recovery within a specified timeframe (e.g., 30 minutes) are compared between the two groups.[4]
Side Effect Profile
The side effects of both neostigmine and edrophonium are primarily due to their cholinergic activity.
Table 3: Common Side Effects
| Side Effect | Neostigmine | Edrophonium | References |
| Bradycardia | More pronounced | Less pronounced | [7] |
| Hypotension | Possible | Possible | [1] |
| Increased Secretions | Common | Common | [1] |
| Gastrointestinal Disturbances | Common | Common | [1] |
To counteract the muscarinic side effects, an antimuscarinic agent such as atropine (B194438) or glycopyrrolate (B1671915) is often co-administered.[1][5]
Discussion
The choice between neostigmine and edrophonium depends on the specific clinical or research context. Edrophonium's rapid onset and short duration of action make it suitable for diagnostic purposes, such as the Tensilon test for myasthenia gravis, although neostigmine can also be used for this purpose.[1] For the reversal of neuromuscular blockade, neostigmine is generally more potent and reliable, especially in cases of deep block.[1][4] However, for the antagonism of a very weak residual neuromuscular block, edrophonium may offer a faster recovery time.[5]
Researchers should consider these differences in pharmacodynamic profiles when designing studies involving the manipulation of the cholinergic system. The detailed experimental protocols provided can serve as a foundation for developing study designs to further investigate the comparative effects of these and other acetylcholinesterase inhibitors.
Conclusion
Neostigmine and edrophonium are both valuable tools in pharmacology and medicine, each with a distinct profile of in vivo effects. A thorough understanding of their comparative pharmacology, as outlined in this guide, is essential for their safe and effective use in both clinical and research settings. The provided data and protocols offer a framework for conducting further comparative studies and for the development of novel cholinergic agents.
References
- 1. droracle.ai [droracle.ai]
- 2. A comparison of edrophonium and neostigmine for the antagonism of atracurium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potencies of edrophonium and neostigmine as antagonists of pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neostigmine and edrophonium antagonism of moderate neuromuscular block induced by pancuronium or tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edrophonium is better than neostigmine to antagonize residual vecuronium induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Edrophonium and neostigmine for reversal of the neuromuscular blocking effect of vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison between chronotropic effects of neostigmine and edrophonium in isolated guinea pig right atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Animal Models of Parasympathetic Stimulation: Neostigmine Iodide and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of animal models used to induce parasympathetic stimulation, with a focus on the validation of the neostigmine (B1678181) iodide-induced model against common alternatives: carbachol (B1668302), pilocarpine (B147212), and vagus nerve stimulation (VNS). The information presented herein is intended to assist researchers in selecting the most appropriate model for their specific experimental needs, based on objective performance data and detailed methodologies.
Introduction to Parasympathetic Stimulation Models
The parasympathetic nervous system (PNS) plays a crucial role in regulating a wide array of physiological processes, including cardiovascular function, glandular secretion, and smooth muscle contraction. Animal models that mimic heightened parasympathetic activity are invaluable tools for studying the effects of novel therapeutics and elucidating the physiological and pathological roles of the PNS.
Neostigmine iodide , a reversible acetylcholinesterase inhibitor, enhances parasympathetic tone by preventing the breakdown of acetylcholine (B1216132) (ACh), the primary neurotransmitter of the PNS.[1][2][3] This guide evaluates the this compound model and compares it with direct-acting cholinergic agonists (carbachol and pilocarpine) and a physical method (vagus nerve stimulation).
Comparative Analysis of Key Physiological Parameters
The following tables summarize quantitative data from various studies, showcasing the effects of each method on key indicators of parasympathetic activity. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
Table 1: Cardiovascular Effects
| Method | Animal Model | Dose/Parameters | Effect on Heart Rate | Effect on Blood Pressure | Citation(s) |
| Neostigmine | Dog | 0.05 mg/kg SC | Bradycardia | - | [4] |
| Rat | 6 µg/kg/day infusion | - | - | [5] | |
| Carbachol | Rat (conscious) | 100 ng (ICV) | Decrease of 80.0 ± 12.2 beats/min | Increase of 31.8 ± 4.5 mmHg | [6] |
| Rat (anesthetized) | 0.1 - 3 nmol/100 nL (into BST) | Dose-related bradycardia | Dose-related pressor response | [7] | |
| Rat (anesthetized) | 1 - 5 nmol (into PAG) | Dose-dependent bradycardia | Minimal effects | [8] | |
| Rabbit (anesthetized) | 0.6, 1.3, 2.5 µg/kg/min (carotid artery) | - | No notable modifications | [9] | |
| Vagus Nerve Stimulation (VNS) | Rat (anesthetized) | 5-50 Hz | Inverse relation; nodal block at 5-10 Hz, cardiac standstill at 50 Hz | Maintained at low frequency, collapsed at ≥20 Hz | [10] |
| Rat (anesthetized) | 20 Hz | -101.2 ± 33.1 beats/min | - | [11] |
Table 2: Effects on Glandular Secretion and Smooth Muscle Contraction
| Method | Animal Model | Dose/Parameters | Effect | Citation(s) |
| Neostigmine | Human | 1 mg IV | Increased antral and intestinal phasic pressure activity | [12][13] |
| Rat (in vivo) | 10 µM | Increased maximum airway pressure with 5-Hz vagal stimulation | [14] | |
| Guinea Pig (in vitro) | - | Neostigmine-induced contractions of ileum | [15] | |
| Pilocarpine | Mouse | 2.5 mg/kg | Maximum number of reactive sweat glands | [16] |
| Rat (anesthetized) | 500 nmol/rat (ICV) | Salivation | [17] | |
| Human | 2.5 - 10 mg (oral) | Dose-related increase in salivary secretion rate | [18] | |
| Carbachol | Mouse (in vitro) | 10 nM - 100 µM | Concentration-dependent increase in uterine muscle tonus and phasic contractile activity | [19] |
| Physostigmine/Neostigmine | Dog, Donkey, Sheep | 2.5 mg/100 lb IV | Varied effects on gastrointestinal motility depending on species and organ | [20] |
Experimental Protocols
Neostigmine-Induced Parasympathetic Stimulation in Rodents
Objective: To induce a state of generalized parasympathetic stimulation.
Materials:
-
Neostigmine bromide or methylsulfate
-
Sterile saline (0.9%)
-
Syringes and needles for administration (e.g., 27-gauge)
-
Animal balance
Procedure (Mouse - Visceral Pain Model):
-
Prepare a fresh solution of neostigmine bromide in sterile saline.
-
Weigh the mouse to determine the correct dosage. A typical starting dose for visceral pain-related behavioral studies is 2.5 µg/kg.[21]
-
Administer the neostigmine solution via intraperitoneal (i.p.) injection.[21]
-
Immediately place the animal in an observation chamber.
-
Record parasympathetic-related behavioral responses (e.g., salivation, lacrimation, urination, defecation, abdominal writhing) for a predetermined period (e.g., 30 minutes).
Procedure (Rat - General Stimulation):
-
For studies on specific organ systems like the gastrointestinal tract, neostigmine can be administered intravenously. A dose of 1mg has been used in human studies to assess gastroduodenal motility, which can be scaled for rats based on body weight and surface area.[12][13]
-
For investigating effects on airway constriction, neostigmine can be added to in vitro preparations of tracheal rings at concentrations around 10 µM.[14]
Carbachol-Induced Parasympathetic Stimulation in Rats
Objective: To induce parasympathetic effects, particularly on the cardiovascular system.
Materials:
-
Carbachol
-
Sterile saline (0.9%) or artificial cerebrospinal fluid (for central administration)
-
Administration apparatus (e.g., stereotaxic frame for central injections, cannulas for intravenous or intra-arterial administration)
Procedure (Intracerebroventricular Administration):
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula into the lateral cerebral ventricle.
-
After a recovery period, inject carbachol (e.g., 100 ng in a small volume) through the cannula.[6]
-
Monitor cardiovascular parameters (heart rate and blood pressure) continuously.
Pilocarpine-Induced Parasympathetic Stimulation in Rodents
Objective: To induce glandular secretion and other parasympathetic responses.
Procedure (Mouse - Salivation):
-
Administer pilocarpine intraperitoneally at a dose of 2.5 mg/kg to induce a significant sweating response.[16]
-
For seizure induction models, higher doses are used (e.g., 300 mg/kg i.p. in mice, 320 mg/kg i.p. in rats), often preceded by scopolamine (B1681570) methyl nitrate (B79036) (1 mg/kg i.p.) to reduce peripheral effects.[22][23]
-
Observe and quantify the desired parasympathetic response (e.g., measure saliva production by placing pre-weighed cotton balls in the mouth).
Vagus Nerve Stimulation (VNS) in Rats
Objective: To directly activate the parasympathetic nervous system through electrical stimulation of the vagus nerve.
Materials:
-
VNS stimulator and isolation unit
-
Bipolar cuff electrode
-
Surgical instruments for implantation
-
Anesthesia
Procedure:
-
Anesthetize the rat.
-
Surgically expose the left cervical vagus nerve.
-
Place a bipolar cuff electrode around the nerve.[24]
-
Connect the electrode to a stimulator.
-
Deliver stimulation with defined parameters. Typical parameters can range widely depending on the desired effect. For example, to induce bradycardia, stimulation frequencies of 5-50 Hz have been used.[10] For anti-inflammatory effects, parameters such as 20 Hz, 1 mA, and 250 µs pulse width have been employed.[25]
-
Monitor physiological responses (e.g., heart rate, inflammatory markers) during and after stimulation.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the primary signaling pathways activated by each method.
Caption: this compound inhibits AChE, increasing ACh in the synapse.
Caption: Carbachol and pilocarpine directly activate cholinergic receptors.
Caption: VNS directly activates vagal nerve fibers to elicit a response.
Comparison of Methodologies
| Feature | This compound | Carbachol/Pilocarpine | Vagus Nerve Stimulation (VNS) |
| Mechanism | Indirect-acting (AChE inhibitor) | Direct-acting cholinergic agonists | Direct electrical activation of the vagus nerve |
| Specificity | Systemic, affects all cholinergic synapses | Systemic, with some receptor subtype selectivity | Primarily targets organs innervated by the vagus nerve |
| Control over Onset/Offset | Slower onset, duration depends on drug metabolism | Rapid onset, duration depends on drug metabolism | Precise and immediate control over onset and offset |
| Invasiveness | Minimally invasive (injection) | Minimally invasive (injection) | Invasive (requires surgery for electrode implantation) |
| Dose/Parameter Titration | Dose-dependent effects | Dose-dependent effects | Effects are dependent on stimulation parameters (frequency, amplitude, pulse width) |
| Potential for Off-Target Effects | Systemic cholinergic side effects (muscarinic and nicotinic) | Systemic cholinergic side effects | Potential for activation of non-target nerve fibers, surgical complications |
| Reproducibility | Generally high, dependent on consistent dosing and administration | Generally high, dependent on consistent dosing and administration | High, dependent on precise electrode placement and consistent stimulation parameters |
Conclusion
The choice of an animal model for parasympathetic stimulation depends on the specific research question.
-
This compound provides a robust and non-invasive method for inducing systemic parasympathetic hyperactivity. It is particularly useful for studying the generalized effects of increased acetylcholine levels.
-
Carbachol and pilocarpine are valuable for studies requiring direct activation of cholinergic receptors. Carbachol's dual action on both muscarinic and nicotinic receptors can be advantageous or disadvantageous depending on the experimental goals. Pilocarpine is a classic model for inducing glandular secretions.
-
Vagus nerve stimulation offers unparalleled temporal control and a degree of anatomical specificity, making it ideal for investigating the role of the vagus nerve in specific physiological processes and for preclinical studies of bioelectronic medicines.
Researchers should carefully consider the advantages and limitations of each model, as outlined in this guide, to select the most appropriate approach for their studies. Validation of the chosen model within the specific experimental context is always recommended.
References
- 1. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalonsurgery.org [journalonsurgery.org]
- 4. Potentiation by neostigmine of responses to vagal nerve stimulation in the sinus venosus of the toad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neostigmine and pilocarpine attenuated tumour necrosis factor alpha expression and cardiac hypertrophy in the heart with pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbachol-induced pressor responses and muscarinic M1 receptors in the central nucleus of amygdala in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of carbachol microinjected into the bed nucleus of the stria terminalis of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of cholinergic agents in the ventral-lateral midbrain periaqueductal gray of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parasympathomimetic influence of carbachol on local cerebral blood flow in the rabbit by a direct vasodilator action and an inhibition of the sympathetic-mediated vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vagus nerve stimulation-induced bradyarrhythmias in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Accentuated antagonism of vagal heart rate control and less potent prejunctional inhibition of vagal acetylcholine release during sympathetic nerve stimulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Neostigmine on Gastroduodenal Motility in Patients With Suspected Gastrointestinal Motility Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of neostigmine on gastroduodenal motility in patients with suspected gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 15. Neostigmine-induced contraction and nitric oxide-induced relaxation of isolated ileum from STZ diabetic guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional sudomotor responses to cholinergic agonists and antagonists in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sympathetic mediation of salivation induced by intracerebroventricular pilocarpine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pilocarpine-Induced Effects on Salivary Secretion as a Pharmacological Biomarker for Cholinergic Parasympathetic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Muscarinic receptor subtypes involved in carbachol-induced contraction of mouse uterine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. repository.up.ac.za [repository.up.ac.za]
- 21. benchchem.com [benchchem.com]
- 22. Pre- and Post-Endurance Training Mitigates the Rat Pilocarpine-Induced Status Epilepticus and Epileptogenesis-Associated Deleterious Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Vagus Nerve Stimulation as a Tool to Induce Plasticity in Pathways Relevant for Extinction Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Vagus nerve stimulation alleviates cardiac dysfunction and inflammatory markers during heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of Neostigmine Iodide Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specific potency of neostigmine (B1678181) iodide is critical for preclinical research and translational medicine. This guide provides a comparative analysis of neostigmine iodide's potency across various species, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Potency
The potency of this compound, a reversible acetylcholinesterase (AChE) inhibitor, varies significantly across different species. This variation is crucial when selecting animal models for preclinical studies and in determining appropriate therapeutic dosages. The following tables summarize key potency and toxicity metrics for neostigmine across several species.
| Species | Parameter | Value | Tissue/Enzyme Source | Reference |
| Human | IC₅₀ | 0.062 ± 0.003 µM | Acetylcholinesterase (AChE) | [1] |
| Human | IC₅₀ | 0.373 ± 0.089 µM | Butyrylcholinesterase (BChE) | [1] |
| Rat | IC₅₀ | Not explicitly stated; residual AChE activity of 53% at inhibiting concentrations | Acetylcholinesterase (AChE) | [1] |
| Rat | IC₅₀ | No concentration-dependent inhibition observed | Butyrylcholinesterase (BChE) | [1] |
| Chicken | IC₅₀ | 150-350 ng/mL (approximately 0.45-1.05 µM) | Brain Acetylcholinesterase (AChE) | [2] |
| Frog | IC₅₀ | 700 µM | Sympathetic Ganglion Cell ACh-induced current inhibition | [3] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
| Species | Parameter | Route of Administration | Value (mg/kg) | Reference |
| Mouse | LD₅₀ | Intravenous | 0.16 | [4] |
| Mouse | LD₅₀ | Oral | 7 | [4] |
| Rat | LD₅₀ | Intravenous | 0.165 | [4] |
| Rat | LD₅₀ | Oral | 51 | [4] |
LD₅₀ (Median lethal dose) is the dose of a substance that is lethal to 50% of a population of test animals.
| Species | Parameter | Effect | Dose (mg/kg) | Reference |
| Dog | Effective Dose | Reversal of vecuronium-induced neuromuscular blockade | 0.02 - 0.07 | [5] |
| Sheep | Effective Dose | Reversal of mivacurium-induced neuromuscular blockade | 0.05 | [6] |
| Dog | Clinical Dose | General use | 0.02 - 0.04 | [7] |
| Cat | Clinical Dose | General use | 0.02 - 0.04 | [7] |
| Horse | Clinical Dose | General use | 0.02 - 0.04 | [7] |
| Cattle | Clinical Dose | General use | 0.02 | [7] |
| Sheep | Clinical Dose | General use | 0.02 - 0.03 | [7] |
| Swine | Clinical Dose | General use | 0.04 - 0.06 | [7] |
Mechanism of Action: Signaling Pathway at the Neuromuscular Junction
Neostigmine exerts its effect by inhibiting the enzyme acetylcholinesterase (AChE) at the neuromuscular junction. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby enhancing the activation of nicotinic acetylcholine receptors (nAChRs) on the muscle fiber and restoring neuromuscular transmission.
Caption: Mechanism of neostigmine at the neuromuscular junction.
Experimental Protocols
Determination of Acetylcholinesterase (AChE) Inhibition (Ellman's Method)
A widely used method to determine the in vitro potency of anticholinesterase agents like neostigmine is the spectrophotometric method developed by Ellman.[1][8]
Principle: This assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) when acetylthiocholine (B1193921) is hydrolyzed by the enzyme. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) solution from the species of interest
-
This compound solutions of varying concentrations
-
Acetylthiocholine (ATC) iodide solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Microplate reader
Procedure:
-
Preparation: Prepare stock solutions of AChE, neostigmine, ATC, and DTNB in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, AChE solution, and varying concentrations of the this compound solution (the inhibitor). A control well should contain the buffer and enzyme but no inhibitor.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate (ATC) and DTNB to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each neostigmine concentration. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (no inhibitor). The IC₅₀ value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the Ellman's assay.
References
- 1. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Effects of neostigmine and physostigmine on the acetylcholine receptor-ionophore complex in frog isolated sympathetic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Speed of reversal of vecuronium neuromuscular block with different doses of neostigmine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of edrophonium and neostigmine for the reversal of mivacurium-induced neuromuscular blockade in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vetscraft.com [vetscraft.com]
- 8. benchchem.com [benchchem.com]
Neostigmine Iodide's Specificity for Acetylcholinesterase: A Comparative Analysis
Neostigmine (B1678181), a reversible cholinesterase inhibitor, is a cornerstone in the management of myasthenia gravis and the reversal of neuromuscular blockade.[1] Its therapeutic efficacy hinges on its ability to selectively inhibit acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), thereby increasing acetylcholine levels at the neuromuscular junction.[1][2] This guide provides a comparative analysis of neostigmine iodide's specificity for AChE versus the structurally similar enzyme butyrylcholinesterase (BChE), supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of neostigmine and other cholinesterase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency. The selectivity of an inhibitor for AChE over BChE is determined by the ratio of their respective IC50 values (BChE IC50 / AChE IC50). A higher selectivity index signifies a greater preference for AChE.
The following table summarizes the IC50 values for neostigmine and a selection of other cholinesterase inhibitors against AChE and BChE from various sources. It is important to note that IC50 values can vary depending on the experimental conditions, including the enzyme source (e.g., human, rat, electric eel) and the specific assay parameters.
| Inhibitor | Enzyme Source | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) | Reference(s) |
| Neostigmine | Human | 0.062 | 0.373 | 6.02 | [3] |
| Electric Eel | 0.02 (Ki) | - | - | [4] | |
| Physostigmine (B191203) | Human | 0.117 | 0.059 | 0.50 | [3] |
| Rat Red Blood Cell | 0.012 | - | - | [5] | |
| Rivastigmine | Rat Brain | 4.3 | 0.031 | 0.007 | [6] |
| Human | 4.15 | 0.037 | 0.009 | [7] | |
| Donepezil (B133215) | Rat Brain | 6.7 (nM) | 7400 (nM) | ~1104 | [8][9] |
| Electric Eel | 0.03 | 7.95 | ~265 | [10] | |
| Galantamine | Not Specified | 0.35 | - | 53-fold selective for AChE | [11] |
Note: Ki (inhibitor constant) is another measure of inhibitor potency, where a lower value indicates higher affinity.
Experimental Protocol: Determination of Cholinesterase Inhibition
The most widely used method for determining the inhibitory activity of compounds against AChE and BChE is the spectrophotometric method developed by Ellman and colleagues.[12][13]
Principle of the Ellman's Method
This colorimetric assay is based on the hydrolysis of a thiocholine (B1204863) ester substrate, typically acetylthiocholine (B1193921) (ATC) for AChE or butyrylthiocholine (B1199683) (BTC) for BChE, by the respective enzyme.[14] The product of this reaction, thiocholine, then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, also known as Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of the formation of this yellow product, which is measured by the change in absorbance at 412 nm, is directly proportional to the cholinesterase activity.[14] The presence of an inhibitor will decrease the rate of this color change.
Materials
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
General Procedure
-
Reagent Preparation : Prepare stock solutions of the enzyme, substrate (ATCI or BTCI), DTNB, and the test inhibitor at various concentrations in the appropriate buffer.
-
Assay Setup : In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor solution at different concentrations to the designated wells.
-
Enzyme Addition : Add the AChE or BChE solution to all wells except for the blank control.
-
Pre-incubation : Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[15]
-
Reaction Initiation : Initiate the enzymatic reaction by adding the substrate (ATCI or BTCI) to all wells.
-
Kinetic Measurement : Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a specific duration (e.g., 10-15 minutes) using a microplate reader.[14]
-
Data Analysis : Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration. The percentage of inhibition is then calculated relative to the control (enzyme activity without the inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for IC50 determination using the Ellman's method.
Caption: Neostigmine's mechanism of action at the cholinergic synapse.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pretreatment for acute exposure to diisopropylfluorophosphate: in vivo efficacy of various acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. japsonline.com [japsonline.com]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
A Comparative Guide to Muscarinic Receptor Activation: Neostigmine Iodide vs. Carbachol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison between neostigmine (B1678181) iodide and carbachol (B1668302), two cholinergic agents commonly used in research to induce muscarinic acetylcholine (B1216132) receptor (mAChR) activation. While both ultimately enhance cholinergic signaling, their mechanisms, receptor interactions, and experimental utility differ fundamentally. This document outlines these differences, supported by experimental data, to aid in the selection of the appropriate tool for specific research applications.
Overview and Mechanism of Action
The primary distinction lies in their mode of action. Carbachol is a direct-acting cholinergic agonist , while neostigmine is an indirect-acting parasympathomimetic .
-
Carbachol : As a synthetic choline (B1196258) ester, carbachol directly binds to and activates both muscarinic and nicotinic acetylcholine receptors.[1][2] Its structure includes a carbamate (B1207046) group, which makes it highly resistant to hydrolysis by acetylcholinesterase (AChE), the enzyme that normally degrades acetylcholine (ACh).[1] This resistance leads to a potent and prolonged stimulation of cholinergic receptors.
-
Neostigmine Iodide : Neostigmine is a reversible inhibitor of acetylcholinesterase.[3] By binding to AChE, it prevents the breakdown of endogenous acetylcholine, leading to an accumulation of ACh in the synaptic cleft and at neuroeffector junctions.[3] This increased concentration of ACh then amplifies the activation of both muscarinic and nicotinic receptors.[3] Therefore, neostigmine's effect is indirect and contingent upon ongoing neuronal release of acetylcholine. At higher concentrations, some studies suggest neostigmine may also have a direct, albeit weaker, action on nicotinic receptors.[4][5][6]
The following diagram illustrates this fundamental difference in their mechanisms.
Quantitative Comparison of Performance
A direct comparison of potency (EC₅₀) and binding affinity (Kᵢ) between neostigmine and carbachol for muscarinic receptor activation is challenging due to their different mechanisms. Carbachol's values reflect its direct interaction with the receptor, whereas neostigmine's primary quantitative measure is its inhibition of AChE (IC₅₀). The functional potency of neostigmine is highly dependent on the experimental conditions, specifically the rate of endogenous acetylcholine release.
The tables below summarize key quantitative data from various in vitro experiments.
Table 1: General Properties and Receptor Interaction Profile
| Feature | This compound | Carbachol |
| Primary Mechanism | Indirect (Acetylcholinesterase Inhibitor)[3] | Direct (Muscarinic & Nicotinic Agonist)[1] |
| Receptor Interaction | Increases endogenous ACh levels[3] | Binds directly to the orthosteric site[2] |
| Susceptibility to AChE | N/A (Inhibitor) | Resistant to hydrolysis[1] |
| Receptor Subtype Selectivity | None (depends on ACh) | Generally non-selective for mAChR subtypes[7] |
| Dependence on Neuronal Activity | High (requires ACh release) | Low to None |
Table 2: Quantitative Data from In Vitro Assays
Note: Values are highly dependent on the specific cell type, receptor subtype, and assay conditions. Direct comparison across different studies should be made with caution.
| Compound | Parameter | Value | Target / Assay System |
| Neostigmine | IC₅₀ | 62 nM | Human Acetylcholinesterase Inhibition[8] |
| Kᵢ | 23,000 nM | Acetylcholinesterase Binding[3] | |
| IC₅₀ | 373 nM | Human Butyrylcholinesterase Inhibition[8] | |
| Carbachol | EC₅₀ | ~170 nM - 2.0 µM | M3 Receptor - Contraction/IPs Formation[9] |
| EC₅₀ | ~250 nM - 50 µM | Ca²⁺ Mobilization (SH-SY5Y cells)[10] | |
| EC₅₀ | 15 nM | M2 Receptor - cAMP Inhibition[9] | |
| Kᵢ (High Affinity) | 6.5 µM | M1 Receptor Binding (Rat Neostriatal Cultures)[5] | |
| Kᵢ (Low Affinity) | 147 µM | M1 Receptor Binding (Rat Neostriatal Cultures)[5] | |
| EC₅₀ | ~815 nM | M1 Receptor - Gαq Recruitment (BRET Assay)[7] |
Downstream Signaling Pathways
Both agents ultimately trigger canonical muscarinic signaling cascades. The M₁, M₃, and M₅ subtypes primarily couple to Gαq proteins, while the M₂ and M₄ subtypes couple to Gαi/o proteins.
Gq-Coupled Pathway (M₁, M₃, M₅): Activation of the Gq pathway is a common method for assessing muscarinic agonism. The sequence involves:
-
Agonist (or elevated ACh) binds to the receptor.
-
The Gq protein is activated.
-
Phospholipase C (PLC) is stimulated.
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ triggers the release of Ca²⁺ from intracellular stores (endoplasmic reticulum).
-
DAG activates Protein Kinase C (PKC).
This pathway is central to processes like smooth muscle contraction and glandular secretion.
Experimental Protocols
Below are generalized protocols for common in vitro functional assays used to quantify muscarinic receptor activation.
Protocol 1: In Vitro Functional Assay (Calcium Flux)
This assay measures the increase in intracellular calcium following the activation of Gq-coupled muscarinic receptors.[11][12][13]
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of carbachol or neostigmine by measuring intracellular calcium mobilization in a cell line expressing a target muscarinic receptor (e.g., CHO-M3 cells).
Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., HEK293 or CHO cells).
-
Cell culture medium (e.g., DMEM/F12).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
-
Pluronic F-127.
-
Probenecid (B1678239) (an anion-exchange transport inhibitor, to prevent dye leakage).
-
Test compounds: Carbachol and this compound serial dilutions.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed cells into the microplate at an appropriate density (e.g., 25,000-50,000 cells/well) and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium dye (e.g., 2 µM Fluo-4 AM), an equal concentration of Pluronic F-127, and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation: Prepare serial dilutions of carbachol and neostigmine in assay buffer at a concentration 5-10x the final desired concentration.
-
Measurement:
-
Place the plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to record fluorescence kinetically (e.g., excitation at 494 nm, emission at 516 nm for Fluo-4).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Use the automated injector to add the compound dilutions to the wells.
-
Continue recording the fluorescence signal for 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Peak - Baseline) for each well.
-
Plot the fluorescence change against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
-
Protocol 2: Phosphoinositide (IP) Turnover Assay
This assay directly measures a product of PLC activation, providing a robust measure of Gq-coupled receptor activity.[14][15][16]
Objective: To quantify carbachol- or neostigmine-induced activation of Gq-coupled muscarinic receptors by measuring the accumulation of [³H]-inositol phosphates.
Materials:
-
Cells expressing the muscarinic receptor of interest.
-
Inositol-free DMEM.
-
myo-[³H]-inositol.
-
LiCl (Lithium chloride, to inhibit inositol monophosphatase and cause IP accumulation).
-
Test compounds: Carbachol and this compound.
-
Quenching solution (e.g., ice-cold trichloroacetic acid, TCA).
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Cell Labeling:
-
Plate cells and grow to ~70-80% confluency.
-
Replace the medium with inositol-free DMEM containing myo-[³H]-inositol (e.g., 1 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Agonist Stimulation:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells in an assay buffer containing LiCl (e.g., 10 mM) for 15-30 minutes.
-
Add varying concentrations of carbachol or neostigmine and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by aspirating the medium and adding ice-cold 10% TCA.
-
Incubate on ice for 30 minutes.
-
Collect the soluble (aqueous) fraction containing the inositol phosphates.
-
-
Chromatographic Separation:
-
Apply the aqueous extract to a column containing Dowex AG1-X8 resin.
-
Wash the column to remove free [³H]-inositol.
-
Elute the total [³H]-inositol phosphates with a high-molarity buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the measured radioactivity (counts per minute) against the logarithm of the agonist concentration.
-
Fit the data to a dose-response curve to determine EC₅₀ and Eₘₐₓ.
-
Summary and Conclusion
Choosing between this compound and carbachol depends entirely on the experimental question.
-
Carbachol is the agent of choice for studying direct, dose-dependent activation of muscarinic receptors. Its stability and direct mechanism provide a clean and reproducible system for characterizing receptor pharmacology, downstream signaling, and structure-function relationships. It is ideal for receptor binding assays and functional screens in recombinant cell lines.
-
This compound is best suited for experiments designed to investigate the role of endogenous acetylcholine signaling. It is a valuable tool for studying synaptic transmission, neuromuscular junction function, and physiological systems where the modulation of naturally released ACh is the primary interest.[17][18] Its effects are inherently more physiological but also more complex, as they depend on the basal and stimulated activity of cholinergic neurons.
References
- 1. benchchem.com [benchchem.com]
- 2. innoprot.com [innoprot.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of neostigmine and physostigmine on the acetylcholine receptor-ionophore complex in frog isolated sympathetic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neostigmine competitively inhibited nicotinic acetylcholine receptors in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentration-dependent effects of neostigmine on the endplate acetylcholine receptor channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison between muscarinic receptor occupancy, inositol 1,4,5-trisphosphate accumulation and Ca2+ mobilization in permeabilized SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bu.edu [bu.edu]
- 14. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential modulation of carbachol and trans-ACPD-stimulated phosphoinositide turnover following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbachol causes rapid phosphodiesteratic cleavage of phosphatidylinositol 4,5-bisphosphate and accumulation of inositol phosphates in rabbit iris smooth muscle; prazosin inhibits noradrenaline- and ionophore A23187-stimulated accumulation of inositol phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo and in vitro effects of neostigmine on gastrointestinal tract motility of horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rewarding effects of the cholinergic agents carbachol and neostigmine in the posterior ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversal of Rocuronium-Induced Neuromuscular Blockade: A Comparative Analysis of Neostigmine and Sugammadex
A comprehensive guide for researchers and drug development professionals on the efficacy, safety, and procedural considerations for the reversal of rocuronium-induced neuromuscular blockade, with a focus on the established agent, neostigmine (B1678181), and its primary alternative, sugammadex (B611050).
This guide provides a detailed comparison of neostigmine and sugammadex, the two principal agents utilized for the reversal of neuromuscular blockade induced by rocuronium (B1662866). The information presented herein is intended to support research, scientific, and drug development professionals in understanding the nuances of these compounds, supported by experimental data and detailed protocols. While the user's query specified "neostigmine iodide," it is critical to note that the clinically administered and approved formulation is neostigmine methylsulfate (B1228091) .[1][2][3] This guide will, therefore, focus on the properties and performance of neostigmine methylsulfate.
Comparative Efficacy and Safety
Neostigmine, a cholinesterase inhibitor, has been the standard of care for decades. It functions by increasing the availability of acetylcholine (B1216132) at the neuromuscular junction, which in turn competes with the neuromuscular blocking agent (NMBA), rocuronium, thereby restoring neuromuscular function.[1][4] Sugammadex, a modified gamma-cyclodextrin, represents a newer class of reversal agents that works by encapsulating the rocuronium molecules, rendering them inactive.[5]
Clinical studies have consistently demonstrated that sugammadex offers a significantly faster and more predictable reversal of rocuronium-induced blockade compared to neostigmine.[6] This is particularly evident in cases of deep or profound blockade, where neostigmine's efficacy is limited due to a "ceiling effect."[7]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies, highlighting the differences in performance between neostigmine and sugammadex.
| Parameter | Neostigmine | Sugammadex | Reference |
| Time to TOF Ratio ≥ 0.9 (Moderate Block) | 6.9 - 18.6 minutes | 2.2 - 3 minutes | [6] |
| Time to TOF Ratio ≥ 0.9 (Deep/Profound Block) | 49.0 - 50.4 minutes | 2.7 - 2.9 minutes | [6] |
| Predictability of Reversal | Variable | Highly Predictable | [5] |
TOF (Train-of-Four) ratio is a measure of neuromuscular function, with a ratio of ≥ 0.9 indicating adequate recovery.
| Adverse Event | Neostigmine | Sugammadex | Reference |
| Bradycardia | More Common (requires co-administration of an anticholinergic agent like atropine (B194438) or glycopyrrolate) | Less Common | [4] |
| Postoperative Nausea and Vomiting (PONV) | Higher Incidence | Lower Incidence | |
| Anaphylaxis | Rare | Rare, but a noted risk | [5] |
| Residual Neuromuscular Blockade | Higher Risk | Lower Risk | [5] |
Experimental Protocols
General Protocol for Assessing Reversal of Rocuronium-Induced Neuromuscular Blockade
This protocol outlines a typical methodology used in clinical trials to compare the efficacy of neostigmine and sugammadex.
1. Patient Selection:
-
Adult patients (ASA physical status I-III) scheduled for elective surgery under general anesthesia requiring neuromuscular blockade.
-
Exclusion criteria: known allergy to study drugs, significant renal or hepatic impairment, neuromuscular disease.
2. Anesthesia Induction and Maintenance:
-
Anesthesia is induced with a standard intravenous agent (e.g., propofol) and an opioid (e.g., fentanyl).
-
Tracheal intubation is facilitated by the administration of rocuronium (e.g., 0.6 mg/kg).
-
Anesthesia is maintained with an inhalational agent (e.g., sevoflurane) or total intravenous anesthesia.
3. Neuromuscular Monitoring:
-
Neuromuscular function is monitored at the adductor pollicis muscle using acceleromyography with a train-of-four (TOF) nerve stimulator.
-
The TOF ratio is recorded at baseline and throughout the procedure.
4. Administration of Reversal Agent:
-
At the end of the surgical procedure, at a predetermined level of neuromuscular blockade (e.g., reappearance of the second twitch (T2) of the TOF for moderate block, or post-tetanic count of 1-2 for deep block), patients are randomized to receive either:
-
Neostigmine group: Neostigmine methylsulfate (e.g., 0.05 mg/kg) co-administered with an anticholinergic agent (e.g., glycopyrrolate (B1671915) 0.01 mg/kg).
-
Sugammadex group: Sugammadex at a dose appropriate for the depth of blockade (e.g., 2 mg/kg for moderate block, 4 mg/kg for deep block).
-
5. Efficacy and Safety Assessment:
-
Primary endpoint: Time from administration of the reversal agent to recovery of the TOF ratio to ≥ 0.9.
-
Secondary endpoints: Time to extubation, incidence of adverse events (e.g., bradycardia, nausea, vomiting, signs of residual paralysis).
-
Patients are monitored in the post-anesthesia care unit (PACU) for any complications.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of Rocuronium Blockade and Neostigmine Reversal.
Caption: Experimental Workflow for Comparing Reversal Agents.
Caption: Logical Relationship of Rocuronium and its Reversal Agents.
References
- 1. Articles [globalrx.com]
- 2. drugs.com [drugs.com]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. Sugammadex for the Reversal of Rocuronium-Induced Neuromuscular Blockade in Surgical Patients: A Review of Clinical Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Reversal of neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sugammadex Versus Neostigmine for Reversal of Rocuronium Neuromuscular Block in Patients Having Catheter-Based Neurointerventional Procedures: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openanesthesia.org [openanesthesia.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Neostigmine Iodide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of neostigmine (B1678181) iodide, a reversible acetylcholinesterase inhibitor. Adherence to these guidelines is critical for personnel safety and environmental protection.
Immediate Safety and Hazard Assessment
Neostigmine iodide, like other neostigmine salts, should be handled as a toxic substance. The primary routes of exposure are ingestion, inhalation, and skin/eye contact. In case of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
After skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][2]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Personnel handling this compound must wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
Regulatory Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[3] this compound is not found on the P- or U-lists of acute or toxic hazardous wastes.[3][4][5][6][7] Therefore, its classification as a hazardous waste is determined by its characteristics. Given that neostigmine salts are known to be highly toxic if swallowed, it is highly probable that waste this compound will be classified as a characteristic hazardous waste due to toxicity.
For transportation purposes, neostigmine compounds are generally classified as UN 2811, Toxic Solid, Organic, N.O.S.
Quantitative Data Summary
The following table summarizes key quantitative data for neostigmine compounds, which should be considered indicative for this compound in the absence of a specific Safety Data Sheet (SDS).
| Parameter | Value | Source Compound | Reference |
| Oral LD50 (Rat) | 51 mg/kg | Neostigmine Bromide | [8] |
| Intravenous LD50 (Rat) | 165 µg/kg | Neostigmine Bromide | [8] |
| UN Number | 2811 | Neostigmine Bromide | SDS for Neostigmine Bromide |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, spill cleanup materials, and empty containers, must be treated as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.
2. Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for this compound waste.
-
The container must be clearly labeled as "Hazardous Waste" and should include the chemical name ("this compound") and a description of the contents.
3. Accumulation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
4. Spill and Decontamination Procedures:
-
In the event of a spill, immediately alert personnel in the area.
-
Contain the spill using an inert absorbent material.
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, and manage the cleaning materials as hazardous waste.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
The recommended method of disposal for neostigmine compounds is incineration by a licensed facility.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure its safe and compliant disposal. Always consult your institution's specific waste management policies and the relevant local, state, and federal regulations.
References
- 1. astrazeneca.com.au [astrazeneca.com.au]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. wmsolutions.com [wmsolutions.com]
- 6. What are P and U Listed Wastes? | Arcwood Environmental™ [arcwoodenviro.com]
- 7. epa.gov [epa.gov]
- 8. tcichemicals.com [tcichemicals.com]
Safe Handling of Neostigmine Iodide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the handling of Neostigmine (B1678181) iodide in a research and development setting. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, step-by-step guidance for the operational use and disposal of this compound. While this guide focuses on Neostigmine iodide, the safety precautions are broadly applicable to other neostigmine salts, such as bromide and methylsulfate, which share similar toxicological profiles.
Hazard Identification and Personal Protective Equipment (PPE)
Neostigmine is a potent cholinesterase inhibitor.[1] Exposure can lead to a range of cholinergic effects, including nausea, vomiting, diarrhea, excessive salivation, bradycardia (slow heart rate), and bronchospasm.[2][3] In cases of overdose, a "cholinergic crisis" can occur, characterized by increasing muscle weakness which may result in death through respiratory muscle failure.[3] The compound is classified as toxic or harmful if swallowed, and can cause skin and serious eye irritation.[4] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to approved standards (e.g., EN166 or NIOSH).[5][6] A face shield may be required for operations with a higher risk of dust or splash generation.[6] | Protects against accidental splashes and airborne particles.[6] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile) should be worn.[2][5] It is advisable to consider double gloving.[2] Always inspect gloves before use and use proper removal techniques to avoid skin contact. | Prevents dermal absorption and skin irritation.[6] |
| Body Protection | A laboratory coat is standard. For tasks involving larger quantities or significant risk of contamination, impervious disposable protective clothing or a protective suit is required.[5][6] | Shields the body from contact with the chemical. The type of protection depends on the concentration and amount of the substance being handled.[6] |
| Respiratory Protection | For handling the solid/powder form, work should be conducted in a certified chemical fume hood or glove box to prevent dust generation. If engineering controls are insufficient, a NIOSH-approved P95 particle respirator or equivalent should be used.[5][6] | Prevents the inhalation of harmful dust particles.[6] |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial when working with potent compounds like this compound. The following workflow outlines the key steps for safe handling.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be performed in a designated and clearly marked area.
-
Ventilation: All handling of the solid compound that may generate dust must be done within a certified chemical fume hood, ventilated balance enclosure, or glove box.[5][7]
-
Safety Equipment: Ensure a safety shower and eyewash station are readily accessible. Atropine sulfate, an antidote, should be available in case of accidental exposure, along with other anti-shock medications.[3][8]
Step-by-Step Handling Procedure
-
Gather Materials: Assemble all necessary PPE, equipment, and reagents before starting work.
-
Weighing (Solid Form):
-
Perform weighing within a ventilated enclosure to contain any dust.
-
Use a dedicated set of spatulas and weighing papers.
-
Handle with care to minimize the creation of airborne dust.
-
-
Solution Preparation:
-
Add the diluent to the weighed powder slowly to avoid splashing.
-
If the substance is in a sealed vial as a solution, ensure there is no external contamination before opening.
-
-
Post-Handling Decontamination:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
Table 2: First Aid for this compound Exposure
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1][9] Seek medical attention if irritation develops or persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[5] Call a poison control center or doctor immediately. |
Spill Management
-
Evacuate: Alert others and evacuate the immediate area.
-
Protect: Don the full complement of PPE, including respiratory protection.[1][6]
-
Contain: Prevent the spill from spreading or entering drains.[1]
-
Clean-Up:
-
Collect & Dispose: Place all contaminated materials into a suitable, sealed, and properly labeled container for chemical waste disposal.[6]
-
Decontaminate: Wash the spill area thoroughly with water.[1]
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Collection: Collect waste in sealed, clearly labeled, and appropriate containers.
-
Disposal: Dispose of all waste through a licensed and approved hazardous waste disposal company.[1][6] Chemical incineration with an afterburner and scrubber is a recommended disposal method.[6] Do not dispose of down the drain or in general waste.[1]
Quantitative Data Summary
The following data is provided for risk assessment purposes. Note that occupational exposure limits have not been formally assigned for neostigmine.[1]
Table 3: Acute Toxicity Data for Neostigmine
| Route of Administration | Organism | Dose | Reference |
| Oral (orl) | Rat | LD50: 51 mg/kg | |
| Intravenous (ivn) | Rat | LD50: 165 µg/kg | |
| Subcutaneous (scu) | Rat | LD50: 370 µg/kg | |
| Intraperitoneal (ipr) | Rat | LDLo: 835 µg/kg | |
| (LD50: Lethal Dose, 50%; LDLo: Lowest Published Lethal Dose) |
References
- 1. astrazeneca.com.au [astrazeneca.com.au]
- 2. endodocuments.com [endodocuments.com]
- 3. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. americanregent.com [americanregent.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. somersetpharma.com [somersetpharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
